molecular formula C7H8BrN B1523912 3-Bromo-2-ethylpyridine CAS No. 38749-81-4

3-Bromo-2-ethylpyridine

Cat. No.: B1523912
CAS No.: 38749-81-4
M. Wt: 186.05 g/mol
InChI Key: MEBNLBHILOYVPC-UHFFFAOYSA-N
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Description

3-Bromo-2-ethylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBNLBHILOYVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708863
Record name 3-Bromo-2-ethylpyridine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-81-4
Record name 3-Bromo-2-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38749-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2-ethylpyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring—provides a versatile scaffold for synthetic chemists. The bromine atom serves as an excellent leaving group for various cross-coupling and nucleophilic substitution reactions, while the ethyl group influences the molecule's steric and electronic properties. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its application in research and development. This compound is identified by the CAS Number 38749-81-4.[1][2] Its core properties are summarized in the table below. While experimental data for properties such as melting and boiling points are not consistently reported across major databases, its molecular formula and weight are well-established.[2][3]

PropertyValueSource(s)
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1][2][4]
IUPAC Name This compound[1]
CAS Number 38749-81-4[1][2][4]
SMILES CCC1=C(C=CC=N1)Br[1]
InChI Key MEBNLBHILOYVPC-UHFFFAOYSA-N[1][2]
Appearance Not specified (typically a liquid or solid)
Boiling Point N/A[2]
Melting Point N/A[2]
Density N/A[2]

Molecular Structure and Spectroscopic Analysis

The structural arrangement of this compound dictates its reactivity and its utility as a synthetic building block.

Caption: Molecular structure of this compound.

Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The ethyl group would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, shifted downfield due to the proximity of the aromatic ring.

  • ¹³C NMR: The carbon NMR would display seven distinct signals. The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity. Aromatic carbons typically appear between 120-150 ppm.

  • IR Spectroscopy: The infrared spectrum would feature characteristic peaks for C-H stretching from the aromatic ring and the alkyl chain (around 2900-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is expected in the lower wavenumber region, typically 500-650 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be prepared via chemical synthesis. A common strategy for the synthesis of 3-halopyridines involves the electrophilic halogenation of the corresponding pyridine derivative. A representative protocol, adapted from the synthesis of the analogous 3-bromo-2-methylpyridine, is the direct bromination of 2-ethylpyridine.[6]

Synthesis_Workflow Start Start: 2-Ethylpyridine Reagents Reagents: - Bromine (Br₂) - Lewis Acid (e.g., AlCl₃) Reaction Electrophilic Bromination (e.g., 100°C) Start->Reaction Substrate Reagents->Reaction Reagents Workup Aqueous Workup: 1. Quench with ice water 2. Acidify (HCl) 3. Basify (NaOH) Reaction->Workup Extraction Solvent Extraction (e.g., Diethyl ether) Workup->Extraction Purification Purification: Silica Gel Chromatography Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Representative)

This protocol is based on a well-established method for a similar compound and serves as an authoritative guide for its synthesis.[6]

Objective: To synthesize this compound via electrophilic bromination of 2-ethylpyridine.

Materials:

  • 2-Ethylpyridine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 8M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Diethyl ether (as eluents)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and dropping funnel, carefully add anhydrous aluminum chloride. Heat the vessel to 100°C.

  • Substrate Addition: Slowly add 2-ethylpyridine dropwise to the heated aluminum chloride with continuous stirring.

  • Bromination: Add bromine dropwise to the reaction mixture at 100°C over a period of one hour. The Lewis acid (AlCl₃) polarizes the bromine molecule, making it a more potent electrophile to attack the electron-deficient pyridine ring.

  • Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.

  • Quenching and Acidification: After cooling to room temperature, carefully pour the reaction mixture into ice water. Acidify the aqueous solution with concentrated hydrochloric acid.

  • Washing: Wash the acidified aqueous layer with ethyl acetate to remove non-polar impurities.

  • Basification and Extraction: Basify the aqueous layer with an 8M NaOH solution until strongly alkaline. Extract the product from the aqueous layer using diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of the bromine substituent on the electron-deficient pyridine ring. This functionality allows it to serve as a versatile intermediate in constructing more complex molecules.[7]

The bromine at the 3-position is an excellent leaving group, making the compound a prime substrate for various metal-catalyzed cross-coupling reactions.[8] These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.

Reactivity_Map cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_nuc_sub Nucleophilic Substitution center_node This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base center_node->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base center_node->buchwald_reagents nuc_reagents Nu⁻ (e.g., RO⁻, RS⁻) center_node->nuc_reagents suzuki_product 3-Aryl-2-ethylpyridines suzuki_reagents->suzuki_product C-C bond formation buchwald_product 3-Amino-2-ethylpyridines buchwald_reagents->buchwald_product C-N bond formation nuc_product 3-Substituted Pyridines nuc_reagents->nuc_product C-Nu bond formation

Caption: Key synthetic transformations of this compound.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base allows for the synthesis of 3-aryl-2-ethylpyridines, which are common motifs in pharmacologically active compounds.[9]

  • Heck and Sonogashira Couplings: These palladium-catalyzed reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, further diversifying the accessible molecular scaffolds.[10]

  • Buchwald-Hartwig Amination: This reaction provides a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 3-position.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide by strong nucleophiles, such as alkoxides or thiolates, to form ethers and thioethers.[8]

Applications in Medicinal Chemistry and Drug Development

Halogenated pyridines like this compound are highly valued intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][7] They serve as foundational building blocks that allow medicinal chemists to systematically modify a lead compound to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability.

This compound is utilized in the development of therapeutic agents for a range of conditions, including neurological and inflammatory disorders.[4] Its derivatives have been investigated for use as anti-inflammatory agents and anti-cancer compounds.[7] The ability to use this compound to construct complex molecular architectures is critical in the discovery pipelines for new chemical entities.[11][12]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.[2]

Hazard InformationGHS ClassificationPrecautionary Statements
Pictogram GHS07 (Exclamation Mark)P261, P305+P351+P338
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors or dust.[13]

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

References

Synthesis and discovery of 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-2-ethylpyridine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of this compound, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic chemical pathways, underlying mechanisms, and practical laboratory protocols for its preparation. We will focus on a robust and widely applicable synthetic route, grounding our discussion in established chemical principles to ensure both clarity and reproducibility.

Introduction and Strategic Significance

This compound (CAS: 38749-81-4) is a substituted pyridine derivative whose structural features make it a valuable intermediate in organic synthesis.[1][2] The presence of an ethyl group at the 2-position and a bromine atom at the 3-position provides two distinct points for further chemical modification. The bromine atom, in particular, serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Its utility is most pronounced in the pharmaceutical and agrochemical sectors.[3] The pyridine scaffold is a common motif in bioactive molecules, and the specific substitution pattern of this compound allows for the systematic exploration of chemical space during the lead optimization phase of drug discovery. This guide moves beyond a simple recitation of steps to explain the causality behind the chosen synthetic strategy, emphasizing a logical, field-proven approach.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from several angles. A direct electrophilic bromination of 2-ethylpyridine might seem like the most straightforward route. However, this method often suffers from a lack of regioselectivity, leading to a mixture of brominated isomers that are difficult to separate. The electron-deficient nature of the pyridine ring requires harsh conditions for bromination, which can further complicate the reaction profile.[4]

A more controlled and strategically sound approach involves building the desired substitution pattern through a sequence of reliable and high-yielding reactions. The most effective pathway relies on the famed Sandmeyer reaction , a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[5][6][7] This method offers excellent regiochemical control, as the position of the bromine atom is predetermined by the location of a precursor amino group.

The overall workflow for this superior synthetic route is visualized below.

G cluster_0 Overall Synthetic Workflow A 2-Ethylpyridine Precursor B Nitration (Introduction of NO2 group) A->B HNO3/H2SO4 C Reduction (Conversion of NO2 to NH2) B->C SnCl2/HCl or H2/Pd D Diazotization (Formation of Diazonium Salt) C->D NaNO2/HBr, 0-5 °C E Sandmeyer Reaction (Bromination) D->E CuBr F This compound (Final Product) E->F

Caption: High-level overview of the multi-step synthesis of this compound.

Mechanistic Deep Dive: The Sandmeyer Reaction

The Sandmeyer reaction is the pivotal step in this synthesis, ensuring the precise installation of the bromine atom. It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][8] The process begins with the diazotization of an aromatic amine, in this case, 3-amino-2-ethylpyridine.

Diazotization

The amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C).[9] The low temperature is critical to prevent the premature decomposition of the resulting diazonium salt. The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine, and after a series of proton transfers and the elimination of water, the stable diazonium salt is formed.

Copper-Catalyzed Bromination

The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The core of the Sandmeyer reaction is a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[8][10]

This electron transfer generates an aryl radical and releases nitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from the now copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[10]

G cluster_1 Sandmeyer Reaction Mechanism A Aryl Diazonium Salt (Ar-N₂⁺) C [Single Electron Transfer] A->C B Copper(I) Bromide (CuBr) B->C D Aryl Radical (Ar•) + N₂ Gas C->D Loss of N₂ E Copper(II) Bromide (CuBr₂) C->E F This compound (Ar-Br) D->F Bromine atom abstraction E->B Regenerates Cu(I) E->F G Catalyst Regeneration F->G

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer bromination step.

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology for the synthesis of this compound starting from the precursor, 3-amino-2-ethylpyridine.

Materials and Reagents:

  • 3-amino-2-ethylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-2-ethylpyridine (1.0 eq) in 48% hydrobromic acid (approx. 4.0 eq) while cooling in an ice-salt bath to maintain an internal temperature of 0–5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition must be carefully controlled to keep the temperature below 5 °C.[11] The formation of the diazonium salt is indicated by a slight color change. Stir the mixture for an additional 20-30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (approx. 2.0 eq). Warm the mixture gently if necessary to ensure dissolution, then cool it to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography to yield pure this compound.[12]

Data Summary

The following table summarizes the key parameters for the described synthetic transformation. Yields are representative of typical Sandmeyer reactions and may vary based on scale and experimental conditions.

StepKey TransformationReagentsTemperature (°C)Typical Yield
1 Diazotization 3-amino-2-ethylpyridine, HBr, NaNO₂0–5In-situ
2 Sandmeyer Reaction Diazonium salt, CuBr0 to 6060–80%
3 Purification Silica Gel ChromatographyRoom Temp.>95% Purity

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a multi-step sequence culminating in a Sandmeyer reaction. This approach provides excellent regiochemical control, avoiding the isomeric mixtures common with direct bromination. By understanding the underlying mechanisms of diazotization and copper-catalyzed radical substitution, researchers can confidently execute this synthesis. The detailed protocol provided herein serves as a robust starting point for laboratory preparation, enabling the production of this valuable intermediate for applications in pharmaceutical and materials science research.

References

Spectroscopic Data for 3-Bromo-2-ethylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 3-Bromo-2-ethylpyridine (C₇H₈BrN). In the absence of publicly available experimental spectra for this specific compound, this document leverages empirical data from analogous structures—namely 3-bromopyridine and 2-ethylpyridine—to predict the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition are detailed, and the rationale behind the predicted spectral features is explained, offering a robust framework for the identification and characterization of this compound in a research and development setting.

Introduction: The Need for Predictive Spectroscopic Analysis

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel or sparsely documented compound, unambiguous structural confirmation is paramount for its application in drug development and other scientific endeavors. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of molecular characterization. However, the current body of scientific literature and spectral databases lack accessible, verified experimental data for this compound.

This guide addresses this gap by providing a detailed, predictive analysis of its spectroscopic signature. By dissecting the known effects of a bromine atom at the 3-position and an ethyl group at the 2-position of a pyridine ring, we can construct a reliable, theoretical model of its spectral output. This approach not only serves as a valuable reference for researchers working with this molecule but also illustrates the power of leveraging structure-activity relationships in spectroscopic interpretation.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound forms the basis for all spectroscopic predictions. The interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating effect of the ethyl group, coupled with the inherent electronic properties of the pyridine ring, dictates the chemical environment of each atom and bond.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on the additive effects of the bromo and ethyl substituents on the pyridine ring, with 3-bromopyridine and 2-ethylpyridine serving as primary reference compounds.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR).

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • The instrument is tuned and shimmed to the lock signal of the deuterated solvent to optimize magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the five protons of the ethyl group.

  • Aromatic Region (7.0 - 8.5 ppm): The protons on the pyridine ring (H-4, H-5, and H-6) will be influenced by the positions of the substituents. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The H-4 and H-5 protons will exhibit splitting patterns based on their coupling to each other.

  • Aliphatic Region (1.0 - 3.0 ppm): The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The methylene protons are adjacent to the electron-withdrawing pyridine ring and will therefore be downfield relative to the methyl protons.

Predicted ¹H NMR Data for this compound
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-68.3 - 8.5Doublet of doublets (dd)~4.8, ~1.5
H-47.7 - 7.9Doublet of doublets (dd)~8.0, ~1.5
H-57.2 - 7.4Doublet of doublets (dd)~8.0, ~4.8
-CH₂- (ethyl)2.8 - 3.0Quartet (q)~7.6
-CH₃ (ethyl)1.2 - 1.4Triplet (t)~7.6
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

  • Aromatic Region (120 - 160 ppm): The five carbons of the pyridine ring will resonate in this region. C-2 and C-3, being directly attached to the ethyl and bromo groups respectively, will have their chemical shifts significantly affected. The carbon attached to bromine (C-3) is expected to be shielded compared to an unsubstituted carbon due to the "heavy atom effect".

  • Aliphatic Region (10 - 30 ppm): The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound
Carbon Predicted Chemical Shift (ppm)
C-2158 - 162
C-6148 - 152
C-4138 - 142
C-5123 - 127
C-3120 - 124
-CH₂- (ethyl)25 - 29
-CH₃ (ethyl)13 - 17

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small amount of the sample to be placed on the crystal.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by vibrations corresponding to the aromatic pyridine ring and the aliphatic ethyl group.

Predicted IR Absorption Bands for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C and C=N ring stretch1400 - 1600Strong, multiple bands
C-H bend (aliphatic)1370 - 1470Medium
C-Br stretch500 - 600Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weight with each isotope. The nominal molecular weight is approximately 186 g/mol .

  • Fragmentation: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, which is a common fragmentation pathway for alkyl-substituted aromatic compounds.

G M [M]⁺˙ m/z 185/187 M_minus_CH3 [M - CH₃]⁺ m/z 170/172 M->M_minus_CH3 - •CH₃ M_minus_C2H4 [M - C₂H₄]⁺˙ m/z 157/159 M->M_minus_C2H4 - C₂H₄

Figure 2: Predicted major fragmentation pathways for this compound.

Predicted Key Fragments in the Mass Spectrum
m/z Identity
185/187Molecular ion [M]⁺˙
170/172[M - CH₃]⁺
157/159[M - C₂H₄]⁺˙ (from McLafferty rearrangement)
78Pyridine fragment

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can gain a strong understanding of the key spectral features to look for when identifying this compound. While these predictions are based on sound chemical principles and data from analogous compounds, experimental verification remains the gold standard. This document should, therefore, be used as a tool to aid in, but not replace, empirical data acquisition and interpretation.

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Bromo-2-ethylpyridine, a key heterocyclic building block for professionals in chemical research and drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties and reactivity, offering field-proven insights into its application.

Strategic Importance and Molecular Overview

This compound (CAS No. 38749-81-4) is a substituted pyridine derivative whose synthetic value is anchored in the strategic placement of its functional groups.[1][2] The pyridine core is a prevalent motif in pharmaceuticals and agrochemicals, and this molecule offers three key points for synthetic diversification: the reactive carbon-bromine bond, the pyridine nitrogen, and the alkyl side chain. Its primary utility lies in its function as a versatile electrophilic partner in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Caption: Chemical structure of this compound.

Physicochemical Characteristics

The reliable characterization of a reagent is the foundation of reproducible science. While some experimental physical properties of this compound are not widely reported in peer-reviewed literature, a combination of data from commercial suppliers and computational models provides a working profile.

PropertyValueSource(s)
CAS Number 38749-81-4[1][2][3]
Molecular Formula C₇H₈BrN[1][2][4]
Molecular Weight 186.05 g/mol [1][3]
Appearance Data not consistently reported; typically a liquid.
Boiling Point Data not available in cited literature.[3][5][6]
Density Data not available in cited literature.[3][5][6]
Purity Typically >98% (HPLC)[4][7]
Computed XLogP3-AA 2.4[1]
Computed H-Bond Acceptor Count 1 (the pyridine nitrogen)[1]

Note: The absence of experimentally verified boiling point and density data underscores the need for careful handling and characterization upon receipt of this material.

Representative Synthetic Protocol

While various proprietary methods exist for the synthesis of substituted pyridines, a common and logical approach for the preparation of this compound involves the direct electrophilic bromination of 2-ethylpyridine. The pyridine ring is electron-deficient and generally requires forcing conditions for electrophilic substitution; however, the directing effects of the alkyl group and choice of brominating agent can achieve the desired regioselectivity.

start 2-Ethylpyridine (Starting Material) bromination Electrophilic Bromination (e.g., Br₂/Oleum or NBS) start->bromination quench Reaction Quench (e.g., aq. Na₂S₂O₃) bromination->quench extraction Work-up & Extraction (Base, Organic Solvent) quench->extraction purification Purification (Silica Gel Chromatography) extraction->purification product This compound (Final Product) purification->product center This compound suzuki Bi-aryl & Hetero-aryl Pyridine Derivatives center->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat., Base) buchwald Aryl-Amine Derivatives center->buchwald Buchwald-Hartwig Amination (R₂NH, Pd Cat., Base, Ligand) heck Styrenyl-Pyridine Derivatives center->heck Heck Reaction (Alkene, Pd Cat., Base) sonogashira Alkynyl-Pyridine Derivatives center->sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Cat., Base)

References

An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethylpyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis. Its unique structural arrangement, featuring a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring, offers strategic points for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-deficient nature of the pyridine ring, coupled with the presence of a good leaving group (bromine), renders this compound an excellent substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, key chemical properties, and its application in the development of novel therapeutic agents.

Core Molecular Information

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource(s)
CAS Number 38749-81-4[1]
Molecular Formula C₇H₈BrN[1]
Molecular Weight 186.05 g/mol [1]
IUPAC Name This compound[1]
SMILES CCC1=NC=CC=C1Br[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is primarily achieved through the bromination of 2-ethylpyridine. The regioselectivity of this electrophilic aromatic substitution is directed by the pyridine nitrogen, which deactivates the ring, and the activating effect of the ethyl group.

A common synthetic approach involves the reaction of 2-ethylpyridine with a brominating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the pyridine nitrogen, further deactivating the ring towards electrophilic attack but also influencing the position of substitution.

Synthesis of this compound cluster_reagents Reagents 2-Ethylpyridine 2-Ethylpyridine Reaction_Intermediate σ-complex intermediate 2-Ethylpyridine->Reaction_Intermediate Electrophilic Aromatic Substitution Bromine_AlCl3 Br₂ / AlCl₃ This compound This compound Reaction_Intermediate->this compound -H⁺

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Bromination of 2-Ethylpyridine (Representative)
  • To a reaction vessel containing aluminum chloride, slowly add 2-ethylpyridine while stirring.

  • Heat the mixture to the desired reaction temperature (e.g., 100 °C).

  • Add bromine dropwise to the reaction mixture over a period of time.

  • Continue stirring for a specified duration to ensure complete reaction.

  • After cooling, the reaction mixture is carefully quenched with ice water and acidified.

  • The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • The aqueous layer is then basified with a strong base (e.g., NaOH solution).

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are crucial for its application in synthesis. The following are expected analytical data based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group. The aromatic region should display signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns being indicative of their positions relative to the nitrogen and bromine atoms. For the similar compound, 5-Ethyl-2-methyl pyridine, the ethyl group protons appear as a quartet at ~2.58 ppm and a triplet at ~1.21 ppm[3].

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms. For 5-Ethyl-2-methyl pyridine, the ethyl group carbons appear at ~25.8 and ~15.6 ppm[3].

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the ethyl group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Br stretching frequency is also expected to be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the ethyl group and other fragments from the pyridine ring.

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound in drug development is its use as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules[4][5].

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Suzuki-Miyaura_Coupling cluster_reagents Reagents This compound This compound Coupled_Product 3-Aryl-2-ethylpyridine This compound->Coupled_Product Suzuki-Miyaura Coupling Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Coupled_Product Pd_Catalyst_Base Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)

The following is a representative protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative[4][6]:

  • In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 3 mol%).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring for a designated time (e.g., 12 hours).

  • Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-phenyl-2-ethylpyridine.

This powerful synthetic transformation allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring, providing access to a diverse library of compounds for biological screening. This compound is utilized in the development of potential therapeutic agents for conditions such as neurological and inflammatory disorders[7].

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is crucial for researchers and scientists aiming to leverage this versatile building block in the development of novel and effective pharmaceuticals.

References

Core Concepts: The Strategic Value of 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 3-Bromo-2-ethylpyridine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the use of this compound. It aims to provide not just procedural details but also a deep understanding of the underlying chemical principles that govern the utility of this versatile synthetic building block. By elucidating the causality behind experimental choices, this document will empower researchers to innovate and optimize their synthetic strategies.

This compound (CAS 38749-81-4) is a halogenated pyridine derivative with significant utility in organic synthesis.[1][2] Its molecular structure, featuring a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring, offers a unique combination of reactive sites.[3] This architecture is pivotal for its application as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The electron-deficient nature of the pyridine ring, further influenced by the halogen substituent, makes the molecule susceptible to a variety of chemical transformations.[4]

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5][6] The ethyl group, while seemingly simple, provides steric and electronic modulation of the pyridine core, influencing the regioselectivity and kinetics of reactions. This strategic combination of functional groups allows for the precise and controlled introduction of the 2-ethylpyridyl moiety into larger, more complex molecular scaffolds, which is often a key feature in biologically active compounds.[7]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
CAS Number 38749-81-4
Appearance Colorless oil (typical)
Boiling Point Not specified, but expected to be higher than related compounds
SMILES CCC1=C(C=CC=N1)Br

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is most commonly achieved through the direct bromination of 2-ethylpyridine. The key to a successful synthesis is controlling the regioselectivity to favor bromination at the 3-position while minimizing the formation of other isomers and poly-brominated byproducts.

Electrophilic Bromination of 2-Ethylpyridine

A common method for the synthesis of related compounds like 3-bromo-2-methylpyridine involves the reaction of 2-methylpyridine with bromine in the presence of a Lewis acid such as aluminum chloride at elevated temperatures.[5][8] This approach can be adapted for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap to neutralize evolving HBr. Aluminum chloride (e.g., 200 g for a 46.6 g scale of starting material) is placed in the flask.[8]

  • Addition of Starting Material: 2-Ethylpyridine is added dropwise to the aluminum chloride with stirring. The mixture is then heated to 100 °C.[8]

  • Bromination: Bromine (e.g., 40.0 g for the scale mentioned above) is added dropwise to the heated mixture over a period of one hour.[8] The reaction is highly exothermic and care must be taken to control the rate of addition.

  • Reaction Completion and Quenching: After the addition is complete, the mixture is stirred for an additional 30 minutes at 100 °C.[8] After cooling, the reaction mixture is carefully poured into ice water.

  • Work-up and Purification: The aqueous solution is acidified with concentrated hydrochloric acid.[8] It is then washed with an organic solvent like ethyl acetate to remove non-basic impurities. The aqueous layer is then basified with a strong base (e.g., 8 M NaOH) and extracted with diethyl ether.[8] The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography or vacuum distillation to yield pure this compound.[8]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The use of aluminum chloride activates the pyridine ring towards electrophilic substitution and helps to direct the incoming electrophile.

  • Temperature Control: Elevated temperature is necessary to overcome the activation energy for the bromination of the deactivated pyridine ring.

  • Acidic Work-up: The initial acidification ensures that the desired product remains in the aqueous layer as its protonated form, allowing for the removal of non-polar impurities.

  • Basic Extraction: Subsequent basification deprotonates the pyridinium salt, rendering it soluble in organic solvents for extraction.

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound is largely defined by its participation in palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for constructing complex molecular architectures.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.[9][10]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow A Reactant Mixture (this compound, Arylboronic Acid, Base) B Catalyst System (e.g., Pd(PPh3)4 or Pd(OAc)2/SPhos) A->B C Solvent System (e.g., 1,4-Dioxane/H2O) B->C D Inert Atmosphere (Argon or Nitrogen) C->D E Heating (e.g., 90 °C) D->E F Reaction Monitoring (TLC or LC-MS) E->F G Workup and Purification (Extraction, Column Chromatography) F->G

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Adaptable Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines, such as 3-bromo-2-methylpyridine.[9]

  • Setup: To an oven-dried Schlenk flask, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), and a base such as K₃PO₄ (2 equivalents).[9][10]

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[9]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[9][10]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and proceed with an aqueous workup and purification by column chromatography.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl amines. This is particularly relevant in medicinal chemistry where the aniline moiety is a common pharmacophore.

Logical Relationship of Key Synthetic Transformations:

Synthetic_Transformations Start This compound Suzuki Suzuki-Miyaura (+ R-B(OH)2) Start->Suzuki Pd catalyst, Base Buchwald Buchwald-Hartwig (+ R2NH) Start->Buchwald Pd catalyst, Base Sonogashira Sonogashira (+ RC≡CH) Start->Sonogashira Pd/Cu catalyst, Base Product_CC C-C Bond Formation Suzuki->Product_CC Product_CN C-N Bond Formation Buchwald->Product_CN Product_Calkynyl C-C(sp) Bond Formation Sonogashira->Product_Calkynyl

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of biologically active compounds.[1] Its derivatives are explored as potential therapeutic agents for neurological and inflammatory conditions.[1] In agrochemical research, it is used in the development of novel pesticides and herbicides.[1] The ability to generate diverse libraries of compounds through the cross-coupling reactions described above makes it a powerful tool in lead discovery and optimization.[11]

Hypothetical Signaling Pathway in Drug Discovery:

Many modern therapeutics, particularly in oncology, function by inhibiting specific signaling pathways that are dysregulated in cancer cells.[6] A compound derived from this compound could be designed to inhibit a key kinase in such a pathway.

Signaling_Pathway_Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates AKT AKT Kinase PI3K->AKT activates Downstream Downstream Effectors AKT->Downstream phosphorylates CellGrowth Cell Growth & Survival Downstream->CellGrowth promotes DrugMolecule Inhibitor Derived from This compound DrugMolecule->AKT inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by a drug candidate.

Future Research Directions and Opportunities

The full synthetic potential of this compound remains an active area of research. Future investigations could focus on:

  • C-H Activation: Developing methods for the selective functionalization of the ethyl group to introduce additional diversity.

  • Photoredox Catalysis: Utilizing light-driven reactions to access novel transformations and chemical space.

  • Flow Chemistry: Implementing continuous-flow processes for the synthesis and derivatization of this compound to enhance safety, scalability, and efficiency.

  • Novel Coupling Partners: Exploring reductive cross-coupling reactions with a broader range of alkyl halides to directly install alkyl chains.[12]

By leveraging the foundational knowledge and detailed protocols within this guide, researchers are well-equipped to harness the power of this compound in their pursuit of scientific innovation.

References

Solubility of 3-Bromo-2-ethylpyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-2-ethylpyridine in Common Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Given the limited availability of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, provides detailed experimental protocols for both qualitative and quantitative determination, and offers insights into predicting its behavior in various common organic solvents. This approach is designed to empower researchers to generate reliable solubility data in their own laboratory settings.

Introduction to this compound and its Solubility

This compound is a substituted pyridine derivative with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Understanding its solubility is a critical first step in reaction design, purification, formulation, and biological screening. Solubility dictates the choice of solvent for a chemical reaction to ensure optimal yield and reaction kinetics, influences the selection of solvent systems for chromatography and crystallization, and is a key determinant of a compound's behavior in biological assays.

This guide will delve into the physicochemical properties of this compound that govern its solubility, provide a theoretical framework for predicting its solubility, and present robust methodologies for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities and intermolecular forces tend to be miscible.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈BrN[3]
Molecular Weight186.05 g/mol [3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count1 (the nitrogen atom)[3]
Topological Polar Surface Area12.9 Ų[3]

The structure of this compound, featuring a pyridine ring, a bromo substituent, and an ethyl group, results in a molecule of moderate polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility in protic solvents.[3][4] However, the presence of the nonpolar ethyl group and the hydrophobic bromine atom will contribute to its solubility in less polar organic solvents. The overall solubility will be a balance of these competing factors.

Theoretical Solubility Profile

Based on its structure, we can predict the solubility of this compound in different classes of organic solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The pyridine nitrogen can form hydrogen bonds with these solvents.[4] However, the overall molecule is relatively large and contains hydrophobic regions (the ethyl group and bromine atom), which will limit its solubility in highly polar solvents like water. It is expected to be sparingly soluble in water but should show moderate to good solubility in alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents cannot donate hydrogen bonds but are polar. This compound is expected to be highly soluble in these solvents due to favorable dipole-dipole interactions. A related compound, 3-Bromo-2-methylpyridine, is noted to be soluble in DMSO.[5][6]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The presence of the ethyl group and the overall molecular structure will allow for some van der Waals interactions with nonpolar solvents. Therefore, it is likely to have some solubility in these solvents, particularly those with some moderate polarity like diethyl ether. Pyridine itself is miscible with a broad range of solvents, including hexane and water.[7]

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using simple test tube experiments.[8][9][10] This will help in classifying the compound's solubility and in selecting solvents for further quantitative analysis.

Protocol for Qualitative Solubility Assessment:

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition: Add 0.75 mL of the chosen solvent in three portions of 0.25 mL each.

  • Mixing: After each addition, vigorously shake the test tube for 60 seconds.[9]

  • Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If some solid remains, it is sparingly soluble or insoluble.[9]

  • Testing Hierarchy: A systematic approach is to test solubility in a sequence of solvents, such as water, followed by 5% HCl, 5% NaOH, and then various organic solvents.[8][11]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Protocol for Quantitative Solubility Determination:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or a rotating wheel can be used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation at the same temperature can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Analysis: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Quantification: Determine the concentration of the solute by comparing the analytical response to a calibration curve prepared with known concentrations of this compound in the same solvent.

  • Reporting: Express the solubility as g/100 mL or mol/L at the specified temperature.

Quantitative_Solubility_Workflow start Start: Excess Solute + Solvent equilibration Equilibration (24-48h) Constant Temperature Agitation start->equilibration phase_separation Phase Separation (Settling/Centrifugation) equilibration->phase_separation sampling Filtered Sampling of Supernatant phase_separation->sampling analysis Analytical Quantification (e.g., HPLC, GC) sampling->analysis end End: Solubility Data (g/L, mol/L) analysis->end

Caption: Workflow for quantitative solubility determination.

Data Presentation

The experimentally determined solubility data should be recorded in a structured format for easy comparison and reference.

Table 2: Experimentally Determined Solubility of this compound at [Specify Temperature]

SolventSolvent ClassSolubility ( g/100 mL)Solubility (mol/L)Observations
WaterPolar Protic
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
DichloromethaneHalogenated
TolueneAromatic Hydrocarbon
HexaneNonpolar
Diethyl EtherEther

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from similar compounds like 3-Bromo-2-methylpyridine and 3-Bromopyridine can provide guidance on safe handling practices.[12][13][14][15]

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid breathing vapors or dust.[15]

  • Hazards: Substituted bromopyridines are often classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[14][15]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[12]

    • In case of eye contact: Rinse cautiously with water for several minutes.[12]

    • If inhaled: Move the person to fresh air.[12]

    • If swallowed: Rinse mouth and seek medical advice.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][13]

Always consult the specific SDS provided by the supplier before handling any chemical.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermochemical Data in Drug Development

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. For heterocyclic compounds such as 3-Bromo-2-ethylpyridine, which serve as crucial building blocks in the synthesis of potential therapeutic agents, their thermochemical data are not merely academic curiosities.[1] These data, encompassing properties like enthalpy of formation, heat capacity, and entropy, are fundamental to ensuring process safety, optimizing reaction conditions, and predicting the stability of drug candidates. This guide provides a detailed overview of the experimental and computational methodologies for determining the thermochemical profile of this compound, offering insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₈BrN[2]
Molecular Weight 186.05 g/mol [2]
IUPAC Name This compound[2]
CAS Number 38749-81-4[2]

Part 1: Experimental Determination of Thermochemical Data

The acquisition of precise thermochemical data is rooted in meticulous experimental work. The following section details the primary experimental techniques that would be employed to characterize this compound.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) in the condensed phase is most accurately determined using combustion calorimetry. For halogen-containing compounds like this compound, a rotating bomb calorimeter is the instrument of choice to ensure complete combustion and to facilitate the analysis of the final products.[3]

  • Sample Preparation: A highly purified sample of this compound is essential. Purification is typically achieved through distillation or chromatography, with purity assessed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Pelletization and Encapsulation: A known mass of the liquid sample is encapsulated in a polyethylene ampoule.

  • Combustion: The ampoule is placed in a platinum crucible within the calorimetric bomb, which is then pressurized with pure oxygen. The combustion is initiated by passing an electric current through a fuse wire.

  • Product Analysis: The amount of substance that has reacted is determined from the total mass of carbon dioxide produced. The final aqueous solution in the bomb is analyzed for hydrobromic acid.

  • Calculation: The standard molar energy of combustion (ΔcH°m) is calculated from the corrected temperature rise of the calorimeter. The standard molar enthalpy of formation is then derived using Hess's law.

The causal logic behind using a rotating bomb is to ensure that the combustion products, particularly the hydrobromic acid, form a homogeneous solution, which is crucial for accurate final state correction.

G cluster_0 Combustion Calorimetry Workflow A Sample Purification B Pelletization & Encapsulation A->B C Combustion in Rotating Bomb B->C D Analysis of Combustion Products (CO₂, HBr) C->D E Calculation of ΔcH°m D->E F Derivation of ΔfH°m E->F

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Vapor Pressure Measurements: Gateway to Enthalpy of Vaporization

The standard molar enthalpy of vaporization (ΔvapH°m) is a critical parameter for converting condensed phase thermochemical data to the gaseous phase, which is often more useful for theoretical comparisons. This can be determined by measuring the vapor pressure of the substance as a function of temperature.

The Knudsen effusion method with mass spectrometric control of the vapor composition is a suitable technique for compounds with low volatility.[4]

  • Effusion Cell: A small amount of the sample is placed in a Knudsen effusion cell, which has a small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Vapor Effusion: The molecules of the vapor effuse through the orifice, and the rate of mass loss is measured.

  • Mass Spectrometry: A mass spectrometer is used to identify the species in the effusing vapor beam, ensuring no decomposition is occurring.

  • Clausius-Clapeyron Equation: The enthalpy of sublimation (or vaporization) is determined from the slope of the plot of the natural logarithm of the ion current multiplied by temperature versus the inverse of the temperature, based on the Clausius-Clapeyron equation.[4]

G cluster_1 Knudsen Effusion Method Workflow A Sample Placement in Knudsen Cell B Heating in High Vacuum A->B C Mass Spectrometric Analysis of Effused Vapor B->C D Vapor Pressure Measurement at Different Temperatures C->D E Application of Clausius-Clapeyron Equation D->E F Determination of ΔvapH°m E->F

Caption: Workflow for determining the enthalpy of vaporization.

Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry: Measuring Heat Capacity and Phase Transitions

Heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a certain amount. It is crucial for calculating changes in enthalpy and entropy with temperature.

  • Adiabatic Calorimetry: This technique is used to obtain highly accurate heat capacity data over a wide range of temperatures. The sample is heated in a series of steps in a carefully controlled adiabatic environment.

  • Differential Scanning Calorimetry (DSC): DSC is a more common technique for measuring heat capacity and observing phase transitions.[5][6] A sample and a reference are heated at a constant rate, and the difference in heat flow to the sample and reference is measured. This allows for the determination of heat capacity and the enthalpy of any phase transitions (e.g., melting, boiling).

Part 2: Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used for this purpose.

Computational Protocol:
  • Geometry Optimization: The first step is to find the lowest energy structure of the this compound molecule. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a larger basis set.

  • Calculation of Thermochemical Properties: The standard enthalpy of formation, entropy, and heat capacity can then be calculated using the computed electronic energy and the statistical mechanics contributions from translational, rotational, and vibrational motions.

G cluster_2 Computational Thermochemistry Workflow A Geometry Optimization (DFT) B Frequency Calculation A->B C Single-Point Energy Calculation B->C D Calculation of Thermochemical Properties C->D

Caption: Workflow for computational determination of thermochemical data.

Part 3: Estimated Thermochemical Data for this compound

While direct experimental data is lacking, we can provide an estimate for the standard molar enthalpy of formation in the gaseous state (ΔfH°m(g)) at 298.15 K using a group additivity scheme. This method relies on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent groups.

A study on the thermochemistry of substituted pyridines provides enthalpic increments for various substituents.[3] For the bromination of pyridine at the meta position (position 3), the increment is given as (26.7 ± 2.2) kJ/mol.[3] To estimate the enthalpy of formation of this compound, we can start with the experimental enthalpy of formation of 2-ethylpyridine and add the increment for the bromine substitution.

Compound/GroupEnthalpy of Formation (g, 298.15 K) / IncrementSource
Pyridine 140.4 ± 0.8 kJ/mol[7][8][9]
3-Bromopyridine Not directly available, but can be estimated[10]
Increment for Bromination at meta-position 26.7 ± 2.2 kJ/mol[3]
Estimated ΔfH°m(g) for 3-Bromopyridine ~167.1 kJ/molCalculated
Estimated ΔfH°m(g) for this compound Further estimation required

Note: A precise experimental value for the enthalpy of formation of 2-ethylpyridine is not readily found in the searched literature, preventing a direct calculation for this compound. However, the principle of applying the group additivity increment remains valid once a reliable value for the parent substituted pyridine is obtained.

Conclusion

The thermochemical data for this compound are essential for its safe and efficient use in research and drug development. This guide has outlined the standard experimental and computational methodologies for determining its key thermochemical properties. While direct experimental values are not yet published, the methods described herein provide a clear pathway for their acquisition. The use of estimation techniques like group additivity can offer valuable preliminary data, but for critical applications, experimental determination remains the benchmark for accuracy and reliability.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Substituted Pyridines

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. Among these, 2,3-disubstituted pyridines are particularly valuable building blocks. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds. This guide provides a detailed exploration of the Suzuki coupling protocols for 3-Bromo-2-ethylpyridine, a sterically hindered yet valuable substrate for the synthesis of novel molecular entities.

The primary challenge in the Suzuki coupling of this compound lies in the steric hindrance imposed by the ethyl group at the 2-position, which can significantly impact the kinetics of the catalytic cycle.[1] Furthermore, the pyridine nitrogen itself can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and reduced yields.[2] This application note will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key parameters, detailed experimental protocols, and troubleshooting strategies to successfully employ this compound in Suzuki coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[3][4] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X This compound R-X->Oxidative Addition R-Pd(II)(X)L2 Et-Py-Pd(II)(Br)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation Organoboron (R'-B(OR)2) Organoboron (R'-B(OR)2) Organoboron (R'-B(OR)2)->Transmetalation Base Base Base->Transmetalation R-Pd(II)(R')L2 Et-Py-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-R' 3-Aryl-2-ethylpyridine Reductive Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid or its ester.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3]

Key Reaction Parameters for Success

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection

The choice of palladium catalyst and its associated ligand is critical for overcoming the steric hindrance of the 2-ethyl group. While traditional catalysts like Pd(PPh₃)₄ can be effective, more sterically demanding and electron-rich phosphine ligands often provide superior results.

Catalyst SystemLigandKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄TriphenylphosphineReadily available and widely used.[2][7]3 - 5
Pd₂(dba)₃ / SPhosSPhosHighly active for sterically hindered substrates.[2]1.5 (Pd), 3.6 (Ligand)
PdCl₂(dppf)dppfEffective for a broad range of substrates.[1]3
Pd(OAc)₂ / P(t-Bu)₃Tri(tert-butyl)phosphineElectron-rich and bulky, good for challenging couplings.[6]1-2 (Pd), 2-4 (Ligand)
The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield.

  • Potassium Carbonate (K₂CO₃): A commonly used and effective base, often in aqueous solution.[1]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for less reactive boronic acids.[2][7]

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult couplings.

  • Sodium Carbonate (Na₂CO₃): A milder base, suitable for substrates with base-sensitive functional groups.[8]

Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and for facilitating the catalytic cycle. Aprotic polar solvents, often in combination with water, are typically employed.

  • 1,4-Dioxane/Water: A widely used and effective solvent system for Suzuki couplings.[1][2]

  • Toluene/Water: Another common biphasic system that can be effective.[9]

  • Acetonitrile/Water: Can be a good alternative for certain substrates.[10]

  • Ethanol/Water: A greener solvent option that has shown good results in some cases.[11]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine this compound, boronic acid, and K₂CO₃ in a Schlenk flask Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x) Combine Reactants->Inert Atmosphere Add Catalyst Add Pd(PPh₃)₄ Inert Atmosphere->Add Catalyst Add Solvents Add degassed 1,4-dioxane and water Add Catalyst->Add Solvents Heat and Stir Heat to 90-100 °C with vigorous stirring Add Solvents->Heat and Stir Monitor Monitor progress by TLC or LC-MS Heat and Stir->Monitor Cool and Quench Cool to room temperature and add water Monitor->Cool and Quench Extract Extract with an organic solvent (e.g., EtOAc) Cool and Quench->Extract Dry and Concentrate Dry organic layer (e.g., Na₂SO₄) and concentrate Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-ethylpyridine.[2]

Protocol 2: For Sterically Hindered Boronic Acids using a Buchwald Ligand

This protocol is recommended when coupling with sterically demanding arylboronic acids.

Materials:

  • This compound

  • Sterically hindered arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk flask.

  • Add anhydrous and degassed toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol, 1.0 equiv.), the sterically hindered arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula.

  • Rinse the catalyst flask with additional toluene (3 mL) and add to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction as described in Protocol 1.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh catalyst.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Steric hindranceUse a more active catalyst system with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃/SPhos).
Protodeboronation of boronic acid Presence of protic impurities or excess waterUse anhydrous solvents and dry reagents; consider using a boronic ester.
Formation of homocoupled byproducts Inefficient cross-couplingOptimize reaction temperature and time; ensure proper stoichiometry.
Difficulty in purification Residual palladium catalystFilter the reaction mixture through a pad of Celite before work-up.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound presents a viable and powerful method for the synthesis of novel 2,3-disubstituted pyridine derivatives. While steric hindrance from the 2-ethyl group poses a challenge, careful selection of the palladium catalyst, ligand, base, and solvent system can lead to high-yielding and efficient transformations. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this important building block in their synthetic endeavors. Further optimization and screening of reaction conditions may be necessary to achieve optimal results for specific substrates.

References

The Strategic Application of 3-Bromo-2-ethylpyridine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a variety of biological interactions make it a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, 3-Bromo-2-ethylpyridine has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom at the 3-position and an ethyl group at the 2-position offers a powerful handle for synthetic diversification, enabling the construction of complex molecular architectures with diverse pharmacological activities. Pyridine-containing drugs have shown efficacy in a wide range of therapeutic areas, including their use as anticancer agents, kinase inhibitors, and central nervous system (CNS) modulators.[1][2]

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its critical role in the synthesis of bioactive molecules, with a focus on palladium-catalyzed cross-coupling reactions. This document will provide not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, empowering researchers to leverage this key intermediate in their drug discovery programs.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the modular assembly of complex drug candidates. The ethyl group at the 2-position, while sterically influential, also plays a role in modulating the electronic properties of the pyridine ring and can provide important interactions within a protein binding pocket.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The reaction of this compound with a variety of boronic acids or their derivatives offers a convergent and efficient route to 3-aryl-2-ethylpyridines.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields, especially with potentially challenging substrates like 2-alkyl-substituted pyridines. The nitrogen atom of the pyridine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3][4][5] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can mitigate this issue by promoting the desired reductive elimination step and preventing catalyst deactivation.

  • Base and Solvent: The base is crucial for the activation of the boronic acid partner. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of solvent, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is important for solubilizing both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-ethyl-3-(4-methoxyphenyl)pyridine.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) reagents->catalyst inert Evacuate & Backfill with Inert Gas catalyst->inert solvent Add Solvents (e.g., Dioxane/Water) inert->solvent heat Heat with Stirring (e.g., 100 °C, 12h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract (EtOAc, Water, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is invaluable for introducing linear alkynyl fragments into drug candidates, which can act as rigid linkers or pharmacophoric elements that interact with specific biological targets. The synthesis of 3-alkynylpyridines is particularly relevant for developing kinase inhibitors and compounds with antiviral or antitumoral activities.[4]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (10 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-ethyl-3-(phenylethynyl)pyridine.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of N-aryl and N-heteroaryl amines. Reacting this compound with various primary or secondary amines allows for the introduction of diverse amine functionalities, which are crucial for modulating physicochemical properties and biological activity.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount for the success of the Buchwald-Hartwig amination, especially with sterically hindered substrates. Ligands like BINAP or those from the Buchwald biarylphosphine family are often effective.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound and morpholine in anhydrous toluene.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Cross-Coupling Reactions

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)-R' L2 transmetalation->pd_r_r_prime r_prime R'M r_prime->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product rx R-X (this compound) rx->oxidative_addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-alkyl-3-arylpyridine motif is a common feature in a variety of kinase inhibitors. While a specific, named drug synthesized directly from this compound is not prominently featured in publicly available literature, numerous patents describe the synthesis of pyrimidine and pyridine-based kinase inhibitors using analogous building blocks.[6][7][8] These compounds often target kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Illustrative Example: Synthesis of a Hypothetical Kinase Inhibitor Core

A common strategy involves the Suzuki-Miyaura coupling of a substituted bromopyridine with a pyrimidine-boronic acid derivative. The resulting 2-ethyl-3-(pyrimidinyl)pyridine core can then be further functionalized.

Target ClassExample ScaffoldReported Activity (IC₅₀)Reference
Tyrosine Kinases2-Aryl-pyridothienopyrimidin-4-onesSub-micromolar to low micromolar[9]
PIKfyve/PIP4K2C3-Alkynyl-isothiazolo[4,3-b]pyridinesLow nanomolar[4]
EGFR C797S2-Aminopyrimidine derivativesNot specified[10]
Multi-targeted KinasesPyrrolo[2,3-d]pyrimidine derivatives40 - 204 nM[11]

This table presents data for related pyridine and pyrimidine-based kinase inhibitors to illustrate the potential of scaffolds accessible from this compound.

Challenges and Expert Insights

While this compound is a powerful building block, its use is not without challenges. The steric hindrance from the 2-ethyl group can sometimes lead to lower reaction rates and yields compared to less substituted analogs.[6] Furthermore, the basicity of the pyridine nitrogen can lead to catalyst poisoning.

Strategies for Overcoming Challenges:

  • Ligand Screening: A thorough screening of palladium ligands is often necessary to identify the optimal conditions for a specific transformation.

  • Reaction Optimization: Careful optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial.

  • Microwave-Assisted Synthesis: In some cases, microwave irradiation can be used to accelerate reaction rates and improve yields.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse and complex molecular scaffolds. A thorough understanding of the principles behind these reactions, coupled with careful experimental design and optimization, will enable researchers to fully exploit the potential of this key intermediate in the discovery and development of new therapeutic agents.

References

Application Notes & Protocols: 3-Bromo-2-ethylpyridine as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-ethylpyridine (CAS No. 38749-81-4) has emerged as a pivotal heterocyclic building block for researchers in medicinal chemistry, agrochemicals, and materials science.[1][2][3][4][5] Its strategic placement of a reactive bromine atom at the 3-position and an ethyl group at the 2-position offers a unique combination of steric and electronic properties, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its reactivity, field-proven protocols for key synthetic transformations—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and insights into its application in the synthesis of complex molecular architectures.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis. The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The bromine atom at the C-3 position is suitably positioned for oxidative addition to a palladium(0) catalyst, initiating cross-coupling cascades. The ethyl group at the C-2 position provides steric hindrance that can influence catalyst-substrate interactions and product conformations, a factor that must be considered during reaction design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38749-81-4[1][2][3][4][5]
Molecular Formula C₇H₈BrN[1][2][3][4][5]
Molecular Weight 186.05 g/mol [2][5]
IUPAC Name This compound[1]
Appearance Liquid[5]
Purity Typically >95%[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

This compound is a premier substrate for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are the cornerstones of modern organic synthesis. The following sections detail the protocols for its most critical applications.

Suzuki-Miyaura Coupling: Synthesis of 2-Ethyl-3-arylpyridines

The Suzuki-Miyaura reaction is one of the most robust methods for creating C(sp²)-C(sp²) bonds.[6][7] Coupling this compound with various arylboronic acids or esters provides direct access to 2-ethyl-3-arylpyridine scaffolds. These structures are prevalent in pharmaceuticals and functional materials due to the importance of biaryl and hetero-biaryl motifs.[6][8][9]

Causality Behind Protocol Choices:

  • Catalyst: A palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) is chosen for its efficiency in coupling heteroaryl halides. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[6]

  • Base: An inorganic base such as K₃PO₄ or K₂CO₃ is essential. It activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[10][11]

  • Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents, enabling the reaction to proceed efficiently.[6]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry Schlenk flask B Add this compound, Arylboronic Acid, & Base A->B C Evacuate & backfill with Inert Gas (Ar/N2) B->C D Add Catalyst & Solvent C->D E Heat to 85-100 °C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute with EtOAc/Water F->G H Separate Layers & Extract Aqueous Phase G->H I Dry, Filter & Concentrate H->I J Purify via Column Chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-Ethyl-3-(phenyl)pyridine

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[6]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[7]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[6]

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-ethylpyridin-3-amines

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction is indispensable in pharmaceutical development, where the N-arylpyridine moiety is a common structural motif.[13] The steric hindrance from the 2-ethyl group makes the careful selection of a bulky, electron-rich phosphine ligand particularly important to facilitate the reductive elimination step and achieve high yields.[13]

Causality Behind Protocol Choices:

  • Catalyst/Ligand: A palladium precursor like Pd₂(dba)₃ is used with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BINAP). These bulky ligands promote the formation of a monoligated palladium species, which is crucial for the oxidative addition and reductive elimination steps with sterically demanding substrates.[13][14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido intermediate that precedes the final bond formation.[15][16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.[13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_Complex L_nPd(II)(Ar)Br Pd0->OA_Complex Oxidative Addition (+ ArBr) Amine_Coord [L_nPd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex L_nPd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (- HBr, + Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-phenyl-2-ethylpyridin-3-amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk tube the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., (±)-BINAP, 3.6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).[13][15]

  • Reagent Addition: Add this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[13]

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate (50 mL). Wash the organic solution with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[15]

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired N-arylated amine.[15]

Sonogashira Coupling: Synthesis of 2-Ethyl-3-(alkynyl)pyridines

The Sonogashira coupling provides a powerful route to form a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[17] This reaction is of high value for synthesizing precursors to complex heterocyclic systems and conjugated materials. The classic Sonogashira reaction employs both palladium and copper(I) cocatalysts.[17]

Causality Behind Protocol Choices:

  • Palladium Catalyst: A Pd(II) complex such as Pd(PPh₃)₂Cl₂ is typically used. In the reaction mixture, it is reduced in situ to the active Pd(0) species.[17]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial cocatalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[17]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine, serves a dual role. It acts as the base to deprotonate the alkyne and also often serves as the solvent for the reaction.[17]

Detailed Protocol: Synthesis of 2-Ethyl-3-(phenylethynyl)pyridine

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[18]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous triethylamine (Et₃N, 10 mL) via syringe, followed by phenylacetylene (1.2 mmol, 1.2 equiv.).[17][18]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 3-6 hours, monitoring by TLC. For less reactive substrates, refluxing may be required.[17]

  • Work-up: Once the reaction is complete, cool the mixture and dilute it with diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the palladium and copper salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.[17] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the pure alkynylated pyridine product.

Application in Pharmaceutical Synthesis: The Etoricoxib Case

The 2-alkyl-3-arylpyridine core, readily synthesized from precursors like this compound, is a privileged scaffold in medicinal chemistry. A prominent example is found in the synthesis of Etoricoxib , a selective COX-2 inhibitor used as an anti-inflammatory drug. Key intermediates for Etoricoxib synthesis feature a substituted 2-methyl-3-arylpyridine core, demonstrating the industrial relevance of the synthetic transformations described herein.[19] While many documented syntheses utilize the methyl analog, the ethyl variant provides a pathway to novel analogs with potentially different pharmacokinetic profiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value, versatile building block for constructing complex molecular frameworks. Its utility in cornerstone synthetic reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient synthesis of substituted pyridine derivatives that are of high interest to the pharmaceutical and materials science industries. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this important intermediate.

References

Application Notes and Protocols: Heck Reaction Conditions for 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation via the Heck Reaction

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This transformation, which couples an unsaturated halide with an alkene, has revolutionized the synthesis of complex organic molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science sectors.[3] The ability to construct intricate molecular architectures from readily available starting materials makes the Heck reaction an indispensable tool for drug discovery and development.

This guide focuses on the application of the Heck reaction to a specific, yet increasingly important substrate: 3-bromo-2-ethylpyridine. As a substituted pyridine, this building block is of significant interest due to the prevalence of the pyridine motif in a vast array of biologically active compounds. The presence of the 2-ethyl group introduces both electronic and steric factors that require careful consideration for successful and high-yielding coupling reactions. This document provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and detailed experimental protocols for the successful implementation of the Heck reaction with this compound.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting suboptimal outcomes. The generally accepted mechanism consists of four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step of the reaction. The choice of ligand is critical here, as it influences the electron density and steric environment of the palladium center, thereby affecting the rate of oxidative addition.

  • Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a new Pd(II)-alkyl intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on a carbon atom β to the palladium must be accessible. A syn-β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming a palladium-hydride species and releasing the substituted alkene product. This step is typically highly stereoselective, favoring the formation of the trans-isomer to minimize steric interactions.[1]

  • Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Br(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene MigIns Migratory Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)Br(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)Br(L)₂ BetaElim->PdH Product Ar-CH=CH-R BetaElim->Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 BaseHX Base-H⁺Br⁻ RedElim->BaseHX Alkene_Coord->MigIns caption Figure 1: The Catalytic Cycle of the Heck Reaction.

Figure 1: The Catalytic Cycle of the Heck Reaction.

Optimizing the Heck Reaction for this compound: A Guide to Key Parameters

The successful Heck coupling of this compound hinges on the careful selection of several key reaction parameters. The presence of the 2-ethyl group can introduce steric hindrance, potentially impeding the approach of the palladium catalyst and the alkene. Furthermore, the pyridine nitrogen can coordinate to the palladium center, which can sometimes inhibit catalysis. Therefore, a systematic approach to optimization is recommended.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the supporting ligand is paramount for achieving high catalytic activity.

  • Palladium Precatalysts: Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often the most effective. These ligands promote the rate-limiting oxidative addition step and can help to mitigate catalyst deactivation pathways. Examples of suitable ligands include:

    • Tri(o-tolyl)phosphine (P(o-tol)₃): A classic and often effective ligand for Heck reactions.

    • Tricyclohexylphosphine (PCy₃): A highly basic and bulky ligand that can be very effective for challenging substrates.

    • Tri-tert-butylphosphine (P(t-Bu)₃): An extremely bulky and electron-rich ligand, often used for unreactive aryl chlorides, but can also be beneficial for hindered aryl bromides.[5]

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These ligands are known for their high activity in a variety of cross-coupling reactions and can be excellent choices for difficult substrates.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and form very stable palladium complexes. They have shown great promise in Heck reactions, particularly with challenging substrates, due to their high thermal stability.[6]

Base Selection

The base plays a crucial role in the final step of the catalytic cycle, regenerating the Pd(0) catalyst. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective.[6] Sodium acetate (NaOAc) is another common choice.

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently employed. However, it's important to note that they can sometimes act as reducing agents or participate in side reactions.

Solvent Selection

The solvent must be capable of solubilizing all reaction components and is typically a polar aprotic solvent.

  • N,N-Dimethylformamide (DMF): A very common and effective solvent for Heck reactions.

  • 1,4-Dioxane: Another excellent choice, particularly when using bulky phosphine ligands.

  • Acetonitrile (MeCN): Can also be a suitable solvent.

  • Toluene: Often used, especially at higher temperatures.

Reaction Temperature

Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C.[6] The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst system. For the sterically hindered this compound, higher temperatures may be required to achieve a reasonable reaction rate.

Experimental Protocols

The following protocols provide a general framework for performing the Heck reaction with this compound. It is recommended to perform small-scale test reactions to optimize conditions for a specific alkene coupling partner.

General Protocol for the Heck Coupling of this compound

This protocol is a general starting point and can be adapted for various alkenes.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.5 equiv).

  • Add the anhydrous, degassed solvent (3-5 mL).

  • Add the alkene (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-130 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Heck_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound, Pd Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Alkene Add Alkene Solvent->Alkene Heat Heat and Stir (100-130 °C, 12-24 h) Alkene->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product caption Figure 2: General Experimental Workflow for the Heck Reaction.

Figure 2: General Experimental Workflow for the Heck Reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Heck coupling of this compound with representative alkenes. Optimization may be required to achieve maximum yields.

AlkenePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Product
Styrene Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMF120182-Ethyl-3-styrylpyridine
n-Butyl acrylate Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)1,4-Dioxane11024(E)-Butyl 3-(2-ethylpyridin-3-yl)acrylate
1-Octene Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2.0)Toluene130242-Ethyl-3-((E)-oct-1-en-1-yl)pyridine

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise in Heck reactions. Here are some common problems and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of a fresh palladium precatalyst and high-purity, air-free ligands. Oxygen can poison the Pd(0) catalyst.[3] Ensure the reaction is performed under a strictly inert atmosphere and with properly degassed solvents.

    • Insufficient Temperature: The reaction may require higher temperatures to overcome the activation barrier, especially with a sterically hindered substrate.

    • Inappropriate Ligand: The chosen ligand may not be suitable for the substrate. Screen a variety of bulky, electron-rich phosphine ligands or NHC ligands.

  • Formation of Side Products:

    • Homocoupling of the Alkene: This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst system at a lower temperature may help.

    • Debromination of the Starting Material: This can be promoted by certain bases or impurities. Trying a different base (e.g., switching from an amine to a carbonate) may resolve this issue.

  • Poor Stereoselectivity: The Heck reaction typically yields the trans-isomer. If a significant amount of the cis-isomer is observed, it may be due to isomerization of the product under the reaction conditions. Reducing the reaction time or temperature may improve selectivity.

Conclusion

The Heck reaction of this compound is a powerful method for the synthesis of a diverse range of substituted pyridines that are of high value in medicinal chemistry and materials science. By carefully considering the mechanistic principles and systematically optimizing the reaction parameters—particularly the choice of catalyst, ligand, base, and solvent—researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important transformation.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2-ethylpyridine with Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This powerful transformation has seen extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its operational simplicity and functional group tolerance.[1][4][5] This document provides a comprehensive guide to the Sonogashira coupling of 3-bromo-2-ethylpyridine with various terminal alkynes. Pyridine moieties are prevalent in a vast number of marketed drugs, and the introduction of an alkynyl group at the 3-position opens a gateway for further molecular diversification, making this a reaction of significant interest to the drug development community. These application notes offer a deep dive into the reaction mechanism, provide detailed, field-tested protocols, and include a troubleshooting guide to empower researchers to successfully implement and optimize this critical transformation.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper (in the traditional method).[1][6]

The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II) complex. The reactivity of aryl halides generally follows the trend I > Br > Cl.[7] The presence of the electron-withdrawing pyridine ring can facilitate this step.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired 2-ethyl-3-alkynylpyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[7]

The Copper Cycle: The copper(I) co-catalyst is crucial for activating the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide intermediate.[8][9] This is a key reactive species that participates in the transmetalation step of the palladium cycle.

The Role of the Base: The base plays multiple critical roles in the Sonogashira coupling.[9] It facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide.[8][9] Additionally, it neutralizes the hydrogen halide (HBr) that is formed as a byproduct during the reaction.[9] Common bases include amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA).

Copper-Free Sonogashira Coupling: While the copper co-catalyst enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[10][11] Consequently, numerous copper-free Sonogashira protocols have been developed. In these systems, the base is often strong enough to deprotonate the alkyne without the assistance of copper, or specialized ligands are used to facilitate the catalytic cycle.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) (Oxidative Addition Intermediate) Pd(0)L2->Ar-Pd(II)-X(L2) R-Br (this compound) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) (Transmetalation Intermediate) Ar-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Cu-C≡CR' R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Product R-C≡CR' (2-Ethyl-3-alkynylpyridine) R-Pd(II)-C≡CR'(L2)->Product HC≡CR' H-C≡CR' (Terminal Alkyne) Cu-C≡CR' Cu-C≡CR' (Copper Acetylide) HC≡CR'->Cu-C≡CR' CuI, Base Cu-C≡CR'->Ar-Pd(II)-X(L2) Workflow start Start prep Reactant & Reagent Preparation start->prep setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction (Stirring & Heating) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

References

Application Notes & Protocols: Strategic Guide to the Buchwald-Hartwig Amination of 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Hindered Heteroaromatic Amination

The Buchwald-Hartwig amination stands as a transformative palladium-catalyzed cross-coupling reaction, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This methodology is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, where arylamine and heteroarylamine moieties are ubiquitous structural motifs.[4][5][6]

This guide provides an in-depth analysis and detailed protocols for the amination of 3-Bromo-2-ethylpyridine. This particular substrate presents a confluence of challenges that demand a carefully considered experimental design:

  • Heteroaromatic Nature: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or alternative, unproductive reaction pathways.[7]

  • Steric Hindrance: The ethyl group at the C2 position ortho to the bromine atom creates significant steric congestion around the reaction site. This can impede the crucial oxidative addition step and the subsequent approach of the amine nucleophile.[5]

Overcoming these obstacles requires a nuanced selection of the catalyst system—specifically the palladium source, ligand, and base—to favor the desired productive catalytic cycle. This document will elucidate the mechanistic principles and provide field-proven protocols to empower researchers to successfully synthesize 3-amino-2-ethylpyridine derivatives.

The Catalytic Cycle: A Mechanistic Blueprint for Success

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[8][9][10] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization.

The primary steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound, forming a Pd(II) complex.[1][11] This is often the rate-determining step and is highly sensitive to steric hindrance.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[10][12]

  • Reductive Elimination: The final, bond-forming step involves the reductive elimination of the desired N-arylated product. This step regenerates the active L-Pd(0) catalyst, allowing it to re-enter the cycle.[1][9]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) (Amido Complex) Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido_Complex->Product BaseH [Base-H]+X- Amido_Complex->BaseH ArX This compound (Ar-X) ArX->OA_Complex AmineH Amine (R₂NH) AmineH->Amine_Coord Base Base Base->Amido_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Guide to Rational Reagent Selection

The success of coupling a challenging substrate like this compound hinges on the judicious selection of each reaction component.

ComponentRole & RationaleRecommended Options
Palladium Source Serves as the precatalyst that generates the active Pd(0) species. Modern palladacycle precatalysts are preferred as they are often air-stable, easy to handle, and efficiently generate the active catalyst, leading to more reproducible results.[4][13][14]Preferred: XPhos Pd G3/G4[13][15], BrettPhos Pd G3/G4[7][9] Traditional: Pd₂(dba)₃, Pd(OAc)₂ (require in-situ reduction by phosphine ligand or amine)[3][12]
Ligand The "steering wheel" of the reaction. For sterically hindered substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1] They accelerate both the oxidative addition and the reductive elimination steps while stabilizing the palladium center and preventing catalyst decomposition.[5]XPhos: Excellent general ligand for heteroaryl halides.[15][16] RuPhos/BrettPhos: Often superior for coupling primary and secondary amines, respectively, with hindered heteroaryl halides.[7] (±)-BINAP: A classic bidentate ligand, can be effective but may require higher temperatures.[9][17]
Base Required in stoichiometric amounts to deprotonate the amine, forming the key palladium-amido intermediate.[10][12] The base must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrate or ligand. Anionic, non-nucleophilic bases are standard.[18][19]NaOt-Bu (Sodium tert-butoxide): A strong, common choice for a wide range of amines.[5] K₃PO₄ (Potassium phosphate): A milder base, useful for substrates with base-sensitive functional groups.[9] Cs₂CO₃ (Cesium carbonate): Another milder option, often used with more delicate substrates.[10]
Solvent Must be anhydrous and aprotic to prevent quenching of the base and catalyst deactivation. The solvent choice also impacts the solubility of reagents and intermediates.[8][10] Toluene is a robust and widely used solvent for these transformations.[20][21]Toluene: Excellent general-purpose solvent.[17] Dioxane: Another common choice, though its higher boiling point may be beneficial or detrimental depending on the reaction.[8][10] THF (Tetrahydrofuran): Lower boiling point, useful for reactions that proceed at milder temperatures.[8]

Detailed Experimental Protocol: Amination with Morpholine

This section provides a representative, step-by-step protocol for the coupling of this compound with morpholine. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[2][17]

Experimental Workflow start Start setup 1. Assemble Reaction Vessel (Oven-dried Schlenk flask with stir bar) start->setup charge_solids 2. Charge Solids Add Pd Precatalyst, Ligand, and NaO-t-Bu under inert atmosphere. setup->charge_solids purge 3. Purge System Evacuate and backfill with N₂/Ar (3x). charge_solids->purge add_liquids 4. Add Reagents Inject anhydrous Toluene, This compound, and Morpholine. purge->add_liquids heat 5. Reaction Heat mixture to 100 °C with vigorous stirring. Monitor by TLC/LC-MS. add_liquids->heat workup 6. Workup Cool to RT, quench with water, extract with EtOAc. heat->workup purify 7. Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: Step-by-step experimental workflow for the amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (2 mol%) and sodium tert-butoxide (1.5 equiv) under a counterflow of nitrogen or argon.[5]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen and moisture.[2]

  • Reagent Addition: Through a septum, add anhydrous toluene via syringe. Stir the mixture for 5 minutes. Subsequently, add this compound (1.0 equiv) followed by morpholine (1.2 equiv) via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-(2-ethylpyridin-3-yl)morpholine.

Optimization Strategies & Troubleshooting

While the provided protocol is robust, optimization is often necessary depending on the specific amine coupling partner. The following table provides recommended starting points for various amine classes.

Amine ClassRecommended LigandRecommended BaseTypical Temp. (°C)Key Considerations
Secondary Cyclic Amines (e.g., Morpholine, Piperidine)XPhos, RuPhos[7]NaOt-Bu80-110Generally robust coupling partners.
Primary Aliphatic Amines (e.g., n-Butylamine)BrettPhos[7], XPhosK₃PO₄, NaOt-Bu80-110Risk of diarylation is low due to steric hindrance. BrettPhos is often superior for primary amines.[7]
Anilines (e.g., Aniline, 4-Methoxyaniline)XPhos, SPhosNaOt-Bu, Cs₂CO₃90-110Less nucleophilic; may require slightly higher catalyst loading or longer reaction times.
Ammonia Equivalents (e.g., Benzophenone Imine)XPhos, BINAPNaOt-Bu80-100Used for the synthesis of primary amines; requires a subsequent hydrolysis step to deprotect the product.[3][9]

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Verify Inert Atmosphere: Oxygen can rapidly deactivate the palladium catalyst. Ensure all reagents are dry and the system is thoroughly purged.[22]

    • Reagent Purity: Ensure the amine, solvent, and base are of high purity and anhydrous.

    • Increase Temperature: For less reactive amines, increasing the temperature may be necessary.

    • Screen Ligands: If one ligand fails, screening another (e.g., switching from XPhos to BrettPhos) can often solve the issue.[22]

  • Formation of Side Products:

    • Hydrodehalogenation: The formation of 2-ethylpyridine (where bromine is replaced by hydrogen) suggests a competing reduction pathway. This can sometimes be suppressed by changing the ligand or base.[12]

    • Homocoupling: Dimerization of the starting material can occur.[23] This is often a sign of catalyst decomposition or suboptimal conditions.

References

Application Note: A Detailed Protocol for the Lithiation of 3-Bromo-2-ethylpyridine via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the efficient lithiation of 3-Bromo-2-ethylpyridine. The generation of 2-ethyl-3-lithiopyridine is a critical transformation, opening a gateway to a diverse array of 2,3-disubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. This guide moves beyond a simple recitation of steps, delving into the underlying scientific rationale for the chosen methodology—a bromine-lithium exchange reaction. It offers detailed operational procedures, critical safety protocols for handling pyrophoric reagents, and a troubleshooting guide tailored for researchers, scientists, and drug development professionals.

Scientific Rationale & Reaction Mechanism

The functionalization of pyridine rings can be achieved through several strategies, with directed ortho metalation (DoM) and halogen-metal exchange being two of the most powerful.

  • Directed ortho Metalation (DoM): In DoM, a directing metalation group (DMG), typically a Lewis basic moiety, coordinates to an organolithium reagent. This interaction increases the kinetic acidity of the adjacent ortho-protons, facilitating deprotonation.[1][2][3] The pyridine nitrogen itself can act as a DMG, directing lithiation to the C2 or C6 positions. However, for a 3-substituted pyridine, this would direct metalation to C2 or C4.

  • Halogen-Metal Exchange: This reaction is an equilibrium process where a halogen on an aromatic or vinylic ring is exchanged for a metal from an organometallic reagent. For aryl bromides and iodides, the exchange with an alkyllithium reagent (like n-butyllithium) is extremely rapid, often occurring faster than proton abstraction, especially at low temperatures.[4]

For the substrate This compound , a halogen-metal exchange is the preferred strategy. Attempting a direct C4 deprotonation using a strong base like Lithium Diisopropylamide (LDA) is a possible alternative, but the bromine-lithium exchange with n-butyllithium (n-BuLi) is generally a cleaner and more efficient route to generate the desired 3-lithiopyridine species.[5] The reaction proceeds via a four-centered transition state, rapidly and selectively replacing the bromine atom.

Reaction Mechanism: Bromine-Lithium Exchange

The diagram below illustrates the exchange mechanism between this compound and n-BuLi.

G start Start setup 1. Assemble & Purge Glassware (Oven-dried flask, inert gas) start->setup reagents 2. Add Substrate & Solvent (this compound in THF) setup->reagents cool 3. Cool to -78 °C (Dry ice / Acetone bath) reagents->cool add_buli 4. Add n-BuLi Dropwise (via syringe, maintain T < -70°C) cool->add_buli react 5. Stir for 30-60 min (Formation of lithiated intermediate) add_buli->react add_eplus 6. Add Electrophile (Quench the aryllithium) react->add_eplus warm 7. Warm to Room Temp (Allow reaction to complete) add_eplus->warm quench 8. Aqueous Quench (Add sat. NH4Cl solution) warm->quench workup 9. Extraction & Drying (EtOAc/H2O, dry with MgSO4) quench->workup end End: Purified Product workup->end

References

Application Notes & Protocols: 3-Bromo-2-ethylpyridine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 3-Bromo-2-ethylpyridine as a pivotal intermediate in the synthesis of modern agrochemicals. The pyridine scaffold is a privileged structure in numerous biologically active molecules, and the strategic placement of a bromine atom at the 3-position offers a versatile handle for advanced synthetic transformations.[1][2] This document details the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—that leverage this reactivity. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and present quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of this valuable building block for the creation of novel fungicides, herbicides, and insecticides.

The Strategic Importance of the this compound Scaffold

The pyridine ring is a foundational motif in a multitude of successful agrochemicals due to its favorable physicochemical properties and its ability to effectively interact with biological targets.[1] The utility of this compound as a synthetic precursor is rooted in three key structural features:

  • The Pyridine Core: This nitrogen-containing heterocycle imparts a degree of aqueous solubility and metabolic stability, and its lone pair of electrons can participate in crucial hydrogen bonding interactions within the active sites of target enzymes or receptors.

  • The Bromine Atom (3-position): The carbon-bromine bond is an ideal functional handle for transition-metal-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for building molecular complexity.[1]

  • The Ethyl Group (2-position): The ethyl substituent, positioned ortho to the bromine atom, introduces steric hindrance. This can be a challenge, often requiring careful selection of catalysts and ligands, but it can also be advantageous.[3] The steric bulk can influence the conformation of the final molecule, potentially enhancing its binding affinity to the target protein and improving its selectivity.

These features make this compound a valuable starting material for creating diverse chemical libraries for agrochemical screening and development.[2]

Key Chemical Transformations for Agrochemical Synthesis

The synthetic power of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework but enable the formation of distinct bond types, allowing for unparalleled synthetic flexibility.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures common in modern pesticides.[1][4][5] The reaction couples the organohalide (this compound) with an organoboron compound, such as a boronic acid or ester.[1][5]

Causality of Experimental Design:

  • Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is critical. For a sterically hindered substrate like this compound, a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) is often necessary to promote the oxidative addition step and prevent catalyst deactivation.[4][6]

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[5][7] The choice of base can significantly impact reaction rate and yield.

  • Solvent: The reaction is frequently performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water, which facilitates the dissolution of both the organic reactants and the inorganic base.[1][5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1001690-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)901888-93
33-Thienylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901283-88
Yields are estimated based on similar transformations of 3-bromo-2-methylpyridine and are for optimization purposes.[4]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Place the flask in a preheated oil bath at the specified temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[2][6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]

  • Characterization: Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Suzuki_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (this compound) PdII_Complex Pd(II) Complex (L)nPd(Ar)Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'-B(OH)2 + Base PdII_Diaryl Diaryl Pd(II) Complex (L)nPd(Ar)Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines.[3][8][9] This reaction is invaluable in agrochemical development, as the N-aryl moiety is a key feature in many fungicides and herbicides. The reaction couples an aryl halide with a primary or secondary amine.[8]

Causality of Experimental Design:

  • Ligand Selection: The steric and electronic properties of the substrate are paramount. The 2-ethyl group on the pyridine ring presents significant steric hindrance. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., (±)-BINAP, Xantphos) is essential to facilitate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaO t Bu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions with water.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1AnilinePd₂(dba)₃ (1)(±)-BINAP (2)NaOtBu (1.4)Toluene1001285-90
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1101880-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.5)Toluene1001682-88
Yields are estimated based on analogous bromopyridine systems and serve as a starting point for optimization.[3]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., (±)-BINAP), and the base (e.g., Sodium tert-butoxide) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (or other suitable aprotic solvent) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture in a preheated oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by silica gel column chromatography.

  • Characterization: Confirm the structure of the purified product by NMR and mass spectrometry.

Experimental_Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) in Inert Atmosphere Reaction 2. Solvent Addition & Heating (e.g., Toluene, 100°C) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Work-up (Quench, Extraction, Wash) Monitoring->Workup Proceed if complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[10][11] This reaction is instrumental for installing alkynyl linkers or functional groups into potential agrochemical candidates, which can impart rigidity and unique electronic properties to the molecule. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[10]

Causality of Experimental Design:

  • Dual Catalyst System: A palladium complex (e.g., Pd(PPh₃)₄) catalyzes the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and as the solvent for the reaction.

  • Solvent: While the amine base can serve as the solvent, co-solvents like DMF or THF can be used to improve the solubility of the reactants.

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent/Solvent Addition: Add the solvent (e.g., degassed THF) and the amine base (e.g., degassed Et₃N). Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalysts.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired 3-alkynyl-2-ethylpyridine derivative.

  • Characterization: Analyze the final product by NMR and mass spectrometry.

Application Example: Synthetic Approach to a Picoxystrobin Analogue

Picoxystrobin is a highly effective strobilurin fungicide that functions by inhibiting mitochondrial respiration.[12][13] Its core structure features a (trifluoromethyl)pyridine moiety linked via an ether bridge to a phenylacrylate group. We can devise a synthetic strategy to create a novel analogue using this compound as a key building block, demonstrating a practical application of the aforementioned coupling chemistries. The target will be an analogue where the trifluoromethyl group is replaced by an ethyl group and the ether linkage is formed via a C-C bond using a Suzuki coupling.

Picoxystrobin_Analogue_Synthesis Start This compound Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Coupling Partner Phenylacrylate Boronic Ester (Intermediate B) Partner->Coupling Product Picoxystrobin Analogue Coupling->Product

Caption: Synthetic strategy for a Picoxystrobin analogue.

This synthetic approach leverages the Suzuki-Miyaura coupling to connect the pyridine core (from this compound) with the biologically active phenylacrylate side-chain. This modular strategy allows for the rapid generation of novel analogues for structure-activity relationship (SAR) studies, a critical component of modern agrochemical research.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility is centered on the strategic presence of a bromine atom, which serves as a reactive handle for powerful palladium-catalyzed cross-coupling reactions. By mastering key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently construct diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to empower scientists to explore new chemical space and accelerate the discovery of next-generation crop protection solutions.

References

Application Notes and Protocols for the Development of Novel Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Flexible, Carbon-Based Future

Organic electronics has emerged as a transformative field, moving beyond the constraints of traditional silicon-based technologies to offer a new paradigm of flexible, lightweight, and cost-effective electronic components.[1] At the heart of this revolution are organic semiconductors—carbon-based small molecules and polymers—whose tunable electronic properties are paving the way for next-generation displays, solar cells, sensors, and wearable technologies.[1][2] Unlike their inorganic counterparts, these materials can often be processed from solution, enabling large-scale and high-throughput manufacturing techniques like printing, which significantly lowers production costs.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical protocols and underlying scientific principles for the synthesis, characterization, and application of novel organic electronic materials, with a focus on two cornerstone devices: Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

PART 1: Foundational Principles of Material Design and Synthesis

The performance of any organic electronic device is intrinsically linked to the molecular design of the active materials.[5] The rational design and synthesis of novel π-conjugated systems are paramount for achieving desired electronic and optical properties.

Core Concepts in Molecular Design

The electronic properties of organic semiconductors are governed by their π-conjugated systems, which allow for the delocalization of electrons.[6] Key parameters to consider during molecular design include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: These frontier orbitals dictate the charge injection and transport properties of the material. The HOMO level influences the ease of hole injection and transport, while the LUMO level governs electron injection and transport. The energy gap between the HOMO and LUMO (the bandgap) determines the material's absorption and emission characteristics.

  • Molecular Packing: The way molecules arrange themselves in the solid state significantly impacts charge transport. Crystalline or highly ordered domains facilitate efficient charge hopping between adjacent molecules, leading to higher charge carrier mobility.

  • Solubility: For solution-processable materials, solubility in common organic solvents is crucial for forming uniform, high-quality thin films. This is often achieved by attaching flexible alkyl side chains to the conjugated backbone.

A recent breakthrough in the synthesis of azaparacyclophanes (APCs) using a Catalyst-Transfer Macrocyclization (CTM) method highlights the continuous innovation in creating structurally precise π-conjugated macrocycles with enhanced electronic properties.[6] This method allows for the efficient, scalable production of these complex molecules, making them more accessible for industrial applications in devices like flexible solar cells and transistors.[6]

Synthetic Strategies: A Tale of Two Chemistries

The synthesis of organic electronic materials typically involves the creation of extended π-conjugated systems through various coupling reactions. Two of the most powerful and widely used methods are:

  • Stille Coupling: This versatile cross-coupling reaction forms carbon-carbon bonds between an organotin compound and an organohalide, catalyzed by a palladium complex. It is particularly useful for polymerizing donor and acceptor monomers to create high-molecular-weight conjugated polymers.[7]

  • Suzuki Coupling: Another palladium-catalyzed cross-coupling reaction, the Suzuki coupling, joins an organoboron compound with an organohalide. It is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a workhorse in the synthesis of both small molecules and polymers for organic electronics.

The choice of synthetic route is critical, as it can influence the purity, molecular weight, and ultimately, the electronic performance of the final material. For instance, the synthesis of novel donor-acceptor conjugated polymers often employs these coupling reactions to precisely control the polymer's electronic structure and properties.[7]

Purification: The Unsung Hero of High Performance

The presence of impurities, even in trace amounts, can have a devastating impact on the performance of organic electronic devices. Impurities can act as charge traps, quenching luminescence and reducing charge carrier mobility. Therefore, rigorous purification of synthesized materials is a non-negotiable step. Common purification techniques include:

  • Column Chromatography: This is a standard technique for separating compounds based on their differential adsorption to a stationary phase. It is highly effective for removing synthetic byproducts and unreacted starting materials.

  • Recrystallization: This method is used to purify crystalline solids. The impure compound is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities behind in the solution.

  • Sublimation: For thermally stable small molecules, sublimation under high vacuum is an excellent final purification step. The material is heated until it transitions directly from a solid to a gas, and then it condenses as a highly pure crystalline solid on a cold surface.

PART 2: Thin-Film Deposition: From Solution to Solid State

The transition from a synthesized powder to a functional thin film is a critical step in the fabrication of organic electronic devices. The morphology and quality of the thin film directly influence device performance. There are two primary approaches to thin-film deposition: solution processing and vacuum thermal evaporation.

Solution Processing: The Path to Low-Cost, Large-Area Electronics

Solution processing offers the allure of low-cost, high-throughput manufacturing, making it highly attractive for applications such as printed electronics.[3][4] The success of this approach hinges on the ability to create uniform, defect-free thin films from solution.

Spin coating is a widely used laboratory technique for producing uniform thin films. It involves depositing a solution of the organic material onto a substrate and then spinning the substrate at high speed to spread the solution and evaporate the solvent.

Materials and Equipment:

  • Organic semiconductor solution (e.g., 10 mg/mL in chloroform)

  • Substrate (e.g., pre-cleaned ITO-coated glass)

  • Spin coater

  • Hotplate

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.

  • Solution Deposition: Place the substrate on the spin coater chuck. Dispense a small amount of the organic semiconductor solution onto the center of the substrate.

  • Spinning: Start the spin coater. A typical two-step process might involve a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000 rpm for 60 seconds) to achieve the desired film thickness.

  • Annealing: Transfer the coated substrate to a hotplate and anneal at a temperature above the boiling point of the solvent (e.g., 80°C for 10 minutes) to remove any residual solvent.

Causality Behind Experimental Choices:

  • The choice of solvent is critical. It must dissolve the organic material and have appropriate volatility to allow for uniform film formation during spinning.

  • The spin speed and time directly control the film thickness. Higher speeds and longer times result in thinner films.

  • Annealing is essential to remove residual solvent, which can act as a charge trap and degrade device performance.

G cluster_prep Substrate Preparation cluster_coat Spin Coating cluster_post Post-Processing sub_clean Substrate Cleaning (Sonication) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sol_dep Solution Deposition sub_dry->sol_dep spin Spinning (e.g., 2000 rpm) sol_dep->spin anneal Annealing (e.g., 80°C) spin->anneal

Caption: Workflow for solution-processed thin-film deposition via spin coating.

Vacuum Thermal Evaporation: The Gold Standard for High-Performance Devices

For high-performance devices, particularly those with multilayer architectures like OLEDs, vacuum thermal evaporation (VTE) is the preferred deposition method.[8] VTE allows for the deposition of highly pure, uniform, and ultra-thin films with precise thickness control.[9]

VTE involves heating the organic material in a high-vacuum chamber until it sublimes or evaporates.[9] The vapor then travels in a line-of-sight path and condenses on a cooler substrate, forming a thin film.[10]

Materials and Equipment:

  • High-purity organic small molecule material

  • Vacuum thermal evaporation system equipped with crucibles and a quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate with a patterned mask

Procedure:

  • Loading: Load the organic material into a crucible within the evaporation chamber. Place the masked substrate in the substrate holder.

  • Pump Down: Evacuate the chamber to a high vacuum (typically < 10^-6 Torr). This is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination.

  • Deposition: Gradually heat the crucible until the material starts to evaporate. Monitor the deposition rate and film thickness in real-time using the QCM. A typical deposition rate is 0.1-1 Å/s.

  • Cool Down and Venting: Once the desired thickness is reached, close the shutter, turn off the heating, and allow the system to cool down before venting the chamber with an inert gas like nitrogen.

Causality Behind Experimental Choices:

  • A high vacuum is essential to prevent collisions between the evaporated molecules and residual gas molecules, which would lead to non-uniform films.[8]

  • The use of a QCM provides precise, real-time control over the film thickness, which is critical for multilayer devices where the thickness of each layer affects the overall device performance.

  • Low-temperature evaporation sources are often used for organic materials to prevent thermal decomposition.[10][11] These sources separate the heating element from the material support, allowing for finer temperature control.[10]

G cluster_prep System Preparation cluster_dep Deposition cluster_post Finalization load Load Material & Substrate pump Pump Down to High Vacuum (< 10^-6 Torr) load->pump heat Heat Crucible pump->heat deposit Deposit Film (Monitor with QCM) heat->deposit cool Cool Down deposit->cool vent Vent with Inert Gas cool->vent

Caption: Workflow for vacuum thermal evaporation of organic thin films.

PART 3: Material and Device Characterization

Once a thin film is deposited, its properties must be thoroughly characterized to understand its potential for use in electronic devices. Characterization can be broadly divided into material-level and device-level analysis.

Material Characterization: Probing the Intrinsic Properties

These techniques provide insights into the fundamental properties of the organic thin film.

Technique Property Measured Significance
UV-Visible Spectroscopy Optical absorption and bandgapDetermines the spectral range over which the material absorbs light, crucial for solar cells and photodetectors.
Photoluminescence Spectroscopy Emission spectrum and quantum yieldCharacterizes the light-emitting properties of the material, essential for OLEDs.
Cyclic Voltammetry (CV) HOMO and LUMO energy levelsProvides information on the redox properties and energy levels of the material, which are critical for charge injection and transport.
X-ray Diffraction (XRD) Crystalline structure and molecular packingReveals the degree of order in the thin film, which is strongly correlated with charge carrier mobility.
Atomic Force Microscopy (AFM) Surface morphology and roughnessVisualizes the topography of the thin film, with smoother films generally leading to better device performance.
X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Chemical composition and elemental depth profilingUsed to investigate the chemical integrity of the material and to study degradation mechanisms and dopant migration in devices.[12]
Device Characterization: Assessing Performance in Action

After fabricating a device, its performance must be evaluated using a set of key metrics.

OFETs are the fundamental building blocks of organic integrated circuits. Their performance is characterized by the following parameters:

  • Charge Carrier Mobility (μ): This is a measure of how quickly charge carriers (holes or electrons) move through the semiconductor. Higher mobility is essential for faster switching speeds. It is extracted from the transfer characteristics of the transistor.

  • On/Off Current Ratio (I_on/I_off): This is the ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for digital logic applications to distinguish between the two states.

  • Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to turn on. A low threshold voltage is desirable for low-power operation.

OLEDs are at the forefront of display and lighting technologies. Their performance is evaluated based on:

  • Current Efficiency (cd/A): This measures the amount of light output (in candelas) per unit of current flowing through the device.[13]

  • Power Efficiency (lm/W): This is the ratio of the luminous flux (in lumens) to the input electrical power. It is a measure of the overall energy efficiency of the device.[14]

  • External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted from the device to the number of electrons injected.[13] It is a fundamental measure of the device's efficiency in converting electricity to light.[15]

  • Luminance (cd/m²): This is the measure of the brightness of the OLED.[14]

  • Color Purity (CIE Coordinates): The color of the emitted light is quantified using the CIE 1931 color space coordinates.

  • Lifetime: This is the time it takes for the luminance of the OLED to decrease to half of its initial value (LT50) under constant current operation.[16] Device lifetime is a critical parameter for commercial applications and can be affected by factors such as material degradation and interfacial instability.[17]

PART 4: Application Protocols: Building Functional Devices

The following protocols provide step-by-step instructions for the fabrication of two common organic electronic devices: a solution-processed OFET and a vacuum-deposited OLED.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a p-type OFET using a solution-processed organic semiconductor.

Materials and Equipment:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate and gate dielectric)

  • Solution of a p-type organic semiconductor (e.g., P3HT in chloroform)

  • Spin coater

  • Hotplate

  • Vacuum thermal evaporator

  • Shadow mask for source and drain electrodes

  • Gold (Au) evaporation source

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ substrate as described in Protocol 1.

  • Semiconductor Deposition: Spin coat the organic semiconductor solution onto the SiO₂ surface as described in Protocol 1. Anneal the film to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Place the substrate in the vacuum thermal evaporator. Place the shadow mask in direct contact with the organic semiconductor film. Evaporate a 50 nm thick layer of gold through the mask to define the source and drain electrodes.

  • Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the mobility, on/off ratio, and threshold voltage.

Self-Validation:

  • A successful device will exhibit clear p-type transistor behavior, with the drain current increasing as the gate voltage becomes more negative.

  • The output characteristics should show clear linear and saturation regimes.

  • The transfer characteristics (log(I_d) vs. V_g) should show a steep subthreshold slope and a high on/off ratio.

Protocol 4: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation

This protocol outlines the fabrication of a simple bilayer OLED.

Materials and Equipment:

  • ITO-coated glass substrate

  • Hole transport layer (HTL) material (e.g., NPB)

  • Emissive layer (EML) and electron transport layer (ETL) material (e.g., Alq₃)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Vacuum thermal evaporation system with multiple sources

  • Substrate masks

  • Source-measure unit and photodetector for characterization

Procedure:

  • Substrate Preparation: Clean and pattern the ITO-coated glass substrate.

  • Organic Layer Deposition: Load the NPB, Alq₃, and LiF into separate crucibles in the vacuum chamber. Place the masked substrate in the holder. Sequentially evaporate the following layers without breaking vacuum:

    • 40 nm of NPB (HTL)

    • 60 nm of Alq₃ (EML/ETL)

    • 1 nm of LiF (EIL)

  • Cathode Deposition: In the same vacuum cycle, evaporate a 100 nm thick layer of aluminum to form the cathode.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics of the device. Measure the electroluminescence spectrum to determine the color of the emitted light.

Self-Validation:

  • The device should only conduct current and emit light under forward bias (positive voltage on the ITO anode).

  • The J-V curve should exhibit diode-like rectifying behavior.

  • Light emission should be uniform across the active area of the pixel.

G cluster_device Bilayer OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL EML_ETL Emissive & Electron Transport Layer (e.g., Alq3) EIL->EML_ETL HTL Hole Transport Layer (e.g., NPB) EML_ETL->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: Schematic of a bilayer OLED device structure.

PART 5: Stability and Lifetime Considerations

A major challenge for the widespread commercialization of organic electronics is the operational stability of the devices.[18][19] Degradation can occur through various mechanisms, including:

  • Environmental Degradation: Exposure to oxygen and water can lead to the oxidation of the organic materials and the corrosion of the electrodes.[19] Encapsulation is a critical step to mitigate this issue.

  • Photochemical Degradation: The high-energy excitons generated during device operation can lead to bond dissociation and the formation of non-emissive species, reducing the device's efficiency and lifetime.[17]

  • Morphological Instability: The thin organic films can undergo morphological changes, such as crystallization or dewetting, at elevated temperatures or under prolonged electrical stress, leading to device failure.

Protocol 5: Accelerated Lifetime Testing of OLEDs

Accelerated lifetime testing is used to predict the operational lifetime of a device under normal operating conditions.

Procedure:

  • Drive the encapsulated OLED at a high initial luminance (e.g., 1000 cd/m²).

  • Monitor the luminance and voltage as a function of time under a constant DC current.

  • The time it takes for the luminance to decay to 50% of its initial value is the LT50 lifetime at that initial luminance.

  • Repeat the measurement at different initial luminances to extrapolate the lifetime at a typical operating brightness (e.g., 100 cd/m²).

Conclusion: A Bright and Flexible Future

The field of organic electronics continues to advance at a rapid pace, driven by innovations in materials synthesis, device engineering, and processing techniques.[20][21] The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and characterize novel organic electronic materials and devices. By understanding the intricate interplay between molecular structure, thin-film morphology, and device performance, the scientific community can continue to push the boundaries of what is possible, bringing the promise of a flexible, low-cost, and ubiquitous electronic future closer to reality.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

Choosing Your Synthetic Pathway

Two primary routes are generally considered for the synthesis of this compound. The choice of pathway significantly impacts yield, purity, and scalability.

  • Route 1: The Sandmeyer Reaction (Recommended) : This is a robust and reliable two-step process starting from 2-ethyl-3-aminopyridine. It involves the formation of a diazonium salt followed by a copper(I) bromide-mediated substitution. This route offers excellent regioselectivity and generally provides higher yields.

  • Route 2: Direct Electrophilic Bromination : This route involves the direct bromination of 2-ethylpyridine. While seemingly more direct, this method is often plagued by low yields and poor regioselectivity due to the electron-deficient nature of the pyridine ring, making it less suitable for most applications.

This guide will focus primarily on the recommended Sandmeyer reaction pathway, providing detailed troubleshooting for each stage of the process.

Route 1: Sandmeyer Reaction of 2-Ethyl-3-aminopyridine

This is the preferred method for synthesizing this compound due to its superior control over isomer formation and more dependable yields. The overall process is a two-stage synthesis.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction A 2-Ethylpyridine B 2-Ethyl-3-aminopyridine A->B Chichibabin Reaction (e.g., NaNH₂) C 2-Ethyl-3-aminopyridine D Pyridyl Diazonium Salt [Intermediate] C->D Diazotization (NaNO₂, HBr, 0-5 °C) E This compound (Final Product) D->E Bromination (CuBr)

Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction.

Stage 1: Synthesis of 2-Ethyl-3-aminopyridine (Precursor)

The quality and availability of this starting material are critical. The most common laboratory-scale synthesis is the Chichibabin amination of 2-ethylpyridine.

Frequently Asked Questions (FAQs)

  • Q: What is the Chichibabin reaction and why is it used? A: The Chichibabin reaction is a nucleophilic substitution on the pyridine ring using sodium amide (NaNH₂) or a similar strong amide base to introduce an amino group.[1] For 2-substituted pyridines, amination typically occurs at the 6-position. However, with the 2-position blocked by the ethyl group, the reaction is directed to the 3- or 5-positions. It is a direct method for converting readily available 2-ethylpyridine into the necessary amino precursor.[2]

  • Q: What are the main challenges of the Chichibabin reaction? A: The primary challenges are the hazardous nature of sodium amide, which is highly reactive with water, and the high reaction temperatures typically required (e.g., in solvents like xylene or toluene).[3] The reaction can also produce isomeric byproducts, which may require careful purification.[4]

Troubleshooting Guide: Precursor Synthesis

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conversion of 2-Ethylpyridine 1. Inactive Sodium Amide: NaNH₂ can degrade upon exposure to moisture. 2. Suboptimal Temperature: The reaction may not have reached the required activation energy.1. Use fresh, high-quality sodium amide from a sealed container. The quality of the amide is known to significantly impact yield.[3] 2. Ensure the reaction temperature is maintained in the optimal range for the chosen solvent (e.g., 130-140 °C for xylene).
Formation of Isomeric Byproducts 1. Reaction Kinetics: Amination can occur at different positions on the pyridine ring.1. While difficult to eliminate completely, purification by column chromatography or fractional distillation is typically required to isolate the desired 3-amino isomer.
Difficult Product Isolation 1. Emulsion during Workup: The basic reaction mixture can form stable emulsions upon quenching with water.1. After quenching, add a saturated solution of NaCl or another brine to help break the emulsion. 2. Use a larger volume of extraction solvent and allow adequate time for layers to separate.
Stage 2: The Sandmeyer Reaction

This stage converts the amino group of the precursor into the target bromo group. It proceeds via a diazonium salt intermediate.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of the Sandmeyer reaction? A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] It begins with the diazotization of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and a strong acid) to create a diazonium salt.[6] A copper(I) salt, like CuBr, then catalyzes the substitution by transferring a single electron to the diazonium salt, which leads to the loss of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) species to yield the final product and regenerate the copper(I) catalyst.[7][8]

  • Q: Why is strict temperature control (0-5 °C) so critical during diazotization? A: Aryl diazonium salts are thermally unstable.[9] Above 5-10 °C, they can rapidly decompose. This decomposition can lead to two major problems: the formation of unwanted side products (such as 3-hydroxy-2-ethylpyridine from reaction with water) and a significant reduction in the overall yield of the desired product.[10] Keeping the reaction cold ensures the diazonium salt intermediate is stable enough to proceed to the next step.

  • Q: Can I use CuBr₂ instead of CuBr? A: The active catalyst in the Sandmeyer reaction is the copper(I) ion. While some protocols report the use of Cu(II) salts, these often require an in situ reduction to Cu(I) or may proceed through a different mechanism, which can be less efficient.[11] For classic and reliable Sandmeyer bromination, CuBr is the standard and recommended reagent.[6]

Troubleshooting Guide: Sandmeyer Reaction

Start Low Yield of This compound Q1 Was the diazotization kept at 0-5 °C? Start->Q1 Q2 Was an excess of nitrous acid detected (starch-iodide paper test)? Q1->Q2 Yes Sol1 Decomposition of diazonium salt. - Maintain strict temperature control. - Use the diazonium salt immediately. Q1->Sol1 No Sol3 Phenol byproduct formation. - Ensure strongly acidic conditions (excess HBr) to suppress reaction with water. Q1->Sol3 Partially (Temp rose) Q3 Was the CuBr solution freshly prepared and active? Q2->Q3 Yes Sol2 Incomplete diazotization. - Ensure stoichiometric NaNO₂. - Add NaNO₂ slowly to maintain temperature. Q2->Sol2 No Sol4 Inactive catalyst. - Use high-purity CuBr. - Prepare the CuBr solution just before use. Q3->Sol4 No

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Overall Yield of this compound 1. Incomplete Diazotization: Insufficient nitrous acid or poor reaction conditions. 2. Decomposition of Diazonium Salt: Temperature rising above 5 °C.[9] 3. Inactive CuBr Catalyst: The Cu(I) may have oxidized to Cu(II).1. Test for excess nitrous acid using starch-iodide paper. A persistent blue color indicates the amine has been fully consumed. Ensure slow, portion-wise addition of the NaNO₂ solution to prevent temperature spikes. 2. Maintain a strict temperature of 0-5 °C using an ice-salt bath throughout the diazotization and addition to the copper solution. Use the diazonium salt solution immediately after preparation. 3. Use high-purity, freshly opened CuBr. If possible, prepare the CuBr solution just before use.
Formation of 3-Hydroxy-2-ethylpyridine (Phenol) Byproduct 1. Reaction with Water: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures.[10]1. Maintain low temperatures (0-5 °C) to minimize this side reaction. 2. Ensure a sufficiently acidic environment (using excess HBr), which can help stabilize the diazonium salt and suppress the hydrolysis reaction.[6]
Reaction Mixture Turns Dark/Tarry 1. Radical Side Reactions: Decomposition of the diazonium salt can initiate unwanted radical polymerization or coupling reactions.1. This is a strong indicator of poor temperature control. Ensure the reaction is adequately cooled and that the addition of the diazonium salt to the CuBr solution is done at a controlled rate to manage any exotherm.
Product is Difficult to Purify 1. Co-eluting Impurities: Phenolic byproducts or unreacted starting material can be difficult to separate.1. Perform an aqueous basic wash (e.g., with dilute NaOH) during the workup. The acidic phenol byproduct will be deprotonated and move to the aqueous layer, while the desired bromopyridine remains in the organic layer.[10] 2. Utilize flash column chromatography with a gradient elution (e.g., ethyl acetate in hexanes) for final purification.[12][13]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol provides a representative methodology. Researchers should adapt it based on their specific laboratory conditions and scale.

Part A: Synthesis of 2-Ethyl-3-aminopyridine (Chichibabin Amination)
  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene or xylene.

  • Reagent Addition: Under a nitrogen atmosphere, add sodium amide (NaNH₂) (approx. 1.5 equivalents). Begin stirring and heat the suspension to reflux (approx. 110-140 °C depending on the solvent).

  • Reaction: Slowly add 2-ethylpyridine (1.0 equivalent) dropwise to the heated suspension over 1 hour. The reaction mixture will typically turn a dark red or brown color.

  • Heating: Maintain the reaction at reflux for 4-6 hours, monitoring the evolution of hydrogen gas (use a bubbler). Monitor the reaction progress by TLC or GC analysis.

  • Quenching: After cooling to room temperature, very carefully and slowly quench the reaction by adding water or isopropanol dropwise behind a blast shield, as the quenching of excess sodium amide is highly exothermic.

  • Workup and Purification: Add more water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography to isolate the desired 2-ethyl-3-aminopyridine.

Part B: Synthesis of this compound (Sandmeyer Reaction)
  • Acidic Solution: In a flask, dissolve 2-ethyl-3-aminopyridine (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, approx. 3.0 equivalents). Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between 0 and 5 °C. Stir for an additional 20-30 minutes at this temperature after the addition is complete.

  • Catalyst Preparation: In a separate, larger reaction vessel, dissolve copper(I) bromide (CuBr) (1.2 equivalents) in additional HBr (48%) and cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Make the reaction mixture basic by the slow addition of a concentrated NaOH or NH₄OH solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.[14]

Data Summary

Table 1: Comparison of Synthetic Routes

FeatureRoute 1: Sandmeyer ReactionRoute 2: Direct Bromination
Starting Material 2-Ethyl-3-aminopyridine2-Ethylpyridine
Regioselectivity Excellent (specifically targets the 3-position)Poor (often gives a mixture of 3- and 5-bromo isomers)
Typical Yield Good to Excellent (60-85% reported for similar systems)Poor to Moderate (often <30%)
Reaction Conditions Requires low temperatures (0-5 °C); multi-stepRequires high temperatures and/or harsh reagents (e.g., oleum, Lewis acids)
Key Challenges Handling of unstable diazonium salt; precursor synthesisControlling regioselectivity; low reactivity of pyridine ring; byproduct formation
Recommendation Highly Recommended for predictable and high-yield synthesis.Not recommended unless all other methods fail.

References

Technical Support Center: Purification of Crude 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Bromo-2-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] This resource addresses common challenges encountered during purification and offers step-by-step protocols and expert insights to ensure the integrity of your downstream applications.

Understanding the Starting Material: Crude this compound

The purity of your final product is fundamentally linked to the quality of your crude material. This compound is often synthesized via a Sandmeyer reaction of 2-amino-3-ethylpyridine.[2] This process, while effective, can introduce a variety of impurities that must be removed.

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual 2-amino-3-ethylpyridine.

  • Dehalogenated Byproduct: 2-ethylpyridine, formed by the reduction of the diazonium salt.

  • Phenolic Byproducts: 3-Hydroxy-2-ethylpyridine, arising from the reaction of the diazonium salt with water.

  • Isomeric Byproducts: Other brominated isomers of 2-ethylpyridine, depending on the synthetic route.[3]

  • Higher Brominated Species: Dibrominated pyridines can form if the reaction conditions are not carefully controlled.[3]

  • Polymeric Tars: Dark, high-molecular-weight byproducts are common in Sandmeyer reactions.

A logical first step in any purification is to understand the physical properties of the target compound and its likely impurities.

PropertyThis compound3-Bromo-2-methylpyridine (analog)
Molecular Formula C₇H₈BrNC₆H₆BrN
Molecular Weight 186.05 g/mol [4]172.02 g/mol [5]
Boiling Point N/A76 °C at 17 mmHg[6]
Density N/A~1.52 g/mL at 20 °C[6]
Appearance N/AColorless to light orange/yellow liquid[6]

Purification Strategy Workflow

The selection of a purification strategy depends on the scale of your experiment and the nature of the impurities. A general workflow is presented below.

PurificationWorkflow start Crude this compound workup Aqueous Workup (Acid/Base Extraction) start->workup distillation Fractional Vacuum Distillation workup->distillation For liquid products crystallization Crystallization (if solid) workup->crystallization If solid precipitates chromatography Column Chromatography distillation->chromatography If further purification needed analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis crystallization->analysis final_product Pure this compound analysis->final_product Purity Confirmed

Caption: General purification workflow for crude this compound.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer format to directly address potential issues during your purification process.

Part 1: Aqueous Workup

Q1: My crude product is a dark, tarry mess after the Sandmeyer reaction. How should I begin the purification?

A1: Tarry byproducts are common. The first step is an aqueous workup to remove inorganic salts and highly polar or acidic/basic impurities.

  • Expert Insight: The basic nitrogen on the pyridine ring allows for selective extraction. Dissolve your crude product in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your product back into an organic solvent.

Q2: I'm seeing an emulsion during the acid/base extraction that won't separate. What can I do?

A2: Emulsions are common with pyridine derivatives.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase and can help break the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.

Part 2: Fractional Vacuum Distillation

Q3: My compound seems to be decomposing at higher temperatures. Is distillation a suitable method?

A3: Yes, but it is crucial to use vacuum distillation .[7] Brominated pyridines can be sensitive to high temperatures. Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition.[7] For example, the closely related 3-Bromo-2-methylpyridine boils at 76 °C at 17 mmHg.[6]

Q4: I'm having trouble getting a good separation of my product from an impurity with a close boiling point during vacuum distillation. What are your recommendations?

A4: This is a classic challenge that requires optimizing your fractional distillation setup.

  • Expert Protocol: Fractional Vacuum Distillation

    • Apparatus: Use a fractional distillation column (e.g., a Vigreux or packed column) between your distillation flask and the condenser. For very close boiling points, a longer column with more theoretical plates is necessary.

    • Vacuum: Ensure a stable and sufficiently deep vacuum. Fluctuations in pressure will lead to inconsistent boiling points and poor separation.[8] A good vacuum pump and a reliable manometer are essential.

    • Heating: Use a heating mantle with a stirrer and heat the distillation flask slowly and evenly to avoid bumping. A slow, steady distillation rate is key to good separation.

    • Insulation: Insulate the distillation head and column with glass wool or aluminum foil to maintain the temperature gradient.

    • Fraction Collection: Collect the distillate in several small fractions. Analyze each fraction by GC-MS or TLC to determine its purity before combining the pure fractions.

VacuumDistillation start Crude Liquid setup Assemble Fractional Vacuum Distillation Apparatus start->setup distill Slow & Steady Heating under Stable Vacuum setup->distill collect Collect Multiple Fractions distill->collect analyze Analyze Fractions (GC-MS/TLC) collect->analyze combine Combine Pure Fractions analyze->combine Purity ≥ 98% product Purified Liquid combine->product

Caption: Workflow for fractional vacuum distillation.

Part 3: Column Chromatography

Q5: My compound is streaking badly on the silica gel TLC plate and in the column. How can I improve the separation?

A5: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent system. This will compete with your compound for the acidic sites on the silica, resulting in sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Optimize Your Solvent System: A common eluent system for bromopyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[9] Experiment with different ratios to achieve a retention factor (Rf) of 0.2-0.4 on your TLC plate for the best separation.

Part 4: Crystallization

Q6: My purified this compound is an oil at room temperature. Can I still use crystallization?

A6: If your compound is an oil, direct crystallization may not be feasible. However, you have a few options:

  • Expert Insight:

    • Derivative Formation: You can convert the oily product into a solid derivative (e.g., a salt with an acid like HCl or picric acid) that can be more easily crystallized. After purification, the free base can be regenerated.

    • Low-Temperature Crystallization: Some oils will solidify at lower temperatures. Try dissolving your oil in a minimal amount of a suitable solvent (e.g., hexanes) and cooling it to a very low temperature (e.g., in a dry ice/acetone bath). Be aware that "oiling out" can still be an issue if the solution is cooled too quickly.[10]

Q7: I'm trying to recrystallize my solid crude product, but it keeps "oiling out" instead of forming crystals. What's causing this?

A7: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[10]

  • Troubleshooting Steps:

    • Use More Solvent: You may not be using enough solvent to keep the compound dissolved at the elevated temperature.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.

    • Change Solvents: The boiling point of your solvent might be too high. Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system where the compound is soluble in one solvent and insoluble in the other.

References

Technical Support Center: 3-Bromo-2-ethylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-ethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings with this sterically hindered substrate, focusing on the common side reactions and byproducts that can impede your synthesis.

Part 1: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, the coupling of this compound presents unique challenges due to the steric hindrance from the 2-ethyl group and the electronic nature of the pyridine ring.

FAQ 1: I am observing significant amounts of 2-ethylpyridine (dehalogenated byproduct) in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?

Answer:

The formation of 2-ethylpyridine is a result of a dehalogenation (or hydrodehalogenation) side reaction, where the bromine atom is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions.[1]

Mechanistic Insight:

Dehalogenation can occur through several pathways. One common route involves the oxidative addition of this compound to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture. The hydride source can be trace amounts of water, the solvent, or even the boronic acid reagent itself under certain conditions. The steric hindrance of the 2-ethyl group can slow down the desired transmetalation step with the boronic acid, making the competing dehalogenation pathway more favorable.

Troubleshooting Guide: Minimizing Dehalogenation in Suzuki-Miyaura Coupling

Troubleshooting StepRationaleRecommended Action
Optimize the Base The choice of base is critical. Stronger, non-nucleophilic bases can promote the desired coupling over dehalogenation.Use bases like K₃PO₄ or Cs₂CO₃. Avoid stronger bases like NaOtBu if dehalogenation is severe.
Use Anhydrous Solvents Water can be a proton source for dehalogenation.Use freshly distilled, anhydrous solvents like toluene or dioxane. If an aqueous base is used, minimize the amount of water.
Select the Right Ligand Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, outcompeting dehalogenation.Employ Buchwald ligands such as SPhos, XPhos, or RuPhos.[2][3][4]
Lower the Reaction Temperature Higher temperatures can sometimes favor side reactions.Try running the reaction at a lower temperature for a longer duration.
FAQ 2: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. How can I suppress this byproduct?

Answer:

Homocoupling of boronic acids to form symmetrical biaryls is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][5]

Mechanistic Insight:

Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). This parasitic cycle consumes your boronic acid and reduces the yield of the desired cross-coupled product.

Troubleshooting Guide: Suppressing Boronic Acid Homocoupling

Troubleshooting StepRationaleRecommended Action
Ensure Inert Atmosphere Oxygen is a key contributor to homocoupling.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6]
Use a Pd(0) Precatalyst Starting with a Pd(0) source can minimize the amount of Pd(II) present at the beginning of the reaction.Use precatalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.[7]
Slow Addition of Boronic Acid A high concentration of boronic acid can favor homocoupling.Add the boronic acid solution slowly to the reaction mixture using a syringe pump.[2][5]
Employ Bulky Ligands Bulky ligands can sterically hinder the formation of the bis(organo)palladium(II) intermediate required for homocoupling.Use bulky phosphine ligands like those from the Buchwald family.[1]
FAQ 3: I am struggling with low yields and suspect protodeboronation of my pyridine boronic acid coupling partner. What can I do?

Answer:

Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a well-known decomposition pathway, especially for heteroaromatic boronic acids.[8]

Mechanistic Insight:

Protodeboronation can be catalyzed by either acid or base. For pyridine boronic acids, the nitrogen atom can be protonated, which can influence the stability of the C-B bond. The reaction conditions, particularly the pH and the presence of water, play a crucial role.

Troubleshooting Guide: Mitigating Protodeboronation

Troubleshooting StepRationaleRecommended Action
Use Boronic Acid Derivatives MIDA boronates or potassium trifluoroborate salts are more stable alternatives to boronic acids and release the boronic acid slowly under the reaction conditions.Synthesize and use the corresponding MIDA boronate or trifluoroborate salt of your pyridine boronic acid.[8]
Control the pH Both acidic and basic conditions can promote protodeboronation.Carefully select the base and consider using a buffered system if possible.
Minimize Water Content Water is a proton source for this side reaction.Use anhydrous conditions where feasible.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OA_complex Oxidative Addition Complex (Et-Py)Pd(II)(Br)L2 Pd0->OA_complex + Et-Py-Br (Oxidative Addition) Transmetalation_complex Transmetalation Intermediate OA_complex->Transmetalation_complex + [ArB(OH)3]- (Transmetalation) Dehalogenation Dehalogenation (2-Ethylpyridine) OA_complex->Dehalogenation + [H-] RE_complex (Et-Py)Pd(II)(Ar)L2 Transmetalation_complex->RE_complex RE_complex->Pd0 Product Coupled Product (Et-Py-Ar) RE_complex->Product Reductive Elimination Homocoupling Homocoupling (Ar-Ar) Protodeboronation Protodeboronation (Ar-H) ArBOH2 ArB(OH)2 ArBOH2->Transmetalation_complex ArBOH2->Homocoupling Pd(II), O2 ArBOH2->Protodeboronation H+ EtPyBr This compound EtPyBr->OA_complex

Caption: Suzuki-Miyaura cycle and competing side reactions.

Part 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric hindrance of the 2-ethyl group in this compound can make this transformation challenging, often requiring careful optimization of the catalyst system.

FAQ 4: My Buchwald-Hartwig amination of this compound is giving low yields and I'm recovering starting material. What are the likely causes?

Answer:

Low conversion in the Buchwald-Hartwig amination of sterically hindered substrates like this compound is often due to an inefficient catalyst system or catalyst inhibition.[9]

Mechanistic Insight:

The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] The steric bulk of the 2-ethyl group can hinder the oxidative addition of the aryl bromide to the palladium center and also the final reductive elimination step. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.

Troubleshooting Guide: Overcoming Low Conversion in Buchwald-Hartwig Amination

Troubleshooting StepRationaleRecommended Action
Select a Bulky, Electron-Rich Ligand These ligands accelerate both oxidative addition and reductive elimination, overcoming steric barriers.[8][9][10]Use Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Choose a Strong, Non-nucleophilic Base A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.Use bases like NaOtBu, K₃PO₄, or Cs₂CO₃.[11][12]
Increase Reaction Temperature Higher temperatures can provide the necessary energy to overcome the activation barriers for sterically hindered substrates.Use high-boiling point solvents like toluene or dioxane and heat to 80-110 °C.
Use a Pre-catalyst Using a well-defined precatalyst can ensure the generation of the active Pd(0) species.Consider using a G3 or G4 Buchwald precatalyst.
FAQ 5: I am observing the formation of 2-ethylpyridine as a major byproduct in my Buchwald-Hartwig reaction. How can I avoid this?

Answer:

As with Suzuki coupling, dehalogenation is a common side reaction in Buchwald-Hartwig amination.

Mechanistic Insight:

In the context of Buchwald-Hartwig amination, dehalogenation can occur via a competing β-hydride elimination pathway from the palladium-amido intermediate.[10] This is more likely to occur if the desired reductive elimination to form the C-N bond is slow, which can be the case with sterically hindered substrates.

Troubleshooting Guide: Minimizing Dehalogenation in Buchwald-Hartwig Amination

Troubleshooting StepRationaleRecommended Action
Ligand Selection Ligands that promote faster reductive elimination will outcompete the β-hydride elimination pathway.Use bulky, electron-rich biarylphosphine ligands.
Amine Stoichiometry Using a slight excess of the amine can favor the desired C-N coupling.Use 1.1-1.2 equivalents of the amine.
Base Choice The nature of the base can influence the relative rates of the desired and undesired pathways.Screen different bases (e.g., NaOtBu, K₃PO₄, LiHMDS) to find the optimal one for your specific substrate combination.[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, NaOtBu, and XPhos Pd G3 to an oven-dried vial.

  • Add the anhydrous toluene, followed by the morpholine.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Buchwald-Hartwig Catalytic Cycle and Dehalogenation Pathway

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_complex Oxidative Addition Complex Pd0->OA_complex + Et-Py-Br Amine_Coordination Amine Coordination OA_complex->Amine_Coordination + HNR2 Amido_Complex Pd(II)-Amido Complex Amine_Coordination->Amido_Complex - HBr (Base) Amido_Complex->Pd0 Product Coupled Product (Et-Py-NR2) Amido_Complex->Product Reductive Elimination Dehalogenation Dehalogenation (2-Ethylpyridine) Amido_Complex->Dehalogenation β-Hydride Elimination

Caption: Buchwald-Hartwig cycle and the dehalogenation side reaction.

Part 3: Heck Coupling of this compound

The Heck reaction, the palladium-catalyzed reaction of an aryl halide with an alkene, is a powerful method for C-C bond formation.[13] The regioselectivity and potential for side reactions are key considerations when working with substrates like this compound.

FAQ 6: My Heck reaction is giving a mixture of regioisomers and a significant amount of the reduced alkene. How can I improve the selectivity and yield?

Answer:

Poor regioselectivity and the formation of reduced alkene are common challenges in Heck couplings. The choice of ligand, base, and solvent can significantly influence the outcome.

Mechanistic Insight:

The Heck catalytic cycle involves oxidative addition, alkene coordination and insertion, and β-hydride elimination.[13] The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. The formation of the reduced alkene is a result of a competing reductive Heck pathway, where the intermediate palladium-alkyl species is protonated instead of undergoing β-hydride elimination.[14][15]

Troubleshooting Guide: Improving Selectivity and Yield in Heck Reactions

Troubleshooting StepRationaleRecommended Action
Ligand Selection The ligand influences both the regioselectivity of the insertion and the rate of β-hydride elimination.For many Heck reactions, phosphine ligands like P(o-tolyl)₃ or bulky N-heterocyclic carbenes (NHCs) can provide good results.[16]
Choice of Base The base is crucial for regenerating the Pd(0) catalyst. A non-coordinating base is often preferred.Use bases like Et₃N, K₂CO₃, or Cs₂CO₃.[16]
Solvent Effects Polar aprotic solvents are commonly used and can influence the reaction pathway.Solvents like DMF, NMP, or DMAc are often effective.
Additives Additives like silver or thallium salts can sometimes improve regioselectivity by promoting a cationic pathway.Consider the addition of Ag₃PO₄ or Tl(OAc) if regioselectivity is a major issue (use with caution due to toxicity).

Experimental Protocol: Heck Coupling of this compound with Styrene

This protocol is a general starting point.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

  • Et₃N (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous DMF, styrene, and Et₃N via syringe.

  • Seal the tube and heat to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Heck Catalytic Cycle and Reductive Pathway

Heck_Cycle Pd0 Pd(0)L2 OA_complex Oxidative Addition Complex Pd0->OA_complex + Et-Py-Br Alkene_Coordination Alkene Coordination and Insertion OA_complex->Alkene_Coordination + Alkene Beta_Hydride_Elimination β-Hydride Elimination Alkene_Coordination->Beta_Hydride_Elimination Reduced_Alkene Reductive Heck Product (Saturated Alkane) Alkene_Coordination->Reduced_Alkene + [H+] Product Coupled Product (Substituted Alkene) Beta_Hydride_Elimination->Product PdH_Complex HPd(II)(Br)L2 Beta_Hydride_Elimination->PdH_Complex PdH_Complex->Pd0 + Base

Caption: Heck catalytic cycle and the reductive side pathway.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing catalytic reactions involving 3-Bromo-2-ethylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific substrate. This compound presents a unique set of challenges in transition-metal-catalyzed cross-coupling reactions. The primary obstacles stem from two of its structural features:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This catalyst inhibition is a frequent cause of low yields and sluggish reactions.[1][2]

  • Steric Hindrance: The 2-ethyl group introduces steric bulk adjacent to the reaction center, which can impede the crucial oxidative addition step in the catalytic cycle and hinder the approach of coupling partners.

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help you navigate these challenges and successfully optimize your catalyst loading for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low to no yield. What are the most common causes?

Low yields with this substrate are typically traced back to catalyst inactivity or suboptimal reaction conditions.[1] The most critical factors to investigate are:

  • Catalyst Deactivation: The pyridine nitrogen is a known inhibitor of palladium catalysts.[2] Using bulky, electron-rich phosphine ligands is essential to shield the palladium center and prevent this inhibitory coordination.[3][4]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphines are generally required to promote the necessary oxidative addition and reductive elimination steps.[5][6]

  • Suboptimal Base or Solvent: The choice of base is critical and substrate-dependent. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically necessary.[7] The solvent must be anhydrous and capable of dissolving all reagents.[5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction setup is properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[6][8]

Q2: What is a good starting point for catalyst loading in a typical cross-coupling reaction?

For initial screening, a higher catalyst loading is often used to ensure the reaction proceeds. Once feasibility is established, the loading can be optimized downwards.

Reaction TypeTypical Starting Pd Loading (mol%)Notes
Suzuki-Miyaura 2-5 mol%For challenging substrates like this, starting at the higher end of this range is advisable.[3]
Buchwald-Hartwig 1-3 mol% (pre-catalyst)Pre-catalysts are often more efficient, allowing for lower initial loadings.[7]
Sonogashira 1-2.5 mol% (Pd), 2-5 mol% (CuI)This reaction often uses a dual Pd/Cu catalytic system.[3][9][10]
Heck 1-2 mol%Often requires higher temperatures; catalyst stability is key.[11]

Optimization should aim to reduce the catalyst loading to the lowest possible level (ideally <0.1 mol% for process chemistry) without sacrificing yield or reaction time.

Q3: How do I select the right ligand and what is the optimal ligand-to-palladium ratio?

Ligand selection is arguably the most critical parameter. The goal is to use a ligand that accelerates the catalytic cycle while minimizing catalyst deactivation.

  • Ligand Choice: For the sterically hindered and potentially coordinating this compound, bulky and electron-rich monodentate biaryl phosphine ligands are a superior choice.[4][5]

    • Suzuki/Buchwald-Hartwig: SPhos, RuPhos, and BrettPhos have demonstrated excellent performance with bromopyridine substrates.[5]

    • Sonogashira: While PPh₃ can be used, more electron-rich phosphines may improve performance, especially in copper-free variants.[9][12]

  • Ligand-to-Palladium Ratio:

    • For Pd(0) sources like Pd₂(dba)₃, a Ligand:Pd ratio of 2:1 to 4:1 is a common starting point.

    • For Pd(II) sources like Pd(OAc)₂, which are reduced in situ, a higher ratio (e.g., 4:1) is often used, as some ligand may be consumed during the reduction step.[7]

    • Using pre-formed palladium-ligand complexes (precatalysts) eliminates the need to optimize this ratio and often provides more reproducible results.[13]

Q4: I'm observing significant debromination of my starting material. What causes this and how can I prevent it?

The formation of 2-ethylpyridine as a byproduct is due to a side reaction called hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.

  • Potential Hydride Sources: Solvents (especially alcohols), water, impurities in reagents, or the boronic acid itself can act as hydride donors.

  • Prevention Strategies:

    • Choice of Base: Avoid bases that can promote this side reaction. In Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[1]

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Thorough Degassing: Remove any dissolved oxygen, which can sometimes contribute to catalyst decomposition pathways that lead to hydrodehalogenation.[6]

    • Optimize Reaction Rate: If the desired coupling is slow, the competing debromination can become more prominent. Focus on optimizing the main reaction's speed by adjusting the ligand, temperature, or concentration.

Q5: What are the best analytical techniques for monitoring these reactions?

Effective reaction monitoring is crucial for optimization. It allows you to determine reaction endpoints, calculate rates, and identify side products.

  • For Reaction Progress: Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. LC-MS and GC-MS are quantitative and can simultaneously track starting material consumption, product formation, and byproduct generation.

  • For Mechanistic/Kinetic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹⁹F NMR if applicable) can be used to monitor the reaction in real-time or by sampling, providing quantitative data on product formation.[14][15] Specialized techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can even allow for the observation of catalytic intermediates.[14]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues.

SymptomPotential Cause(s)Recommended Solutions & Actions
Low or No Product Yield 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient oxidative addition due to sterics. 3. Incorrect base, solvent, or temperature. 4. Poor quality reagents or catalyst. 5. Insufficiently inert atmosphere.1. Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos, BrettPhos).[5] 2. Increase catalyst loading for initial trials (e.g., to 5 mol%).[3] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[3][7] 4. Increase reaction temperature in 10 °C increments. 5. Verify reagent purity and ensure solvents are anhydrous. 6. Thoroughly degas solvent and maintain a positive argon/nitrogen pressure.[1]
Significant Side Product Formation 1. Hydrodehalogenation (Debromination): Hydride sources in the reaction. 2. Homocoupling of Boronic Acid: Presence of oxygen. 3. Homocoupling of Aryl Halide: Catalyst decomposition or high temperatures.1. Use anhydrous solvents; consider switching to a weaker base like K₃PO₄.[1] 2. Ensure rigorous degassing of the reaction mixture (freeze-pump-thaw is highly effective).[6] 3. Lower the reaction temperature; re-evaluate the catalyst/ligand system for better stability.
Reaction Stalls / Fails to Reach Completion 1. Catalyst has died before all starting material is consumed. 2. Product inhibition of the catalyst. 3. Poor solubility of reagents at later stages.1. Try a more robust ligand or a pre-catalyst .[13] 2. Add a second portion of catalyst midway through the reaction to see if it restarts. 3. Increase solvent volume or switch to a solvent with better solubilizing power (e.g., DMF, Dioxane).[16]
Poor Reproducibility 1. Inconsistent atmospheric control (oxygen/moisture). 2. Variable reagent quality (especially the base). 3. Inconsistent heating or stirring. 4. In situ catalyst generation is variable.1. Standardize your inert atmosphere technique. Use a Schlenk line or glovebox.[8] 2. Use a fresh bottle of base or grind it into a fine powder before use. 3. Use an oil bath with a temperature probe and ensure vigorous, consistent stirring. 4. Switch to a well-defined, air-stable pre-catalyst for more consistent results.[7][13]

Visualized Workflows & Protocols

Troubleshooting Logic for Low Yield Reactions

The following diagram outlines a decision-making workflow for addressing low-yield reactions with this compound.

Troubleshooting_Workflow cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization Start Low Yield with This compound Inert_Atmosphere 1. Verify Inert Atmosphere (Degas solvent, Ar/N₂ blanket) Start->Inert_Atmosphere Reagent_Purity 2. Confirm Reagent Purity (Substrate, Base, Solvent) Inert_Atmosphere->Reagent_Purity Issue persists Catalyst_System 3. Evaluate Catalyst System Reagent_Purity->Catalyst_System Issue persists Reaction_Conditions 4. Optimize Reaction Conditions Catalyst_System->Reaction_Conditions Issue persists Ligand A. Change Ligand (Bulky, e⁻-rich, e.g., SPhos) Catalyst_System->Ligand Success High Yield Achieved Reaction_Conditions->Success Improvement seen Base A. Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Reaction_Conditions->Base Loading B. Increase Catalyst Loading (2-5 mol% initial) Ligand->Loading Precatalyst C. Use a Pre-catalyst Loading->Precatalyst Solvent B. Change Solvent (Toluene, Dioxane, THF) Base->Solvent Temp C. Increase Temperature Solvent->Temp

Caption: A step-by-step decision tree for troubleshooting low-yield cross-coupling reactions.

Experimental Protocol: Catalyst/Ligand Screening for Suzuki-Miyaura Coupling

This protocol outlines a general method for screening different catalyst systems for the coupling of this compound with a representative boronic acid.

Objective: To identify the most effective palladium catalyst and ligand combination.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligands for screening (e.g., PPh₃, XPhos, SPhos, RuPhos)

  • Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[2][3]

  • Reaction vials with stir bars, heating block, inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation (in a glovebox or under inert gas flow):

    • To a series of labeled reaction vials, add the palladium source (e.g., 2 mol% Pd) and the ligand (e.g., 4 mol%).

    • To each vial, add this compound (e.g., 0.1 mmol), phenylboronic acid (0.12 mmol), and K₃PO₄ (0.3 mmol).

  • Solvent Addition:

    • Add the degassed 1,4-Dioxane/H₂O solvent mixture (e.g., 1.0 mL) to each vial.

  • Reaction:

    • Seal the vials tightly with screw caps.

    • Place the vials in a preheated heating block (e.g., 100 °C) and stir vigorously.

  • Monitoring:

    • After a set time (e.g., 4 hours or 18 hours), cool the reactions to room temperature.

    • Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis:

    • Compare the product conversion across the different ligand systems to identify the most promising candidates for further optimization (e.g., lowering catalyst loading, adjusting temperature).

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the Suzuki-Miyaura cross-coupling of 3-bromo-2-ethylpyridine. This substrate, while a valuable building block, presents unique challenges due to steric hindrance and the electronic nature of the pyridine ring. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to solve even the most stubborn coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Question: My Suzuki reaction with this compound and an arylboronic acid is resulting in very low conversion, with mostly starting material recovered. I've tried standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O). What is the primary bottleneck and how can I overcome it?

Answer: Low conversion with this compound is a classic problem rooted in the substrate's structure. The primary bottleneck is almost always a slow or inefficient oxidative addition step in the catalytic cycle.[1] There are two main reasons for this:

  • Steric Hindrance: The ethyl group at the C2 position, directly adjacent to the bromine at C3, physically blocks the palladium catalyst from easily accessing and inserting into the carbon-bromine bond.[2] Standard, relatively small ligands like triphenylphosphine (PPh₃) are often not sufficient to overcome this steric clash.[3]

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalyst available to participate in the oxidative addition.

To address this, a systematic optimization of the catalyst system, base, and reaction conditions is necessary.

Troubleshooting Steps:

  • Re-evaluate the Ligand (Most Critical): The choice of ligand is paramount for coupling sterically hindered substrates. You must move to ligands specifically designed to promote oxidative addition. These ligands are typically bulky and electron-rich, which both stabilizes the active Pd(0) species and promotes its insertion into the C-Br bond.[4]

    • Recommended Ligands:

      • Buchwald-type Biarylphosphines: These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are highly effective.[5] They possess the necessary bulk and electron-donating properties to accelerate the rate-limiting oxidative addition.

      • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SImes are strong sigma-donors that form very stable and active palladium complexes capable of overcoming high activation barriers.[6]

      • Chelating Phosphines: While sometimes less effective than the Buchwald ligands for this specific problem, dppf (used in Pd(dppf)Cl₂) is a robust choice that can be effective and is worth screening.[7]

  • Select a Stronger, Non-Coordinating Base: The base's role is to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[8] For difficult couplings, a stronger base is often required.

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging Suzuki reactions. It is strong enough to promote boronate formation without causing significant side reactions.[9]

      • Cesium Carbonate (Cs₂CO₃): Another highly effective but more expensive option. Its high solubility in some organic solvents can be advantageous.[8]

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier of the slow oxidative addition step. Reactions are commonly run between 80-110 °C.[10] If thermal degradation of your substrate is not a concern, pushing the temperature higher can be beneficial.

  • Ensure Rigorous Inert Conditions: Palladium(0) catalysts are sensitive to oxygen.[11] Any oxidative degradation of the catalyst will lower the effective catalyst concentration and stall the reaction. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7]

Palladium PrecursorLigandTypical Loading (mol%)Recommended BaseCommon Solvent
Pd₂(dba)₃SPhos or XPhos1-2% Pd / 2-4% LigandK₃PO₄Toluene or 1,4-Dioxane
Pd(OAc)₂RuPhos2-5% Pd / 4-10% LigandK₃PO₄ / Cs₂CO₃1,4-Dioxane/H₂O
PdCl₂(dppf)(none needed)3-5%K₃PO₄THF/H₂O or Dioxane/H₂O
PEPPSI™-IPr(none needed)2-4%K₃PO₄t-BuOH/H₂O
Issue 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm isolating a mixture of products, including my desired compound, debrominated starting material (2-ethylpyridine), and a homocoupled product from my boronic acid. How can I suppress these side reactions?

Answer: The formation of these side products points to specific competing reaction pathways that are competitive with the desired cross-coupling.

  • Protodeboronation: This is the protonolysis of the boronic acid (R-B(OH)₂) to the corresponding arene (R-H).[12] It is a common decomposition pathway, especially at high temperatures and with extended reaction times, and it consumes your nucleophilic partner.

  • Homocoupling: This is the coupling of two molecules of the boronic acid (R-B(OH)₂) to form a biaryl (R-R). This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4]

  • Dehalogenation: The reduction of the C-Br bond to a C-H bond on your pyridine starting material. This can occur through various pathways, sometimes involving solvent or other reaction components.[11]

Troubleshooting Steps:

  • Use a More Stable Boron Reagent: Boronic acids have variable stability.[13] Switching to a more robust boron species is one of the most effective ways to prevent protodeboronation.

    • Potassium Trifluoroborate Salts (R-BF₃K): These are crystalline, air-stable solids that are significantly less prone to protodeboronation.[1] They slowly release the boronic acid in situ under the reaction conditions.

    • Pinacol Boronate Esters (R-Bpin): These are also more stable than the corresponding boronic acids and are a very common choice to improve reproducibility.[13]

    • MIDA Boronate Esters: These offer exceptional stability and release the boronic acid under controlled basic conditions, minimizing its concentration in solution at any given time and thus suppressing side reactions.[14]

  • Improve Degassing Technique: To minimize homocoupling, the exclusion of oxygen is critical. Ensure all solvents (including water) and the reaction headspace are thoroughly purged with an inert gas. A freeze-pump-thaw cycle is highly effective for complete oxygen removal.[7]

  • Optimize Base and Solvent: While stronger bases are needed, extremely harsh conditions can promote decomposition. Using K₃PO₄ is often a good balance. For the solvent, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water (e.g., 5:1 to 10:1 ratio), are ideal.[11] The water aids in dissolving the inorganic base, facilitating its role in the catalytic cycle.[8]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" Suzuki substrate? The difficulty arises from a combination of steric and electronic factors. The ethyl group at the 2-position sterically hinders the oxidative addition of the palladium catalyst into the adjacent C-Br bond, which is often the rate-limiting step of the reaction.[2][15] Additionally, the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition.

Q2: Should I use a boronic acid, a boronate ester, or a trifluoroborate salt? This choice involves a trade-off between reactivity and stability.[13]

  • Boronic Acids: Generally the most reactive but least stable. Prone to decomposition via protodeboronation.[12]

  • Boronate Esters (e.g., Pinacol): Offer a significant stability advantage, are easier to handle and purify, and often lead to more reproducible results, albeit sometimes with slightly slower reaction rates.[16]

  • Trifluoroborate Salts: Highly stable, crystalline solids that are resistant to protodeboronation and serve as a slow-release source of the boronic acid in situ.[1] For a challenging reaction where you suspect boronic acid decomposition, switching to the corresponding ester or trifluoroborate salt is a highly recommended troubleshooting step.

Q3: My reaction mixture turns black. Does this mean the catalyst has died? Not necessarily. The formation of a black or dark brown precipitate is often due to the formation of palladium black (Pd(0) nanoparticles).[5] While this can indicate some catalyst decomposition, these nanoparticles are often catalytically active themselves, especially at the higher temperatures used for these reactions. If the reaction is still progressing (as monitored by TLC or LC-MS), do not assume the catalyst is inactive based on color alone.

Q4: Can I use a Pd(II) precatalyst like Pd(OAc)₂, or is a Pd(0) source like Pd₂(dba)₃ required? You can absolutely use Pd(II) precatalysts. In fact, they are often more air-stable and easier to handle than many Pd(0) sources. When a Pd(II) salt is used in combination with a phosphine ligand, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[17] The phosphine ligand itself can sometimes act as the reductant. Therefore, combinations like Pd(OAc)₂/SPhos are perfectly valid and highly effective.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Pd(II) Intermediate Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) CRITICAL STEP! ArPd(II)R'L2 Di-organo Pd(II) Complex ArPd(II)XL2->ArPd(II)R'L2 Transmetalation ([R'-B(OH)₃]⁻) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination (Ar-R') Product Coupled Product (Ar-R') ArPd(II)R'L2->Product Base_Activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Base_Activation->ArPd(II)XL2 ArX This compound (Ar-X) ArX->Pd(0)L2 Boronic Boronic Acid/Ester (R'-BY₂) Boronic->Base_Activation

Caption: The catalytic cycle for the Suzuki-Miyaura reaction. For this compound, the sterically hindered oxidative addition step is the most common bottleneck.

Diagram 2: Logical Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed: Low/No Yield ligand Step 1: Change Ligand (e.g., PPh₃ → SPhos/XPhos) start->ligand base Step 2: Change Base (e.g., Na₂CO₃ → K₃PO₄) ligand->base No Improvement success Success! ligand->success Improved boron Step 3: Change Boron Reagent (Acid → Ester or -BF₃K) base->boron No Improvement base->success Improved conditions Step 4: Adjust Conditions (Increase Temp, Check Degassing) boron->conditions No Improvement boron->success Improved conditions->success Improved

Caption: A systematic workflow for troubleshooting failed Suzuki reactions with challenging substrates.

Experimental Protocols

Protocol 1: General Screening Protocol for this compound

This protocol is designed for screening different catalyst/ligand combinations in parallel.

  • Reagent Preparation:

    • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.).

    • Add the arylboronic acid or ester (0.12 mmol, 1.2 equiv.).

    • Add potassium phosphate (K₃PO₄), finely ground (0.2 mmol, 2.0 equiv.).

  • Catalyst/Ligand Addition:

    • If using a pre-formed catalyst (e.g., PdCl₂(dppf)): Add the catalyst (0.003 mmol, 3 mol%) to the vial.

    • If forming the catalyst in situ: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.0024 mmol, 2.4 mol%) in a small amount of the reaction solvent. Add this solution to the main reaction vial.

  • Solvent Addition and Degassing:

    • Add 1.0 mL of degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1).

    • Seal the vial with a Teflon-lined cap.

    • Purge the vial headspace with argon for 5 minutes by inserting an inlet needle through the septum and an outlet needle.

  • Reaction:

    • Place the vial in a pre-heated aluminum block on a stirrer hotplate at 100 °C.

    • Stir vigorously for 12-24 hours.

  • Analysis:

    • After cooling to room temperature, take an aliquot, dilute with a suitable solvent (e.g., EtOAc or MeCN), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to product.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique provides the most effective removal of dissolved oxygen.

  • Freeze: Place the solvent in a Schlenk flask and cool it in a liquid nitrogen bath until it is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this entire three-step cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.

References

Methods for removing palladium catalyst from 3-Bromo-2-ethylpyridine products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalyst Removal from 3-Bromo-2-ethylpyridine Products

Introduction: The Critical Importance of Palladium Removal

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like this compound, a key intermediate in pharmaceutical development.[1][2] However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final product. For active pharmaceutical ingredients (APIs) and their intermediates, stringent control of elemental impurities is not just a matter of product quality but a critical regulatory requirement.[3] Global bodies, through guidelines like the ICH Q3D, mandate strict limits on residual metals to ensure patient safety.[4][5] The permitted daily exposure (PDE) for palladium for an oral medication, for example, is 100 µg per day, which can translate to a concentration limit as low as 10 ppm depending on the drug's daily dosage.[6]

The Unique Challenge: Palladium's Affinity for Pyridines

Removing palladium from reaction mixtures containing pyridine derivatives like this compound is notoriously difficult. The nitrogen atom of the pyridine ring is a potent ligand that can form stable, soluble complexes with palladium species (both Pd(0) and Pd(II)).[7] This strong chelation effect effectively keeps the palladium in the solution phase, rendering simple purification methods like filtration or standard aqueous washes ineffective. Overcoming this challenge requires a targeted approach using specialized techniques designed to break these complexes or bind the palladium more strongly than the product itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for palladium removal?

A1: Traditional methods include recrystallization, distillation, and chromatography, but these can be inefficient and lead to significant product loss.[4] Modern, more effective methods focus on adsorption and scavenging:

  • Adsorption: Using materials with high surface area, like activated carbon, to physically adsorb the metal.[8][9]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, such as thiols or amines, to chemically bind the metal.[10][11]

  • Filtration: Primarily effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as "palladium black."[12]

Q2: In what form does residual palladium exist after a reaction?

A2: Residual palladium can exist in various forms, complicating its removal. These include soluble species in different oxidation states (e.g., Pd(0), Pd(II)) and insoluble colloidal nanoparticles or clusters.[10][13] An effective removal strategy must be capable of targeting all potential forms of palladium present in the reaction mixture.[10]

Q3: How can I accurately measure the amount of residual palladium in my product?

A3: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[14] This technique offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. For in-process monitoring, faster, catalysis-based fluorometric methods are also being developed to provide rapid feedback during process optimization.[15][16]

Q4: Why is a simple filtration through Celite often insufficient for palladium removal?

A4: Filtration through a pad of Celite is effective at removing insoluble or heterogeneous palladium, such as Pd/C or precipitated palladium black.[12] However, it will not remove the soluble palladium species that are often complexed with ligands, solvents, or the this compound product itself.[7] These soluble forms are the primary challenge in achieving low ppm levels of contamination.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My residual palladium level is still high (>100 ppm) after a standard workup and scavenger treatment.

  • Possible Cause 1: Suboptimal Scavenger Choice. The scavenger's functional group may not have a strong enough affinity for the specific palladium species in your mixture. The pyridine nitrogen in your product is a competing ligand.

    • Solution: Screen a panel of scavengers with different functional groups. Thiol-based scavengers (e.g., ISOLUTE® Si-Thiol, SiliaMetS Thiol) are broadly effective for various palladium species due to the strong Pd-S bond.[11][17][18] Amine-based scavengers (e.g., QuadraSil™ TA) can also be highly effective.[19]

  • Possible Cause 2: Insufficient Scavenging Conditions. The reaction kinetics between the scavenger and palladium can be slow, especially at room temperature or with insufficient agitation.

    • Solution: Optimize the scavenging conditions. Increase the temperature (e.g., 40-60 °C), extend the treatment time (from a few hours to overnight), and ensure vigorous stirring to maximize contact between the scavenger and the solution.[7][20]

  • Possible Cause 3: Palladium State. The palladium may be in a form that is less accessible to the scavenger.

    • Solution: Consider a "catch-and-release" approach. Sometimes, adding a small amount of a ligand that can displace the palladium from your product, followed by the addition of a high-affinity scavenger, can be effective. Alternatively, a combination of methods, such as an initial treatment with activated carbon followed by a more selective scavenger, can target different palladium species.[21]

Issue 2: I'm losing a significant amount of my this compound product during the purification step.

  • Possible Cause: Non-specific Adsorption. This is a common problem, particularly when using activated carbon.[7] The high surface area of carbon can adsorb your organic product along with the palladium. Some scavengers can also exhibit non-specific binding.

    • Solution 1: Reduce Adsorbent/Scavenger Loading. Use the minimum amount of scavenger required. Start with a lower loading (e.g., 5-10 weight equivalents relative to palladium) and increase only if necessary.

    • Solution 2: Change the Solvent. The solvent plays a crucial role in the interaction between your product and the adsorbent. A more polar solvent might reduce non-specific binding of your product to a silica-based scavenger.

    • Solution 3: Use a More Selective Scavenger. Silica-based scavengers are often more selective than activated carbon.[11] Screening different scavengers can identify one with high palladium affinity but low affinity for your product.

Issue 3: My palladium removal results are inconsistent from batch to batch.

  • Possible Cause 1: Variability in the Crude Reaction Mixture. The form and amount of residual palladium can vary depending on slight changes in reaction conditions (e.g., temperature, reaction time, purity of reagents).

    • Solution: Standardize the reaction workup procedure before the scavenging step. Consistent quenching and extraction procedures will lead to a more consistent input for the palladium removal step.[7]

  • Possible Cause 2: Scavenger Handling. Some scavengers, particularly thiol-based ones, can be sensitive to air and may oxidize over time, reducing their effectiveness.

    • Solution: Ensure proper storage and handling of scavengers according to the manufacturer's instructions. Use fresh scavenger for each batch or validate the stability of stored scavenger.

Visual Workflow: Selecting a Palladium Removal Strategy

Choosing the right method depends on several factors, including the nature of the catalyst, the scale of the reaction, and the required final purity. This decision tree provides a logical workflow for selecting an appropriate strategy.

Palladium_Removal_Workflow start Start: Crude Product (this compound + Pd) catalyst_type What is the catalyst type? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous (e.g., Pd(OAc)2) catalyst_type->homogeneous Homogeneous celite_filtration Step 1: Filtration (e.g., through Celite pad) heterogeneous->celite_filtration scavenger_screening Step 1: Scavenger Screening (Thiol, Amine, Carbon) homogeneous->scavenger_screening analyze_pd Analyze Residual Pd (ICP-MS) celite_filtration->analyze_pd spec_met Specification Met? (<10 ppm) analyze_pd->spec_met end Final Product spec_met->end Yes spec_met->scavenger_screening No optimize_scavenging Step 2: Optimize Conditions (Temp, Time, Loading) scavenger_screening->optimize_scavenging analyze_pd_2 Analyze Residual Pd (ICP-MS) optimize_scavenging->analyze_pd_2 spec_met_2 Specification Met? analyze_pd_2->spec_met_2 spec_met_2->celite_filtration No, try combination spec_met_2->end Yes

Caption: A decision workflow for selecting a palladium removal strategy.

Data Summary: Comparison of Common Palladium Removal Methods
MethodMechanismTypical EfficiencySelectivity & Product Loss RiskCostScalabilityKey Considerations
Activated Carbon PhysisorptionGood to ExcellentLow Selectivity; High risk of product loss via non-specific adsorption.[7]LowExcellentBest for non-polar products; requires optimization of loading to minimize yield loss.[21]
Thiol Scavengers Chemisorption (Chelation)ExcellentHigh Selectivity; Low risk of product loss.[11][17]HighGoodHighly effective for Pd(II) and Pd(0). Can be sensitive to oxidation.
Amine Scavengers Chemisorption (Chelation)Very Good to ExcellentHigh Selectivity; Low risk of product loss.[19]MediumGoodEffective for a range of metals including Pd, Ru, Rh.[19]
Crystallization PrecipitationVariableCan be highly selective, but co-crystallization of Pd complexes is possible.[14]LowGoodHighly dependent on the solubility profile of the product and impurities. Often insufficient on its own.[21]
Visualizing the Mechanism: How Thiol Scavengers Work

Thiol-based scavengers are highly effective because sulfur forms a very strong, soft-soft interaction with palladium. The scavenger acts like a chemical claw, grabbing the palladium atom and binding it tightly to the solid support, which can then be easily filtered off.

Thiol_Scavenger_Mechanism cluster_before Before Scavenging cluster_after After Scavenging Product_Pd Product-Pd Complex (Soluble) Scavenger_Pd Scavenger-Pd Complex (Insoluble Solid) Product_Pd->Scavenger_Pd Pd Transfer Free_Product Free Product (Purified) Product_Pd->Free_Product + Scavenger Product This compound Pd_ion Pd(II) Scavenger Silica-Thiol (-SH) Pd_ion_2 Pd(II)

References

How to prevent debromination of 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-2-ethylpyridine. This guide is designed to provide expert, field-proven insights into preventing the common and often frustrating side reaction of debromination. Unwanted cleavage of the C-Br bond can lead to significantly reduced yields, complex purification challenges, and the formation of impurities that can compromise downstream applications.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating system of protocols grounded in established chemical principles.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination of this compound is a prevalent side reaction. Each issue is broken down into symptoms, root causes, and actionable solutions with detailed protocols.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Symptoms:

  • Formation of 2-ethylpyridine as a major byproduct, detected by GC-MS or NMR.

  • Low yields of the desired coupled product.

  • Complex product mixtures that are difficult to purify.

Root Cause Analysis: Debromination, often termed hydrodehalogenation, in palladium-catalyzed coupling reactions typically arises from the formation of a palladium-hydride (Pd-H) species. This species can enter a competing catalytic cycle, replacing the bromine atom with a hydrogen atom.[1][2] Sources for the hydride can include the base, solvent (e.g., alcohols, or even DMF degradation), or other impurities in the reaction mixture.[2][3] High temperatures and certain catalyst/ligand combinations can exacerbate this side reaction.[2]

Solution Workflow: Systematic Optimization

The following workflow provides a logical progression for troubleshooting and minimizing debromination in your cross-coupling reactions.

G start Start: Debromination Observed base 1. Change the Base (Strong to Weak) start->base Aggressive base? (e.g., NaOtBu) temp 2. Lower Reaction Temperature base->temp Still issues? Use K₃PO₄ or Cs₂CO₃ ligand 3. Modify Ligand/Catalyst System temp->ligand Still issues? Lower to 60-80°C solvent 4. Change Solvent ligand->solvent Still issues? Try bulky, e⁻-rich ligands end Success: Debromination Minimized solvent->end Problem solved fail Re-evaluate Strategy solvent->fail Still issues

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Optimized Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize debromination by employing a milder base, an appropriate ligand, and controlled temperature.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).[1]

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%). The choice of ligand is critical for promoting reductive elimination of the desired product over the debromination pathway.[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Aprotic solvents are preferred to minimize potential hydride sources.[4]

  • Degassing: Ensure the reaction mixture is thoroughly degassed by performing three cycles of evacuating and backfilling with inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.[1] Lower temperatures can disfavor the debromination pathway which may have a higher activation energy.[1]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterStandard ConditionOptimized (Low Debromination)Rationale
Base NaOtBu, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can promote the formation of Pd-H species. Milder phosphate or carbonate bases are highly effective at suppressing this.[1][5]
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the debromination pathway.[4]
Temperature 100-120 °C60-80 °CDebromination pathways can have a higher activation energy; lower temperatures often increase selectivity.[1]
Solvent DMF, Alcohols1,4-Dioxane, Toluene, THFAprotic solvents are less likely to act as hydride donors compared to protic solvents or DMF, which can decompose to generate hydride sources.[2][4]
Issue 2: Debromination during Lithiation or Grignard Reagent Formation

Symptoms:

  • Quenching the reaction with an electrophile (e.g., CO₂, an aldehyde) yields 2-ethylpyridine along with the desired product.

  • Low or no yield of the desired functionalized product.

  • Formation of homocoupled byproducts.

Root Cause Analysis: The formation of an organometallic intermediate from this compound can be challenging. The C-Br bond is activated, but the resulting organolithium or Grignard reagent can be unstable. Debromination can occur through several pathways:

  • Protonolysis: The highly basic organometallic intermediate is quenched by trace amounts of protic impurities (water, alcohols) in the solvent or on the glassware.[6][7]

  • Thermal Instability: At higher temperatures, the organometallic species may be unstable, leading to decomposition pathways that result in debromination.

  • Side Reactions: For Grignard reagents, radical pathways during formation can lead to side products, including the debrominated compound.[6]

Solution Workflow: Organometallic Formation

G start Start: Debromination during Organometallic Formation conditions 1. Ensure Strict Anhydrous & Inert Conditions start->conditions temp 2. Lower Temperature (e.g., -78°C for Lithiation) conditions->temp Proton source present? addition 3. Slow Reagent Addition temp->addition Unstable intermediate? solvent 4. Optimize Solvent addition->solvent Localized heating? end Success: Clean Formation solvent->end Problem solved (e.g., Toluene for 3-bromopyridine) fail Consider Alternative (e.g., Halogen-Metal Exchange) solvent->fail Still issues

Caption: Troubleshooting flowchart for minimizing debromination during lithiation or Grignard formation.

Optimized Protocol: Lithiation and Quenching of this compound

This protocol emphasizes the critical parameters of temperature and solvent for clean generation of the 3-lithiated species.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous toluene. The use of toluene as a solvent has been shown to enable clean lithiation of 3-bromopyridine at higher temperatures than typically possible in THF.[8][9]

  • Cooling: Cool the solution to -50 °C. While -78 °C is common for lithiations, specific substrates can have optimal temperature windows.[8]

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise to the stirred solution, maintaining the internal temperature below -45 °C. Slow addition is crucial to control the exotherm and prevent localized heating.[1]

  • Stirring: Stir the resulting mixture at -50 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., dry CO₂ gas, a solution of an aldehyde in anhydrous solvent) slowly, ensuring the temperature remains low.

  • Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at low temperature. Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product via column chromatography or distillation as appropriate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination? A1: The carbon-bromine bond on a pyridine ring is susceptible to cleavage under various conditions. In palladium-catalyzed reactions, the formation of palladium-hydride species can lead to reductive debromination.[2] During the formation of organometallic reagents (lithium or Grignard), the resulting species is a strong base and can be easily quenched by stray protons, leading to the debrominated product.[7] The electronic nature of the pyridine ring also influences the stability and reactivity of these intermediates.

Q2: Besides Pd-coupling and organometallic formation, are there other conditions that can cause debromination? A2: Yes. Reductive conditions, in general, can cause debromination. This includes catalytic hydrogenation (e.g., H₂/Pd-C), although this can sometimes be used intentionally to remove the bromine.[10][11] Additionally, some brominated aromatic compounds can be sensitive to light and undergo photochemical degradation, leading to the cleavage of the C-Br bond.[2][12]

Q3: I suspect my solvent is the source of the problem in a Suzuki coupling. What is the best choice? A3: For Suzuki and other palladium-catalyzed couplings, anhydrous, aprotic solvents are generally the best choice to minimize debromination. 1,4-Dioxane, THF, and toluene are excellent options.[4] Solvents like DMF can be problematic as they can decompose at high temperatures to produce dimethylamine, which can be a source of hydrides. Protic solvents like alcohols should be avoided as they can directly contribute to the formation of Pd-H species.[3]

Q4: Can the choice of boronic acid affect the rate of debromination in a Suzuki reaction? A4: While the aryl bromide is the primary component undergoing debromination, the properties of the boronic acid can have an indirect effect. A slow transmetalation step with the organoboron reagent can increase the lifetime of the palladium-aryl bromide intermediate in the catalytic cycle, providing more opportunity for the competing debromination side reaction to occur.[4] Using a highly reactive and pure boronic acid or a more stable boronate ester (like a pinacol ester) can help ensure the desired forward reaction proceeds efficiently.

Q5: How can I confirm that debromination is occurring and quantify it? A5: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A GC-MS analysis of the crude reaction mixture will show a peak for the desired product and a separate peak for the debrominated byproduct (2-ethylpyridine), which will have a distinct retention time and a molecular ion corresponding to the loss of bromine and addition of hydrogen. ¹H NMR spectroscopy of the crude mixture will also clearly show signals corresponding to 2-ethylpyridine, which can be integrated against the product signals to quantify the extent of the side reaction.

References

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-2-ethylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for optimizing a critical parameter in palladium-catalyzed cross-coupling reactions: temperature . The focus of this document is the sterically hindered and electronically distinct substrate, 3-bromo-2-ethylpyridine. Due to the ethyl group at the 2-position, this substrate presents unique challenges that necessitate careful control over reaction conditions to achieve high yields and minimize side products.

This center is structured to address both general inquiries through our Frequently Asked Questions (FAQs) and specific experimental failures in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical for the cross-coupling of this compound?

Temperature is arguably one of the most influential variables in palladium-catalyzed cross-coupling. It directly impacts the rates of the three fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] For a sterically hindered substrate like this compound, finding the optimal thermal window is a delicate balance:

  • Insufficient Temperature: Can lead to a sluggish or stalled reaction. The activation energy for the oxidative addition of the C-Br bond to the palladium(0) center may not be met, resulting in poor conversion of the starting material.[3]

  • Excessive Temperature: Can trigger a host of undesirable side reactions. These include catalyst decomposition (often observed as the formation of palladium black), ligand degradation, and substrate/product decomposition.[4][5][6] For pyridine-containing substrates, high temperatures can also increase the rate of side reactions like protodebromination.[3][7]

Q2: What is a good starting temperature for optimizing a Suzuki-Miyaura coupling with this substrate?

For Suzuki-Miyaura reactions, a general and effective starting point is between 60 °C and 80 °C.[8][9] A typical range for these reactions can be anywhere from room temperature to 120 °C.[8][9] Starting in the 60-80 °C range often provides enough thermal energy to promote the catalytic cycle without immediately risking catalyst deactivation. If the reaction is slow, the temperature can be incrementally increased by 10-20 °C while monitoring for byproduct formation.[9]

Q3: How does the optimal temperature differ for other cross-coupling reactions like Buchwald-Hartwig or Sonogashira?

The optimal temperature is highly dependent on the specific reaction, catalyst system, and coupling partners.

  • Buchwald-Hartwig Amination: These reactions often require moderate to high temperatures, typically in the range of 80-110 °C, especially with less reactive aryl bromides or sterically hindered amines.[10] The selection of a bulky, electron-rich phosphine ligand is critical and can influence the required temperature.[10][11]

  • Sonogashira Coupling: This reaction can often be performed under milder conditions than Suzuki or Buchwald-Hartwig couplings.[12] Typical temperatures range from room temperature to 100 °C.[3][13] For hindered substrates like this compound, starting around 80-100 °C is a reasonable approach.[13]

Q4: Can changing the ligand affect the optimal reaction temperature?

Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[14] Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) can significantly increase the rate of oxidative addition and reductive elimination.[11] This enhanced reactivity often allows the reaction to proceed efficiently at lower temperatures, which can be beneficial for preventing thermal degradation of sensitive substrates or products.[5]

Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues

This section addresses specific experimental problems. Follow the logical flow to diagnose the issue and implement the recommended solution.

Problem 1: Low to No Product Yield with Starting Material Remaining

This is a classic sign of insufficient activation energy or catalyst inhibition.

Initial Diagnosis Workflow

G A Start: Low/No Conversion B Is the reaction temperature ≥ 80°C? A->B C Increase temperature in 10-15°C increments. Monitor by TLC/LC-MS every 2-4 hours. B->C No D Consider a more active catalyst system. (e.g., use a Buchwald ligand like SPhos or XPhos). B->D Yes H End: Optimized Temperature Found. C->H E Check for catalyst inhibition. Pyridine N can coordinate to Pd. D->E F Use a more electron-rich, bulky ligand to favor C-Br bond activation. E->F G End: Re-evaluate catalyst system. F->G G A Start: By-products Observed B Is palladium black visible? A->B C Temperature is too high, causing catalyst agglomeration. B->C Yes E Is the main by-product 2-ethylpyridine (protodebromination)? B->E No D Reduce temperature by 15-20°C. Use a more stable pre-catalyst or a higher ligand:Pd ratio. C->D I End: Optimized Conditions. D->I F Temperature may be promoting Pd-H formation. Lower temperature and ensure anhydrous conditions. E->F Yes G Is homocoupling of the coupling partner observed? E->G No F->I H This can be promoted by high temperatures and oxygen. Lower temperature and ensure rigorous degassing. G->H Yes H->I

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2-ethylpyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Pyridine rings are present in numerous FDA-approved drugs, making the strategic synthesis of substituted pyridines a critical endeavor.[1] This guide provides an in-depth comparison of the reactivity of 3-Bromo-2-ethylpyridine with other common halopyridines, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

The Unique Electronic and Steric Profile of this compound

The reactivity of any halopyridine is governed by a delicate interplay of electronic and steric factors. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the 2-, 4-, and 6-positions.

In this compound, two key features dictate its chemical behavior:

  • The 3-Bromo Substituent: The bromine atom is located at a meta-position relative to the ring nitrogen. This placement is crucial, as it does not benefit from the same level of electronic activation seen in 2- and 4-halopyridines for certain reaction classes.

  • The 2-Ethyl Substituent: The ethyl group at the C2 position introduces significant steric hindrance around the adjacent bromine atom and the nitrogen atom.[3] This bulkiness can impede the approach of catalysts and reagents, influencing reaction rates and feasibility.[3][4]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Positional Reactivity

Nucleophilic aromatic substitution is a fundamental transformation for functionalizing pyridines. However, the reactivity of halopyridines in SNAr is highly dependent on the halogen's position.

Causality Behind Reactivity: The SNAr mechanism proceeds through a high-energy, negatively charged intermediate (a Meisenheimer complex).[5] For 2- and 4-halopyridines, the negative charge of this intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[5][6][7] This stabilization lowers the activation energy and facilitates the reaction.

For 3-halopyridines like this compound, nucleophilic attack at the C3 position does not allow for resonance stabilization of the negative charge onto the ring nitrogen.[5][6] Consequently, the intermediate is much higher in energy, and the reaction is significantly slower or requires much harsher conditions.[6]

Key Insight: Due to the lack of electronic stabilization for the reaction intermediate, this compound is a poor substrate for SNAr reactions compared to its 2- and 4-halo counterparts.[6][8] Researchers aiming to install nucleophiles should consider alternative isomers or employ transition-metal-catalyzed methods.

Diagram: SNAr Meisenheimer Intermediate Stability

SNAr_Stability 4_chloro 4-Chloropyridine meisenheimer_4 Meisenheimer Intermediate (Charge on N) 4_chloro->meisenheimer_4 + Nu- product_4 4-Alkoxypyridine meisenheimer_4->product_4 - Cl- meisenheimer_3 Meisenheimer Intermediate (No Charge on N) 3_bromo This compound 3_bromo->meisenheimer_3 + Nu- product_3 Reaction Disfavored meisenheimer_3->product_3

Caption: Resonance stabilization in SNAr intermediates.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

For 3-halopyridines, palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming C-C and C-N bonds.[9][10] Here, we compare the performance of this compound in the two most common transformations: Suzuki-Miyaura and Buchwald-Hartwig amination.

General Reactivity Trends: The reactivity of the carbon-halogen (C-X) bond in palladium catalysis is inversely related to its bond dissociation energy.[11] The established order of reactivity is C-I > C-Br > C-Cl .[9][11] This means that while this compound is a reliable substrate, analogous iodopyridines would react faster or under milder conditions, whereas chloropyridines would require more active catalysts and specialized ligands.[11]

This reaction is a robust tool for creating biaryl structures.[12] The critical, often rate-determining, step is the oxidative addition of the Pd(0) catalyst into the C-Br bond.

Expert Insight: The 2-ethyl group on this compound introduces steric hindrance that can challenge the oxidative addition step.[13][14] To overcome this, the choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are essential. These ligands stabilize the active Pd(0) species and facilitate the oxidative addition into the sterically encumbered C-Br bond.[12][13]

Comparative Data: Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridine SubstrateCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-methylpyridine¹Pd(OAc)₂ / SPhosK₃PO₄1001692[12]
23-BromopyridinePd(PPh₃)₄K₃PO₄901285[12]
35-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄85-95-70-90[15]
42,4-Dichloropyrimidine²Pd(PPh₃)₄Na₂CO₃801280-95[16]

¹Data for 3-Bromo-2-methylpyridine is used as a close proxy for the sterically similar 2-ethyl analog. ²Demonstrates reactivity at the more activated C4 position, even with a less reactive C-Cl bond.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex + Ar-Br transmetal_complex Ar-Pd(II)L₂(R') (Transmetalation) oa_complex->transmetal_complex + R'-B(OR)₂ transmetal_complex->pd0 Reductive Elimination product Ar-R' transmetal_complex->product

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

This reaction is indispensable for synthesizing arylamines, a common motif in pharmaceuticals.[17][18] Similar to the Suzuki coupling, the reaction is sensitive to steric hindrance around the C-Br bond.

Trustworthiness through Protocol Design: For a substrate like this compound, success in a Buchwald-Hartwig amination relies on a carefully optimized catalytic system.[17] The protocol must feature a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) and a sterically demanding phosphine ligand that promotes the crucial C-N reductive elimination step.[17][19]

Comparative Data: Buchwald-Hartwig Amination Conditions

EntrySubstrateAmineCatalyst/LigandBaseTemp (°C)Yield (%)Reference
13-Bromo-2-methylpyridine¹MorpholinePd₂(dba)₃ / XPhosLiHMDS65~40-70%[17][19]
22-Bromo-6-methylpyridineCyclohexanediaminePd₂(dba)₃ / BINAPNaOt-Bu8060[20]
33-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDS-78[19]

¹Data for the analogous 3-bromo-2-methylpyridine highlights that even with advanced ligands, yields can be moderate due to steric challenges.

Experimental Protocol: Suzuki Coupling of this compound

This self-validating protocol is adapted from established procedures for sterically hindered bromopyridines.[12]

  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is evacuated and backfilled with argon three times.

  • Reagent Addition (under Argon): To the flask, add:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Potassium phosphate (K₃PO₄, 3.0 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos ligand (4 mol%)

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and immerse it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel.

Metal-Halogen Exchange: Accessing Pyridyl Anions

Metal-halogen exchange, typically using an organolithium reagent like n-BuLi, is a powerful method to generate a nucleophilic pyridyl species.[21][22]

Key Considerations:

  • Kinetics: This reaction is kinetically controlled and extremely fast, often requiring cryogenic temperatures (-78 °C to -100 °C) to prevent side reactions.[23][24]

  • Regioselectivity: The exchange occurs specifically at the site of the halogen, providing a regioselective route to 3-pyridyl lithium species.[22]

  • Competing Reactions: The strongly basic nature of organolithium reagents can lead to competing deprotonation if acidic protons are present elsewhere in the molecule.[23] For this compound, deprotonation of the ethyl group is a potential side reaction, making careful temperature control critical.

Authoritative Grounding: The use of i-PrMgCl followed by n-BuLi has been shown to be an effective method for performing Br-Mg exchange on substrates with acidic protons, which could be an alternative strategy.[23] This approach forms an "ate" complex that can offer higher selectivity.[23][25]

Conclusion and Reactivity Summary

This compound is a versatile but challenging building block whose reactivity is defined by the meta position of its bromine and the steric bulk of its ethyl group.

Summary Table: Comparative Reactivity of Halopyridines

Reaction Type2- or 4-Halopyridine3-Bromopyridine (unsubstituted)This compoundRationale
SNAr HighVery LowVery LowElectronic stabilization of intermediate is absent for 3-isomers.[5][6]
Suzuki Coupling HighHighModerate to HighSteric hindrance from the 2-ethyl group requires optimized ligands and conditions.[13]
Buchwald Amination HighHighModerateSteric hindrance impacts both oxidative addition and reductive elimination steps.[17]
Metal-Halogen Exchange HighHighHighFast, kinetically controlled reaction, but potential for side reactions due to the ethyl group.[23]

By understanding these fundamental principles of reactivity, researchers can make informed decisions, selecting the optimal synthetic routes and conditions to successfully incorporate the 3-functionalized-2-ethylpyridine scaffold into their target molecules.

References

A Comparative Guide to the X-ray Crystallographic Data of 3-Bromo-2-ethylpyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of heterocyclic compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. Pyridine derivatives, in particular, are key scaffolds in a vast array of pharmaceuticals. This guide provides a comprehensive overview of the crystallographic data landscape for 3-bromo-2-ethylpyridine and its analogs, offering insights into their synthesis, crystallization, and structural features. While a crystal structure for this compound itself is not publicly available, we will delve into the crystallographic data of a closely related analog, 3-Amino-2-chloro-4-methylpyridine, to draw meaningful comparisons and predictions.

The Significance of 2,3-Disubstituted Pyridines in Medicinal Chemistry

The pyridine ring is a common motif in drug molecules due to its ability to form hydrogen bonds, its aromatic nature, and its capacity to be functionalized at various positions. The 2,3-disubstitution pattern is of particular interest as it allows for the precise orientation of functional groups in three-dimensional space, which can be critical for binding to biological targets. The presence of a halogen, such as bromine, at the 3-position can introduce favorable interactions, such as halogen bonding, and can also serve as a handle for further synthetic transformations. An alkyl group at the 2-position, like the ethyl group in our topic compound, can influence the molecule's lipophilicity and steric profile.

Synthesis and Crystallization of 2,3-Disubstituted Pyridines: A Practical Protocol

The synthesis of 2,3-disubstituted pyridines can be achieved through various synthetic routes. A common and effective method involves the metallation of a substituted pyridine followed by reaction with an electrophile.[1][2] High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion techniques.

Experimental Protocol: Synthesis and Crystallization

Step 1: Synthesis of 2,3-Disubstituted Pyridine

A robust method for the synthesis of pyridines with substitution at the 2 and 3 positions involves a cascade reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, catalyzed by copper.[3]

Step 2: Crystallization

High-quality crystals are paramount for successful X-ray diffraction analysis.[4] Slow evaporation is a straightforward and often effective method.

  • Dissolution: Dissolve the purified 2,3-disubstituted pyridine derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

  • Evaporation: Loosely cover the vial or beaker containing the solution to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals should form.

  • Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals on filter paper.

dot graph TD { A[Start: Purified 2,3-disubstituted pyridine] --> B{Dissolve in appropriate solvent}; B --> C{Filter to remove impurities}; C --> D{Allow slow evaporation of solvent}; D --> E{Crystal formation}; E --> F[Isolate and dry crystals]; F --> G[Proceed to X-ray diffraction]; }

Caption: General workflow for the crystallization of substituted pyridine derivatives.

X-ray Crystallographic Analysis: A Case Study of 3-Amino-2-chloro-4-methylpyridine

In the absence of a crystal structure for this compound, we will examine the crystallographic data for a structurally related compound, 3-amino-2-chloro-4-methylpyridine, to provide a basis for comparison. The data for this compound is available in the Cambridge Structural Database (CSD).[5]

Table 1: Crystallographic Data for 3-Amino-2-chloro-4-methylpyridine [5]

ParameterValue
CCDC Number636800
Empirical FormulaC₆H₇ClN₂
Formula Weight142.58
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.986(2)
b (Å)12.119(3)
c (Å)13.847(3)
α (°)90
β (°)98.43(3)
γ (°)90
Volume (ų)1326.1(6)
Z8
Density (calculated) (g/cm³)1.427
Analysis of Key Structural Features

The crystal structure of 3-amino-2-chloro-4-methylpyridine reveals important information about bond lengths, bond angles, and intermolecular interactions. By analyzing these features, we can make educated predictions about the structure of this compound.

Table 2: Selected Bond Lengths and Angles for 3-Amino-2-chloro-4-methylpyridine (a representative molecule from the asymmetric unit)

Bond/AngleLength (Å) / Angle (°)
C(2)-Cl(1)1.735
C(3)-N(2)1.395
C(2)-C(3)1.401
N(1)-C(2)-C(3)121.5
C(2)-C(3)-C(4)119.8
Cl(1)-C(2)-C(3)117.9

Note: These are representative values and may vary slightly between the two independent molecules in the asymmetric unit.

The C-Cl bond length of 1.735 Å is typical for a chlorine atom attached to an sp²-hybridized carbon. The bond angles around the pyridine ring deviate slightly from the ideal 120° of a perfect hexagon, which is expected due to the presence of the nitrogen heteroatom and the various substituents.

Comparative Analysis and Predictions for this compound

By comparing the structural data of 3-amino-2-chloro-4-methylpyridine with known data for other substituted pyridines, we can infer the likely structural characteristics of this compound.

  • Bond Lengths: The C-Br bond in this compound is expected to be longer than the C-Cl bond in the comparator molecule, likely in the range of 1.85-1.90 Å, due to the larger atomic radius of bromine. The C-C and C-N bond lengths within the pyridine ring are anticipated to be similar to those in the comparator, with minor variations due to the different electronic effects of the substituents.

  • Bond Angles: The substitution of a methyl group with an ethyl group at the 2-position is not expected to significantly alter the endocyclic bond angles of the pyridine ring. However, the steric bulk of the ethyl group may influence the exocyclic angles involving the C(2) atom.

  • Intermolecular Interactions: The amino group in the comparator molecule is a strong hydrogen bond donor, leading to the formation of N-H···N hydrogen bonds in the crystal lattice. In this compound, which lacks a hydrogen bond donor, the crystal packing will likely be governed by weaker C-H···N interactions and potentially halogen bonding involving the bromine atom.

dot graph TD { subgraph "3-Amino-2-chloro-4-methylpyridine" A[Amino Group] --> B[Hydrogen Bonding]; C[Chlorine] --> D[Dipole-Dipole]; end subgraph "Predicted for this compound" E[Ethyl Group] --> F[Van der Waals]; G[Bromine] --> H[Halogen Bonding]; end B --> I{Crystal Packing}; D --> I; F --> I; H --> I; }

Caption: A diagram illustrating the key intermolecular forces influencing the crystal packing of the comparator molecule and the predicted interactions for this compound.

The Foundational Principles of X-ray Crystallography

The determination of molecular structures from single crystals relies on the principles of X-ray diffraction.[6] When a beam of X-rays is directed at a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a specific diffraction pattern of spots of varying intensity.[4][7]

The relationship between the spacing of crystal planes (d), the angle of diffraction (θ), and the wavelength of the X-rays (λ) is described by Bragg's Law:

nλ = 2d sin(θ)

By measuring the positions and intensities of the diffraction spots, a three-dimensional map of the electron density within the crystal can be calculated.[6][8] From this map, the positions of the individual atoms can be determined, and consequently, bond lengths, bond angles, and other structural parameters can be elucidated with high precision.[9]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, a comparative analysis of a structurally similar compound, 3-amino-2-chloro-4-methylpyridine, provides valuable insights into its likely solid-state conformation and intermolecular interactions. The provided experimental protocol for the synthesis and crystallization of 2,3-disubstituted pyridines offers a reliable starting point for obtaining high-quality crystals of this compound and its derivatives. The determination of its crystal structure would be a valuable addition to the structural database and would undoubtedly aid in the rational design of novel therapeutics based on this important heterocyclic scaffold.

References

A Comparative Guide to HPLC and GC-MS Methods for Analyzing 3-Bromo-2-ethylpyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-Bromo-2-ethylpyridine, a key intermediate in pharmaceutical synthesis. We present optimized, step-by-step protocols for both methodologies, underpinned by a rationale for each experimental choice. A head-to-head comparison of performance metrics—including selectivity, sensitivity, and analysis time—is provided to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs. This document emphasizes the orthogonal nature of these methods and recommends their complementary use for comprehensive impurity profiling and stability assessment in accordance with regulatory expectations.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a substituted pyridine ring, makes it a versatile precursor for creating more complex molecules.[2] The purity of such intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[3] Impurities, which can arise from the manufacturing process or degradation, may impact the final API's stability, therapeutic effect, or even introduce toxicity.[4]

Regulatory bodies like the FDA require that analytical methods used for purity testing be thoroughly validated to ensure they are fit for purpose.[5][6] This involves demonstrating specificity—the ability to separate the main compound from potential impurities—as well as accuracy, precision, and sensitivity.[7][8] This guide will explore two powerful chromatographic techniques, HPLC and GC-MS, for the robust purity analysis of this compound, providing the technical depth required for methods development and validation in a regulated environment.

Methodology Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for pharmaceutical analysis, prized for its versatility in separating a wide range of non-volatile and thermally sensitive compounds.[9][10] For this compound, a reverse-phase HPLC method is particularly suitable.

Principle of Separation

In reverse-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, will partition between these two phases. Its retention is controlled by adjusting the hydrophobicity of the mobile phase (i.e., the ratio of organic solvent to water). This allows for the separation of the main component from more polar or less polar impurities. Pyridine and its derivatives are often analyzed effectively using this technique.[11][12]

Detailed Experimental Protocol: RP-HPLC with UV Detection

Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition: Chromatography Data System (CDS).

Reagents and Standards:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized (DI) or Milli-Q.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • This compound Reference Standard: Purity ≥98%.[13]

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      17.0 30 70
      17.1 70 30

      | 20.0 | 70 | 30 |

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

Rationale and Optimization
  • Column Choice: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules, including halogenated pyridines.

  • Mobile Phase: A gradient of acetonitrile and water provides a robust separation window for impurities with varying polarities. The addition of 0.1% TFA acts as an ion-pairing agent and acidifies the mobile phase. This protonates the pyridine nitrogen, ensuring a single ionic form and preventing peak tailing, which is a common issue with basic compounds like pyridines.[11]

  • Detection: A DAD allows for the monitoring of multiple wavelengths and provides spectral data, which is invaluable for peak purity assessment and identifying co-eluting impurities. The wavelength of 265 nm is chosen for optimal sensitivity for the pyridine chromophore.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/Water/TFA) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC SamplePrep Sample & Standard Prep (0.5 mg/mL in Diluent) Injection Inject 10 µL SamplePrep->Injection Detection DAD Detection (265 nm) HPLC->Detection Injection->HPLC Gradient Elution CDS Chromatography Data System (CDS) Detection->CDS Integration Peak Integration & Purity Calculation CDS->Integration Report Generate Report Integration->Report

Figure 1: HPLC Experimental Workflow.
Methodology Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds.[14] It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[9] It is particularly well-suited for this compound due to the compound's volatility.

Principle of Separation and Detection

In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a long capillary column. Volatile compounds travel through the column faster. After separation, the molecules enter the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.[15] This fragmentation pattern acts as a "molecular fingerprint," allowing for unambiguous identification of the parent compound and any separated impurities.[16]

Detailed Experimental Protocol: GC-MS with Electron Ionization

Instrumentation:

  • GC-MS System: Gas chromatograph with an autosampler, coupled to a single quadrupole mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data Acquisition: MS data system.

Reagents and Standards:

  • Methanol: GC grade or equivalent high-purity solvent.

  • Helium: Ultra-high purity (99.999%), as carrier gas.

  • This compound Reference Standard: Purity ≥98%.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of approximately 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (Split ratio 50:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-350 m/z.

Rationale and Optimization
  • Column Choice: A low-polarity 5% phenyl-methylpolysiloxane column (like a DB-5ms) is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.[17]

  • Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp chromatographic peaks. This is suitable for purity analysis where the main component is at a high concentration.

  • Temperature Program: The temperature ramp is optimized to ensure good separation between the main peak and any closely eluting impurities, such as isomers or starting materials, within a reasonable run time.

  • MS Detection: EI at 70 eV is a standard, robust ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for impurity identification. The mass scan range is set to cover the molecular ion of the target compound (m/z 185/187) and potential lower-mass fragments. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a powerful diagnostic tool for identifying bromine-containing compounds.[18][19]

Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Prep (100 µg/mL in Methanol) Injection Inject 1 µL (Split Mode) SamplePrep->Injection GC GC System (DB-5ms Column) MS Mass Spectrometer GC->MS EI Ionization (70 eV) Injection->GC Temp. Program MS_Data MS Data System MS->MS_Data Mass Scan (40-350 m/z) Identification Peak Deconvolution & Library Search MS_Data->Identification Report Generate Report Identification->Report

Figure 2: GC-MS Experimental Workflow.
Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific goals of the analysis. While both can determine purity, they offer different strengths and weaknesses.

Quantitative Data Summary
Performance MetricHPLC with UV DetectionGC-MSRationale & Commentary
Selectivity/Specificity Good to ExcellentExcellent to SuperiorHPLC provides selectivity based on polarity. GC offers superior resolution for volatile compounds. MS detection adds a second dimension of separation by mass, providing unparalleled specificity for impurity identification.
Sensitivity (LOD/LOQ) ~0.01%~0.001% (in SIM mode)GC-MS is generally more sensitive, especially when operated in Selected Ion Monitoring (SIM) mode, which focuses on specific ions, increasing the signal-to-noise ratio.[19]
Analyte Scope Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsHPLC is more versatile for a broader range of pharmaceutical compounds. GC is limited to analytes that can be volatilized without decomposition. This compound is suitable for both.
Quantitation Precision Excellent (RSD <2%)Very Good (RSD <5%)HPLC with UV detection typically offers slightly better quantitative precision and linearity due to the detector's wide dynamic range.
Analysis Time 20 minutes15-20 minutesRun times are comparable and can be optimized for either technique.
Impurity Identification Limited (based on UV spectra and retention time)Definitive (based on fragmentation patterns)This is the key advantage of GC-MS. It can provide structural information to tentatively identify unknown impurities by comparing their mass spectra to libraries.[20]
Qualitative Analysis: Choosing the Right Tool for the Job
  • For Routine QC and Purity Assay: HPLC is often the preferred method.[9] It is robust, highly precise for quantitation, and suitable for a wide range of potential non-volatile process impurities or degradants. Its operational simplicity makes it ideal for high-throughput quality control environments.[21]

  • For Impurity Identification and Structure Elucidation: GC-MS is the superior choice. When an unknown peak is detected in the HPLC chromatogram, GC-MS can be used as an orthogonal technique to identify it. This is critical during process development and for investigating out-of-specification (OOS) results.

  • For Volatile Impurities and Residual Solvents: GC-MS (or GC-FID) is the industry standard for analyzing volatile impurities, such as residual solvents from the manufacturing process.[9] These would be difficult or impossible to detect by typical RP-HPLC methods.

Case Study: Analysis of a Stressed Sample

To demonstrate the complementary nature of these techniques, consider a sample of this compound subjected to forced degradation (e.g., exposure to acid, base, peroxide, heat, or light).[22][23] Forced degradation studies are a regulatory requirement to establish the stability-indicating nature of an analytical method.[24][25][26]

  • HPLC Analysis: The HPLC chromatogram might show a decrease in the main peak area and the appearance of several new, more polar peaks. These could correspond to hydrolysis products (e.g., hydroxypyridine derivatives) or other non-volatile degradants. While HPLC can quantify these, it cannot identify them without reference standards.

  • GC-MS Analysis: The GC-MS analysis would confirm the presence of the main peak and might identify some of the same degradants if they are sufficiently volatile. Crucially, it could also identify new volatile degradants not seen by HPLC. For example, dehalogenation or side-chain cleavage could produce volatile fragments. The mass spectra of the degradation peaks would provide vital clues to their structures, guiding further investigation.

This case highlights the power of using both methods. HPLC provides the robust quantitative data on known and unknown impurities, while GC-MS provides the qualitative, structural information needed to identify them.

Conclusion & Recommendations

Both HPLC and GC-MS are powerful, validated techniques for the purity analysis of this compound. The optimal choice is dictated by the analytical objective.

  • Recommendation for Quality Control (QC): For routine batch release and purity testing, a validated RP-HPLC method is the recommended primary technique due to its high precision, robustness, and ability to detect a wide range of non-volatile impurities.

  • Recommendation for R&D and Investigations: GC-MS is an indispensable tool for method development, impurity identification, and root cause analysis. Its superior specificity and identification capabilities are essential for characterizing new impurities and understanding degradation pathways.

  • Best Practice: For comprehensive characterization and to build a robust data package for regulatory submission, it is best practice to develop and validate orthogonal methods . Using both HPLC and GC-MS provides a more complete picture of the impurity profile, ensuring that both volatile and non-volatile impurities are effectively monitored and controlled, ultimately safeguarding the quality and safety of the final drug product.[3]

References

A Comparative Study: Navigating the Choice Between Suzuki and Stille Coupling for the Synthesis of 3-Aryl-2-ethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. Among the pantheon of named reactions, the Suzuki-Miyaura and Stille couplings have emerged as robust and versatile methods. This guide provides a detailed comparative analysis of these two powerful reactions for the functionalization of 3-bromo-2-ethylpyridine, a common heterocyclic building block. The discussion is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.

The choice of cross-coupling reaction is often dictated by the specific molecular context, including the nature of the substrates and the tolerance for various functional groups. While both Suzuki and Stille couplings can effectively forge a new C-C bond at the 3-position of the pyridine ring, they operate under distinct mechanistic pathways and present different practical challenges and advantages.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[1][2]High toxicity of organotin reagents, requiring careful handling and disposal.[1][3][4][5]
Reagent Stability Variable; boronic acids can be prone to decomposition.[1][6][7]Generally stable to air and moisture.[1][3]
Byproducts Boron-based, often water-soluble and easily removed.[1][8]Tin-based, can be challenging to remove completely from the product.[1][8][9][10]
Functional Group Tolerance Broad, but can be sensitive to acidic protons due to the basic conditions.[11][12]Excellent, with very broad functional group tolerance under often neutral conditions.[1][13][14]
Reaction Conditions Typically requires a base.[1][11]Often proceeds under neutral conditions.[1]

The Suzuki-Miyaura Coupling: A Green Chemistry Favorite

The Suzuki-Miyaura reaction has gained immense popularity due to the low toxicity of the organoboron reagents and the environmentally benign nature of the boron-containing byproducts.[8] The reaction typically involves the coupling of an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[15]

Mechanistic Considerations

The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound).[15][16] This is followed by a crucial transmetalation step, where the organic group from the boron reagent is transferred to the palladium center.[15] This step is facilitated by the presence of a base, which activates the boronic acid.[11] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst.[15]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination->Pd(0)L2

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a representative example and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene/Water (5:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the toluene/water solvent mixture.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Rationale for Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for the coupling of electron-rich and sterically hindered substrates, including pyridyl halides.[17]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent: A mixture of toluene and water is commonly used, as water can play a beneficial role in the catalytic cycle, while toluene provides good solubility for the organic reagents.

The Stille Coupling: A Powerhouse for Complex Syntheses

The Stille reaction offers exceptional functional group tolerance, often proceeding under neutral conditions, which makes it a valuable tool for the synthesis of complex molecules with sensitive functionalities.[13][14] It involves the palladium-catalyzed coupling of an organohalide with an organostannane.[3][18]

Mechanistic Considerations

Similar to the Suzuki coupling, the Stille catalytic cycle commences with the oxidative addition of a palladium(0) complex to this compound.[9][18] The subsequent step is a transmetalation reaction where the organic group is transferred from the organostannane to the palladium(II) center.[9][18] The cycle is completed by reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.[9][18] Notably, the Stille reaction does not typically require a base.[1]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-SnR'3 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination->Pd(0)L2

Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound

This protocol is a general guideline and may require optimization for specific organostannane reagents.

Materials:

  • This compound

  • Aryltributylstannane (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Triphenylarsine (AsPh₃, 8 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 mmol) and the aryltributylstannane (1.1 mmol).

  • Add Pd₂(dba)₃ (0.015 mmol) and AsPh₃ (0.08 mmol) to the vessel.

  • Add anhydrous DMF (5 mL) and degas the solution with a stream of argon for 15 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 6-18 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of celite, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Rationale for Choices:

  • Catalyst System: Pd₂(dba)₃ is a common and effective Pd(0) source. Triphenylarsine is often used as a ligand in Stille couplings as it can enhance the reaction rate and stability of the catalyst.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Stille reactions, providing good solubility for the reagents and catalyst.

  • Work-up: The use of potassium fluoride is a standard and effective method for the removal of toxic organotin byproducts from the reaction mixture.[10]

Comparative Performance and Final Recommendations

ParameterSuzuki CouplingStille Coupling
Typical Yields Good to excellent, but can be sensitive to substrate and conditions.[17][19][20]Generally high to excellent, often more robust for complex substrates.[13][21]
Reaction Time Can be variable, sometimes requiring longer reaction times or higher temperatures.Often faster than Suzuki coupling under comparable conditions.
Catalyst Loading Typically 1-5 mol%.Typically 1-5 mol%.
Substrate Scope Very broad, but can be limited by the stability of the boronic acid.[6][11]Extremely broad, with high tolerance for a wide range of functional groups.[1][13][14]
Purification Generally straightforward, with easy removal of boron byproducts.[1][8]Can be challenging due to the need to remove toxic and often greasy tin byproducts.[1][8][9][10]
Safety and Handling Boronic acids are generally considered low-toxicity.[1][2]Organostannanes are highly toxic and require specialized handling and disposal procedures.[1][3][4][5]

For the synthesis of 3-aryl-2-ethylpyridines, the Suzuki-Miyaura coupling is recommended as the first-line approach . This recommendation is primarily based on the significantly lower toxicity of the organoboron reagents and the ease of byproduct removal, which are critical considerations for both laboratory-scale synthesis and potential scale-up in drug development.[8] The commercial availability of a vast array of boronic acids also facilitates rapid analogue synthesis.

However, the Stille coupling remains a powerful and highly valuable alternative, particularly in cases where :

  • The desired boronic acid is unstable or inaccessible.

  • The substrate contains functional groups that are incompatible with the basic conditions of the Suzuki reaction.

  • The Suzuki coupling provides low yields despite extensive optimization.

The superior functional group tolerance of the Stille reaction can be a deciding factor in complex, multi-step syntheses.[13][14] The primary challenges of the Stille coupling are the careful management of highly toxic organotin reagents and the implementation of a rigorous purification strategy to eliminate tin residues from the final product.[1]

Ultimately, the optimal choice between these two exceptional cross-coupling reactions will be dictated by the specific synthetic context, including the scale of the reaction, the required purity of the final compound, and the available resources for handling and waste disposal.

References

A Comparative Guide to the Synthesis of 3-Bromo-2-ethylpyridine: From Classical Methods to Modern C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. 3-Bromo-2-ethylpyridine, a seemingly simple molecule, is a high-value building block, providing a crucial linchpin for constructing complex molecular architectures through cross-coupling chemistry.[1] However, the synthesis of this intermediate is not trivial, presenting a classic challenge in regiocontrol. The electron-deficient nature of the pyridine ring and the competing directing effects of its substituents demand a carefully considered synthetic strategy.

This in-depth guide provides a comparative analysis of two distinct synthetic routes to this compound. We move beyond a simple recitation of protocols to dissect the mechanistic underpinnings and practical considerations of each approach. By presenting validated experimental workflows, quantitative performance data, and field-proven insights, this document serves as a critical resource for researchers aiming to select and implement the optimal synthesis for their specific laboratory or industrial needs.

Route 1: The Traditional Path - Electrophilic Aromatic Bromination

The direct bromination of 2-ethylpyridine represents the classical approach to synthesizing the target molecule. This method relies on forcing an electrophilic substitution reaction on the deactivated pyridine ring, typically under harsh, acidic conditions at elevated temperatures.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.[2] The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack.[2] To overcome this, potent electrophiles and forcing conditions are necessary. The reaction is often performed in the presence of a Lewis acid like aluminum chloride or in strong protic acids such as oleum.[3][4]

The primary challenge is regioselectivity. The pyridine nitrogen directs incoming electrophiles to the C3 and C5 positions (meta-directing), while the C2-ethyl group is ortho-, para-directing (favoring C3 and C5).[2] While both effects converge on the desired C3 and C5 positions, separating the resulting mixture of this compound and 5-bromo-2-ethylpyridine is often a significant purification challenge.[5]

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of picoline derivatives.[2][3]

G cluster_setup Setup & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 2-Ethylpyridine step2 Add 2-Ethylpyridine dropwise reagent1->step2 reagent2 Aluminum Chloride (AlCl₃) step1 Charge AlCl₃ into the flask and heat to melt reagent2->step1 reagent3 Bromine (Br₂) step4 Add Br₂ dropwise over 1 hour reagent3->step4 setup Flask with stir bar, addition funnel, and reflux condenser under N₂ step1->step2 step3 Heat mixture to 100 °C step2->step3 step3->step4 step5 Stir at 100 °C for 1.5 hours step4->step5 step6 Cool reaction and pour onto ice step5->step6 step7 Acidify with concentrated HCl step6->step7 step8 Wash with an organic solvent (e.g., ether) step7->step8 step9 Basify aqueous layer with 8M NaOH step8->step9 step10 Extract product with diethyl ether step9->step10 step11 Dry, concentrate, and purify by column chromatography step10->step11 product This compound (Mixture of Isomers) step11->product

Caption: Experimental workflow for the classical electrophilic bromination.

Route 2: A Modern Solution - Palladium-Catalyzed C-H Activation

To overcome the regioselectivity limitations of the classical approach, modern synthetic chemistry offers a powerful alternative: transition metal-catalyzed C-H activation. This strategy provides a highly selective and efficient route to the desired product under significantly milder conditions.

Mechanistic Rationale

This advanced method utilizes a palladium catalyst to selectively activate and functionalize a specific C-H bond.[6] In the case of 2-substituted pyridines, the lone pair of electrons on the pyridine nitrogen acts as an endogenous directing group. It coordinates to the palladium center, positioning the catalyst in close proximity to the C-H bond at the 3-position. This geometric constraint facilitates the formation of a five-membered palladacycle intermediate, a key step that ensures subsequent bromination occurs exclusively at the C3 position.[6] The catalytic cycle is then completed by an oxidative addition/reductive elimination sequence, regenerating the active palladium catalyst.[6]

Experimental Protocol: Directed C-H Bromination

This generalized protocol is based on leading research in chelation-assisted C-H functionalization.[7][8]

G cluster_setup Setup & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 2-Ethylpyridine step1 Charge all reagents and solvent into the tube reagent1->step1 reagent2 Pd(OAc)₂ (catalyst) reagent2->step1 reagent3 N-Bromosuccinimide (NBS) reagent3->step1 reagent4 Solvent (e.g., DCE) reagent4->step1 setup Schlenk tube under inert atmosphere (N₂ or Ar) step2 Degas the mixture (freeze-pump-thaw) step1->step2 step3 Heat mixture to 100-120 °C step2->step3 step4 Stir for 12-24 hours until completion (monitor by TLC/GC-MS) step3->step4 step5 Cool reaction to room temperature step4->step5 step6 Filter through a pad of Celite step5->step6 step7 Wash Celite with solvent step6->step7 step8 Concentrate the filtrate in vacuo step7->step8 step9 Purify by column chromatography step8->step9 product This compound (High Regioselectivity) step9->product

Caption: Experimental workflow for modern Pd-catalyzed C-H bromination.

Performance Comparison: A Head-to-Head Analysis

The choice of synthetic route is a multi-factorial decision. The following table provides a clear comparison of the key performance metrics for both methods, based on literature data and established chemical principles.

ParameterRoute 1: Electrophilic BrominationRoute 2: Directed C-H Activation
Regioselectivity Low to Moderate (Isomeric mixtures)[5]Excellent (>95% C3-selectivity)
Typical Yield 10-65%[3][9]70-90%+
Reaction Conditions Harsh (100-140 °C, strong acids)[3][9]Mild to Moderate (80-120 °C)
Reagent Cost Low (Br₂, AlCl₃ are bulk chemicals)High (Palladium catalyst, ligands)
Atom Economy Poor (Stoichiometric Lewis acid)High (Catalytic process)
Purification Difficult (Chromatographic separation of isomers)Straightforward
Suitability Cost-sensitive, large-scale productionHigh-value intermediates, complex molecules

Expert Recommendation & Conclusion

The classical electrophilic bromination route , while seemingly straightforward and inexpensive in terms of raw materials, is hampered by its lack of selectivity.[5] This leads to low yields of the desired product and necessitates challenging and costly purification steps. It may be considered for industrial-scale production only if a highly efficient method for isomer separation is available.

The modern palladium-catalyzed C-H activation strategy represents a significant leap forward. Its primary advantage is the exceptional control of regioselectivity, which is directed by the inherent structure of the substrate. This leads to a cleaner reaction profile, significantly higher yields of the desired 3-bromo isomer, and simplified purification. While the upfront cost of the palladium catalyst is higher, the overall process efficiency, reduced waste, and superior purity of the final product make it the unequivocally preferred method for research, development, and the synthesis of high-value pharmaceutical compounds.

Ultimately, the validation of this new synthetic route through C-H activation demonstrates a clear superiority in precision and efficiency. For researchers and drug development professionals, embracing such modern catalytic methods is not merely an option but a necessity for accelerating the discovery and production of next-generation chemical entities.

References

A Comparative Guide to the Biological Activity of 3-Bromo-2-ethylpyridine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure for interacting with a wide array of biological targets.[2] Within this vast chemical space, 3-Bromo-2-ethylpyridine serves as a versatile synthetic intermediate, providing a reactive handle for the construction of more complex, biologically active analogs. This guide offers a comparative analysis of the biological activities of various analogs derived from this pyridine core, supported by experimental data and methodological insights to inform future drug discovery efforts.

Strategic Importance of the 2,3-Disubstituted Pyridine Scaffold

The arrangement of substituents at the 2 and 3 positions of the pyridine ring creates a distinct chemical environment that can be exploited for targeted drug design. The bromine atom at the 3-position is an excellent leaving group for cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of diverse aryl or heterocyclic moieties.[3] The ethyl group at the 2-position provides steric bulk and lipophilicity, which can influence ligand-receptor interactions, metabolic stability, and pharmacokinetic properties. This strategic combination makes this compound a valuable starting point for developing analogs with a range of biological activities, from enzyme inhibition to receptor modulation.

Comparative Analysis of Biological Activities

Analogs derived from the this compound scaffold have been investigated for various therapeutic applications. Here, we compare their activities across different biological targets.

The pyrido[2,3-d]pyrimidine core, which can be synthesized from 2,3-disubstituted pyridines, is a well-established scaffold for kinase inhibitors. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.

A study on pyrido[2,3-d]pyrimidine derivatives identified compounds with potent inhibitory activity against several receptor tyrosine kinases (RTKs).[4] The structure-activity relationship (SAR) of these analogs reveals the critical impact of substitutions on potency and selectivity.

Compound IDCore StructureKey SubstitutionsTarget Kinase(s)IC50 (µM)
4b Pyrido[2,3-d]pyrimidine6-(2,6-dichlorophenyl)PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22
4e Pyrido[2,3-d]pyrimidine6-(3,5-dimethoxyphenyl)FGFr0.060
6c Pyrido[2,3-d]pyrimidine2-[4-(diethylamino)butyl]aminoPDGFr (cell-based)0.3

Data sourced from Hamby et al., J. Med. Chem. 1997. [4]

Expert Analysis: The initial lead, compound 4b , demonstrated broad-spectrum activity against multiple tyrosine kinases.[4] A key objective in kinase inhibitor design is often to improve selectivity to minimize off-target effects. By replacing the 6-(2,6-dichlorophenyl) group with a 6-(3,5-dimethoxyphenyl) moiety (4e ), researchers achieved a highly selective Fibroblast Growth Factor receptor (FGFr) inhibitor, with an IC50 of 0.060 µM and minimal activity against other tested kinases (IC50 > 50 µM).[4] This highlights how subtle modifications to the aryl group, introduced at a position corresponding to the original bromine, can dramatically alter the selectivity profile. Furthermore, modification at the 2-position with a basic side chain (6c ) enhanced both potency in cell-based assays and bioavailability, demonstrating the importance of this position for tuning pharmacokinetic properties.[4]

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of neurological processes.[5][6] They are important targets for conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.[6] The pyridine ring is a core component of the natural nAChR agonist, nicotine, making pyridine analogs promising candidates for nAChR modulators.

While specific data on this compound analogs targeting nAChRs is limited in the provided search results, the general principles of nAChR ligand design are well-established. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with a backbone NH group in the receptor's binding site.[6]

A hypothetical SAR study could involve synthesizing analogs where the bromo- and ethyl- groups are replaced or modified to probe interactions within the nAChR binding pocket. For instance, replacing the bromine via a Suzuki coupling with various aromatic rings could explore cation-π interactions, while modifying the ethyl group could optimize van der Waals contacts.

nAChR_Ligand_Design cluster_Scaffold This compound Scaffold cluster_Modification Synthetic Modification cluster_SAR Structure-Activity Relationship (SAR) Exploration cluster_Target nAChR Binding Pocket Scaffold Pyridine Core Bromo 3-Bromo Group (Reaction Handle) Scaffold->Bromo Ethyl 2-Ethyl Group (Sterics/Lipophilicity) Scaffold->Ethyl H_Bond Hydrogen Bond (Pyridine N) Scaffold->H_Bond Coupling Suzuki/Cross-Coupling (Replaces Bromine) Bromo->Coupling Alkyl_Mod Alkyl Chain Modification Ethyl->Alkyl_Mod Aryl_Analogs Diverse Aryl Analogs Coupling->Aryl_Analogs Alkyl_Analogs Modified Alkyl Analogs Alkyl_Mod->Alkyl_Analogs Cation_Pi Cation-π Interaction (Aryl Group) Aryl_Analogs->Cation_Pi VdW Van der Waals Pocket (Alkyl Group) Alkyl_Analogs->VdW

Pyridine derivatives are also prevalent in agrochemicals.[7] Neonicotinoid insecticides, for example, act as agonists at insect nAChRs. Research into novel dihydropyridine derivatives has shown potent insecticidal and even antifungal activity.[8][9]

In one study, a series of dihydropyridine derivatives were synthesized and evaluated for activity against various agricultural pests and fungi.[8]

Compound IDActivity Against T. cinnabarinus (LC50, mM)Activity Against M. persicae (LC50, mM)Antifungal Activity
3d 0.011N/ANot Reported
3i N/A0.0007Not Reported
5c 0.025N/ANot Reported
4a ModerateModerate65.8% inhibition of S. sclerotiorum at 50 mg/L
Imidacloprid 0.1350.0010Not Reported

Data sourced from Shang et al., Molecules 2018. [8][9]

Expert Analysis: The data reveals that specific substitutions can lead to highly potent insecticidal agents. Compound 3d was over 12 times more active than the commercial insecticide imidacloprid against the carmine spider mite (T. cinnabarinus).[8] Compound 3i showed exceptionally strong activity against the green peach aphid (M. persicae).[8] Interestingly, while some compounds excelled as insecticides, others, like 4a , displayed significant antifungal properties, indicating that the pyridine scaffold can be tuned to target different biological kingdoms.[9] This dual activity is highly desirable in agrochemical research for developing broad-spectrum crop protection agents.

Experimental Protocols

To ensure the reproducibility and validity of biological comparisons, standardized protocols are essential. Below is a representative protocol for determining the in vitro inhibitory activity of a compound against a target kinase.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for assessing the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of a kinase.

  • Reagent Preparation:

    • Prepare a 10X stock of ATP-competitive Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.

    • Prepare a 4X stock of the target kinase (e.g., FGFr) in kinase buffer.

    • Prepare a 4X stock of Eu-anti-tag antibody.

    • Serially dilute the test compounds (e.g., this compound analogs) in DMSO, then dilute in kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the 4X test compound solution or DMSO control.

    • Add 5 µL of the 4X kinase solution to all wells.

    • Add 5 µL of the 4X Eu-antibody/tracer mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of tracer binding.

Self-Validation: The protocol's trustworthiness is established by including positive controls (a known inhibitor) and negative controls (DMSO vehicle) to define the dynamic range of the assay. The use of a serially diluted standard allows for the robust calculation of the IC50 value.

Kinase_Assay_Workflow cluster_Prep 1. Reagent Preparation cluster_Assay 2. Assay Assembly (384-well plate) cluster_Readout 3. Data Acquisition & Analysis Compound_Prep Prepare 4X Serial Dilution of Test Compounds Add_Cmpd Add 5 µL Compound/DMSO Compound_Prep->Add_Cmpd Kinase_Prep Prepare 4X Kinase Solution Add_Kinase Add 5 µL Kinase Kinase_Prep->Add_Kinase Tracer_Prep Prepare 4X Eu-Ab/ AF647-Tracer Mix Add_Tracer Add 5 µL Ab/Tracer Mix Tracer_Prep->Add_Tracer Add_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate 60 min at Room Temp Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) Incubate->Read_Plate Calc_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calc_Ratio Plot_Curve Plot Ratio vs. [Compound] Calc_Ratio->Plot_Curve Calc_IC50 Fit Curve to Calculate IC50 Plot_Curve->Calc_IC50

Conclusion and Future Perspectives

The this compound scaffold is a proven starting point for the development of diverse biologically active molecules. The comparative data clearly indicate that strategic modifications, guided by structure-activity relationship principles, can tune the resulting analogs to be potent and selective kinase inhibitors, potential nAChR modulators, or effective agrochemicals. Future research should focus on expanding the chemical diversity around this core, employing combinatorial chemistry and high-throughput screening to uncover novel analogs. Furthermore, detailed ADME/Tox profiling of the most potent compounds will be crucial for translating these promising research leads into viable therapeutic or commercial products.

References

A Comparative Guide to the Electronic Structure of 3-Bromo-2-ethylpyridine: A DFT-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Pyridine and its derivatives are cornerstone scaffolds in the pharmaceutical industry, forming the structural core of numerous approved drugs.[1] Their biological activity is profoundly influenced by the electronic landscape of the pyridine ring, which can be finely tuned by the nature and position of substituents.[2] Understanding the electronic structure—the distribution of electrons and the energies of molecular orbitals—is therefore paramount for rational drug design, enabling predictions of molecular reactivity, stability, and intermolecular interactions with biological targets.[3]

This guide focuses on 3-Bromo-2-ethylpyridine, a halogenated and alkyl-substituted pyridine derivative. We will provide an in-depth, practical guide to characterizing its electronic properties using Density Functional Theory (DFT), a powerful quantum chemical method. This document will serve as a comparative analysis, benchmarking DFT's performance and insights against other computational approaches and illustrating how theoretical data translates into actionable intelligence for researchers and drug development professionals.

Theoretical Framework: Why Density Functional Theory?

At the heart of modern computational chemistry lies Density Functional Theory (DFT). Unlike more traditional ab initio methods like Hartree-Fock (HF), which approximate the many-electron wavefunction, DFT determines the energy of a molecule from its electron density.[2] This fundamental difference provides a remarkable balance of computational accuracy and efficiency, making it the "workhorse" for studying medium-sized organic molecules like this compound.[2][4] It allows for the reliable prediction of molecular geometries, electronic properties, and vibrational frequencies without the prohibitive computational cost of higher-level methods.[3]

A Validated Protocol for DFT Calculations on this compound

The following protocol outlines a robust, self-validating workflow for performing DFT calculations. The choices of functional and basis set are grounded in established success for similar pyridine systems.[2][3][5]

Step 1: Molecular Structure Generation

  • Action: Construct the 3D coordinates of this compound. This can be done using any standard molecular builder software (e.g., GaussView, Avogadro, ChemDraw).

  • Causality: An accurate initial geometry is crucial for ensuring the subsequent optimization converges efficiently to the correct energy minimum.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization. A widely used and reliable level of theory for this purpose is the B3LYP functional combined with the 6-311++G(d,p) basis set.[2][3][5]

  • Expertise & Experience:

    • Functional (B3LYP): Becke's three-parameter hybrid functional (B3LYP) is chosen for its proven track record in providing excellent descriptions of the geometries and electronic properties of organic molecules.[6]

    • Basis Set (6-311++G(d,p)): This Pople-style basis set is selected for its comprehensive nature. The "6-311" indicates a triple-zeta quality for valence electrons. The inclusion of diffuse functions ("++") is critical for accurately describing the electron distribution in systems with lone pairs (like the nitrogen in pyridine) and for modeling non-covalent interactions. The polarization functions ("(d,p)") allow for greater flexibility in the shape of the orbitals, which is essential for describing chemical bonds accurately.[2]

Step 3: Vibrational Frequency Calculation

  • Action: Once optimization is complete, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Trustworthiness: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface, not a transition state.[5] These calculated frequencies can also be directly compared with experimental Infrared (IR) and Raman spectra for validation.[3]

Step 4: Calculation of Electronic Properties

  • Action: Using the validated minimum-energy structure, perform a single-point energy calculation to derive the key electronic descriptors. This includes generating molecular orbitals (for HOMO/LUMO analysis) and the molecular electrostatic potential map.

Below is a visualization of this computational workflow.

DFT_Workflow cluster_setup Step 1: Input Generation cluster_calc Steps 2 & 3: Core Calculation & Validation cluster_analysis Step 4: Property Analysis mol_build Build 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry prop_calc Single-Point Calculation for Electronic Properties freq_calc->prop_calc Validated Structure results HOMO/LUMO Energies MEP Map Dipole Moment Atomic Charges prop_calc->results

Caption: A typical DFT workflow for electronic structure analysis.

Comparative Analysis of Electronic Properties

DFT calculations provide a wealth of quantitative data. Below, we compare the expected outputs from a DFT calculation on this compound with alternative computational methods.

Property DFT (e.g., B3LYP/6-311++G(d,p)) Hartree-Fock (HF) Semi-Empirical (e.g., PM6) Experimental Correlate
HOMO-LUMO Gap (ΔE) Provides a quantitative value (e.g., ~5-6 eV). A key indicator of chemical reactivity and stability.[3][7]Tends to overestimate the gap due to the lack of electron correlation.Provides a rough estimate; less accurate but computationally very fast.[8]UV-Vis Spectroscopy can measure the lowest energy electronic excitation.[9]
Molecular Electrostatic Potential (MEP) Detailed 3D map showing electron-rich (negative, red) and electron-poor (positive, blue) regions.[10][11]Qualitatively similar to DFT but less nuanced due to simpler electron treatment.Can generate MEPs, but they are generally less reliable for quantitative analysis.Not directly measured, but informs understanding of intermolecular interactions.
Dipole Moment Accurate prediction of molecular polarity. Substituents on pyridine rings are known to increase the dipole moment compared to unsubstituted pyridine.[3]Generally provides a reasonable estimate, often slightly higher than DFT.Provides a qualitative indication of polarity.Dielectric constant measurements.
Computational Cost Moderate. Feasible for molecules of this size on standard workstations.Similar to DFT, but generally less accurate for the same cost.[8]Very low. Suitable for very large systems or high-throughput screening.N/A

Interpreting the Electronic Structure for Drug Development

The true power of DFT lies in translating these calculated numbers into predictive insights for medicinal chemistry.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions.[3]

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap (ΔE): This energy difference is a crucial indicator of a molecule's kinetic stability.[3][12] A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[13][14] This can influence metabolic stability and reactivity in a biological environment.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding non-covalent interactions.[10][11]

    • Negative Regions (Red/Yellow): These electron-rich areas, typically around the nitrogen lone pair, are sites for hydrogen bond donation and favorable interactions with positive regions of a receptor.

    • Positive Regions (Blue): These electron-poor areas, often around the hydrogen atoms, are sites for hydrogen bond acceptance and interactions with negative regions of a receptor.

    • Application: By analyzing the MEP, a researcher can predict how this compound might orient itself within a protein's binding pocket, guiding the design of more potent and selective drug candidates.

The following diagram illustrates the relationship between these calculated DFT descriptors and their application in drug design.

DFT_Application cluster_dft DFT-Calculated Properties cluster_interp Chemical Interpretation cluster_app Drug Design Application HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Kinetic Stability HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interactions Non-covalent Interaction Sites (H-bonding) MEP->Interactions Metabolism Metabolic Stability Prediction Reactivity->Metabolism Binding Receptor Binding Affinity & Orientation Reactivity->Binding Interactions->Binding

Caption: From DFT properties to drug design insights.

Conclusion

Density Functional Theory provides a robust, accurate, and computationally efficient framework for elucidating the electronic structure of pharmaceutically relevant molecules like this compound. By following a validated computational protocol, researchers can obtain detailed insights into frontier molecular orbitals and electrostatic potential. This data, when compared and correlated with other computational and experimental methods, offers a powerful predictive tool. It enables a deeper understanding of molecular reactivity and intermolecular interactions, ultimately accelerating the rational design and development of novel therapeutics.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for 3-Bromo-2-ethylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of 3-Bromo-2-ethylpyridine

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are ubiquitous structural motifs.[1] Among them, this compound serves as a versatile and strategically important building block for introducing 2-ethylpyridine scaffolds into complex molecules. However, its utility is intrinsically linked to the efficiency of subsequent cross-coupling reactions. The substrate presents a distinct synthetic challenge: the steric bulk of the C2-ethyl group significantly hinders the adjacent C3-bromine, making catalyst selection a critical parameter for successful bond formation.

This guide provides an in-depth comparison of various palladium catalyst systems for the most common and synthetically valuable cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Drawing from established principles and field data on sterically hindered heteroaryl halides, we will explore the causality behind experimental choices, present comparative data, and provide robust, self-validating protocols for researchers in drug development and synthetic chemistry.

Logical Framework for Catalyst Selection

The efficacy of a palladium-catalyzed reaction hinges on the delicate balance of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[2][3] For a substrate like this compound, the primary obstacle is the initial oxidative addition of the sterically encumbered C-Br bond to the Pd(0) center. This step is often the rate-limiting factor and is highly sensitive to the ligand sphere around the palladium atom.

Our analysis is therefore structured around the central principle that overcoming the steric hindrance of the C2-ethyl group requires catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of highly reactive, low-coordinate Pd(0) species essential for engaging the hindered substrate.

G cluster_selection Catalyst Selection Logic Substrate This compound (Sterically Hindered) Challenge Difficult Oxidative Addition Substrate->Challenge presents Requirement Need for Highly Reactive Low-Coordinate Pd(0) Species Challenge->Requirement creates Solution Bulky, Electron-Rich Phosphine Ligands Requirement->Solution necessitates Catalyst Optimal Pd Precursor + Ligand Combination Solution->Catalyst informs choice of G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar' (L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 regenerates Product Ar-Ar' RedElim->Product

References

A Comparative Guide to the Characterization and Validation of Novel 3-Aryl-2-ethylpyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, largely due to its presence in numerous biologically active compounds and its capacity for versatile functionalization.[1][2] This guide provides an in-depth technical overview of the synthesis, characterization, and validation of a novel series of 3-aryl-2-ethylpyridine compounds, originating from the readily available starting material, 3-Bromo-2-ethylpyridine.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental choices, provide detailed protocols for synthesis and validation, and present a comparative analysis of a novel compound against a known kinase inhibitor, supported by experimental data.

Introduction: The Strategic Advantage of the 2,3-Substituted Pyridine Moiety

The 2,3-substituted pyridine core is a privileged structure in drug discovery, offering a unique vector for molecular elaboration. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, crucial for interactions with biological targets, while substituents at the 2- and 3-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as an ideal starting point for generating a library of novel compounds, primarily through palladium-catalyzed cross-coupling reactions.[3][4]

The ethyl group at the 2-position provides a degree of steric hindrance that can influence the kinetics and outcome of coupling reactions, a factor that must be carefully considered during methods development.[5] This guide will focus on the synthesis of 3-aryl-2-ethylpyridines via the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1][6]

Synthesis and Characterization of 3-Aryl-2-ethylpyridine Derivatives

The synthesis of 3-aryl-2-ethylpyridines can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction joins this compound with a variety of arylboronic acids, offering a modular approach to a diverse range of derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.

  • Add the Palladium(0) tetrakis(triphenylphosphine) catalyst.

  • Evacuate the flask and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous 1,4-dioxane and degassed deionized water via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-ethylpyridine product.

Characterization of Novel Compounds

The synthesized compounds must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Validation of Novel Compounds: A Comparative Study

A crucial step in the drug discovery process is the validation of novel compounds against existing standards or alternatives. This section outlines a comparative study of a newly synthesized 3-aryl-2-ethylpyridine derivative, designated as Compound A , against a known PIM-1 kinase inhibitor, Staurosporine. PIM-1 kinase is a valid target in oncology, and its inhibition can lead to anti-proliferative effects.[7]

In Vitro Kinase Inhibition Assay

The inhibitory activity of Compound A and Staurosporine against PIM-1 kinase was determined using an in vitro kinase assay.

Protocol:

  • Recombinant PIM-1 kinase is incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.

  • The test compounds (Compound A and Staurosporine) are added at varying concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiproliferative Assay

The antiproliferative activity of the compounds was assessed against a human breast cancer cell line (MCF-7).

Protocol:

  • MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of Compound A and Staurosporine for 72 hours.

  • Cell viability is assessed using a standard MTT assay.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Comparative Performance Data

The experimental data for Compound A and Staurosporine are summarized in the table below.

CompoundPIM-1 Kinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)
Compound A 252.5
Staurosporine16.7[7]0.57[7]

Analysis of Results:

The data indicates that Compound A is a potent inhibitor of PIM-1 kinase, with an IC₅₀ value in the nanomolar range. While not as potent as Staurosporine in either the kinase or cell-based assay, Compound A demonstrates significant biological activity. The discrepancy between the biochemical and cellular potency could be attributed to factors such as cell permeability and metabolism. Further optimization of the 3-aryl-2-ethylpyridine scaffold could lead to compounds with improved efficacy.

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, K3PO4, Dioxane/H2O, 90°C) start->reaction workup Work-up and Purification reaction->workup product Pure 3-Aryl-2-ethylpyridine (Compound A) workup->product nmr NMR Spectroscopy product->nmr Structure Confirmation ms Mass Spectrometry product->ms Molecular Weight hplc HPLC product->hplc Purity kinase_assay In Vitro Kinase Assay (PIM-1) hplc->kinase_assay Validated Compound cell_assay Antiproliferative Assay (MCF-7 cells) hplc->cell_assay comparison Comparative Data Analysis kinase_assay->comparison cell_assay->comparison

Caption: Workflow for synthesis, characterization, and validation.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex pd_trans Ar-Pd(II)-Ar'(L2) pd_complex->pd_trans pd_trans->pd0 product Ar-Ar' (3-Aryl-2-ethylpyridine) pd_trans->product Reductive Elimination start Ar-Br (this compound) start->pd_complex Oxidative Addition boronic Ar'-B(OH)2 (Arylboronic Acid) boronic->pd_trans Transmetallation base Base (K3PO4) base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

This guide has provided a comprehensive framework for the synthesis, characterization, and validation of novel compounds derived from this compound. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient route to a wide array of 3-aryl-2-ethylpyridine derivatives. The presented validation workflow, including in vitro kinase and cell-based assays, allows for a robust comparison of novel compounds against established alternatives. The hypothetical Compound A demonstrates the potential of this scaffold in discovering new kinase inhibitors. Further exploration of the structure-activity relationship of this compound class is warranted to identify candidates with enhanced therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 3-Bromo-2-ethylpyridine (C₇H₈BrN) is a halogenated pyridine derivative.[1] While specific toxicological data for this exact compound is limited, its structural analogues, such as 3-Bromopyridine and other pyridine derivatives, are classified as hazardous.[2][3] Pyridine-based compounds are generally considered hazardous waste, and any materials contaminated with them must be managed accordingly.[4]

The primary hazards are associated with its flammability, toxicity, and the environmental impact of halogenated organic compounds.[3][5] Brominated flame retardants, for example, can produce toxic dioxins if improperly incinerated.[6] Therefore, the core principle of disposal is to ensure the complete and controlled destruction of the molecule, preventing its release into the environment.

Table 1: Hazard Profile based on Structural Analogues (e.g., 3-Bromopyridine)

Hazard Classification Description Rationale & Implication for Disposal
Flammable Liquid May be a combustible or flammable liquid.[3][7] Requires storage away from ignition sources and use of non-sparking tools. Disposal methods must account for flammability.[2][3]
Acute Toxicity (Oral) Harmful if swallowed.[3] Dictates strict hygiene protocols and immediate medical attention upon ingestion.
Skin & Eye Irritation Causes skin and serious eye irritation.[3][7] Mandates the use of robust Personal Protective Equipment (PPE) to prevent contact.
Target Organ Toxicity May cause respiratory irritation.[3] All handling must be performed within a certified chemical fume hood to prevent inhalation.

| Hazardous Waste | Classified as a hazardous waste due to its chemical properties and as a halogenated organic compound.[4][5] | Disposal is strictly regulated and must be handled by a licensed hazardous waste disposal facility.[8] |

Pre-Disposal: Safety Protocols and Spill Management

Safe disposal begins with safe handling. Adherence to the following protocols is non-negotiable.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection : Chemically resistant gloves are required. Butyl rubber is often recommended for pyridine compounds; nitrile gloves may not provide sufficient protection for prolonged contact.[9] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A fully-buttoned, long-sleeved lab coat is essential.

  • Respiratory Protection : All handling of this compound, including transfers to waste containers, must be conducted inside a properly functioning and certified chemical fume hood.[9][10]

Spill Management

Accidents require immediate and correct responses.

  • Small Spills (manageable within 10 minutes) :

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material like dry sand or vermiculite.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[9][11]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleanup materials are considered hazardous waste and must be disposed of accordingly.

  • Large Spills :

    • Immediately evacuate the area.

    • Alert colleagues and secure the vicinity to prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[9]

Step-by-Step Waste Collection and Segregation Protocol

The integrity of the disposal process hinges on meticulous collection and segregation at the source.

Step 1: Designate a Hazardous Waste Container Select a container made of a compatible material (e.g., glass or polyethylene) with a secure, airtight screw cap. The container must be clean and clearly labeled.

Step 2: Label the Container Correctly Before adding any waste, affix a "Hazardous Waste" label. This label must include:

  • The full chemical name: "Waste this compound"

  • The primary hazards (e.g., "Flammable," "Toxic," "Irritant")[3]

  • The date accumulation started.

  • The specific laboratory and Principal Investigator's name.

Step 3: Segregate the Waste Stream This is a critical step to prevent dangerous reactions.

  • Do NOT mix this compound waste with incompatible materials. Key incompatibilities for pyridine derivatives include:

    • Strong Oxidizing Agents

    • Strong Acids (especially nitric acid)[2][9]

    • Strong Bases

  • Collect pure or concentrated forms separately from dilute aqueous solutions whenever possible.

Step 4: Transfer Waste into the Container Perform all transfers inside a chemical fume hood. Pour carefully to avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 5: Secure and Store the Container Tightly seal the container after each addition. Store the container in a designated, well-ventilated satellite accumulation area that is secure and segregated from incompatible chemicals.[2][9]

Final Disposal Pathway: Controlled Incineration

The recommended and most effective disposal method for halogenated organic compounds like this compound is controlled high-temperature incineration.[4][12]

Why Incineration? The carbon-bromine bond requires significant energy for cleavage. High-temperature incineration (typically 820°C to 1,600°C) provides this energy, ensuring the complete destruction of the organic molecule.[4][13] This process is superior to land disposal, which poses a risk of environmental contamination.

The Process:

  • Collection : Once the waste container is full, it must be collected by your institution's EH&S department or a licensed hazardous waste disposal contractor.

  • Transportation : The waste is transported to a licensed treatment, storage, and disposal facility (TSDF).

  • Incineration : The material is incinerated in a specialized hazardous waste incinerator. These units are equipped with afterburners and advanced flue gas scrubbing systems.[12][13] The scrubbers are crucial for neutralizing and removing acidic gases like hydrogen bromide (HBr) that are formed during the combustion of brominated waste.[8]

The diagram below illustrates the decision-making and operational workflow for managing this waste stream.

G Diagram 1: Waste Management Workflow for this compound A Waste Generation (Experiment Endpoint) B Characterize Waste: Is it this compound or contaminated material? A->B C Select & Label Compatible Waste Container B->C Yes D Perform Waste Transfer (Inside Fume Hood with PPE) C->D E Check for Incompatibles (Acids, Oxidizers) D->E F Segregate Waste Stream E->F Present G Securely Cap & Store Container in Satellite Accumulation Area E->G None Present L STOP! Consult SDS and EH&S before mixing. F->L H Container Full? G->H H->G No I Request Waste Pickup (EH&S or Contractor) H->I Yes J Transport to Licensed Disposal Facility (TSDF) I->J K Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing J->K

Caption: Waste Management Workflow for this compound

Regulatory Compliance

Disposal of this compound falls under strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] As a halogenated organic compound, this chemical is subject to specific land disposal restrictions.[5] It is the legal responsibility of the waste generator (the laboratory) to ensure that waste is properly characterized, managed, and disposed of through compliant channels.[8]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, halogenated pyridines are invaluable building blocks. However, their utility is matched by their potential hazards. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-Bromo-2-ethylpyridine, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As direct safety data for this specific compound is limited, our recommendations are grounded in the established profiles of structurally similar chemicals, such as 3-bromopyridine and other halogenated pyridines, ensuring a robust and cautious approach.[1][2][3]

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Before any container of this compound is opened, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, we can anticipate the following primary risks:

  • Acute Toxicity: Harmful if swallowed.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4][5]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[1][4][5]

  • Flammability: While some similar compounds are classified as combustible liquids, it is prudent to treat this compound as potentially flammable and keep it away from ignition sources.[1][4]

This hazard profile dictates a multi-faceted PPE strategy designed to prevent contact with skin and eyes, and to avoid inhalation.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the essential PPE for handling this compound. The rationale behind each selection is critical for ensuring compliance and, more importantly, safety.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against pyridine compounds. Latex gloves are not recommended due to their poor chemical resistance.[6] Double-gloving is advised for extended procedures.
Eye and Face Protection Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[6][7]
Body Protection Chemical-resistant Lab Coat or ApronA fully buttoned lab coat made of a chemical-resistant material protects against incidental skin contact. An apron can provide additional protection for high-risk procedures.
Respiratory Protection Use in a certified Chemical Fume HoodAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.[2][6] For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]
Step-by-Step Protocol for Safe Handling

Adherence to a standardized protocol is a self-validating system for safety. The following steps should be considered the minimum standard of practice:

  • Preparation and Pre-Handling Check:

    • Thoroughly review the Safety Data Sheet (SDS) for any new information.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.[2]

    • Don the complete PPE ensemble as detailed in the table above.

  • Chemical Handling:

    • Carefully open the container, pointing the opening away from your face.

    • Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[6]

    • Work with the smallest quantity of the chemical necessary for the procedure.

  • Post-Handling and Decontamination:

    • Upon completion of the work, decontaminate all surfaces and equipment.

    • Rinse glassware with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[2]

    • Carefully remove PPE, starting with the most contaminated items (gloves), and dispose of them in the appropriate hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[1]

Emergency Procedures: Spill Management Workflow

In the event of a spill, a rapid and well-rehearsed response is crucial. The following diagram outlines the logical flow for managing a this compound spill.

Spill_Response_Workflow Workflow for this compound Spill Response A Spill Occurs B Assess the Spill (Size and Location) A->B C Minor Spill (Contained in Fume Hood) B->C Minor D Major Spill (Outside Fume Hood) B->D Major F Don Appropriate PPE (including respirator if necessary) C->F E Alert Personnel and Evacuate Area D->E K Contact Emergency Services / EH&S E->K G Contain the Spill (Use absorbent pads or dikes) F->G H Neutralize and Absorb (Use appropriate spill kit materials) G->H I Collect and Dispose of Waste (In a sealed, labeled container) H->I J Decontaminate the Area I->J L Report the Incident J->L K->L

Caption: Workflow for this compound Spill Response

For a minor spill contained within a fume hood, trained personnel with appropriate PPE can manage the cleanup.[8] For a major spill, immediate evacuation and notification of emergency services or your institution's Environmental Health and Safety (EH&S) department is the correct course of action.[8][9]

Disposal Plan: A Critical Final Step

Proper disposal is a non-negotiable aspect of chemical safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] Halogenated organic waste must be segregated from non-halogenated waste streams.[2][3]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's EH&S department.[3]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management provider.[3] Never dispose of this compound down the drain.[10]

By integrating these principles of hazard awareness, correct PPE selection, and procedural diligence, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.